1-Benzylpiperidin-4-one hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFLWJCPYGCLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622901 | |
| Record name | 1-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20821-52-7 | |
| Record name | N-Benzyl-4-piperidone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYL-4-PIPERIDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVM47LY75M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Benzylpiperidin-4-one hydrochloride synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-Benzylpiperidin-4-one Hydrochloride
Abstract
1-Benzylpiperidin-4-one is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents, including analgesics, antipsychotics, and antiviral drugs.[1] Its strategic importance lies in the versatility of its piperidine core, which allows for extensive functionalization.[1] The benzyl group serves as a convenient and readily cleavable protecting group for the piperidine nitrogen, while the ketone functionality at the 4-position provides a reactive site for numerous chemical transformations.[1][2] This technical guide provides a comprehensive overview of the two primary synthetic pathways to this compound: the direct N-alkylation of 4-piperidone and the multi-step route involving a Dieckmann condensation. The document delves into the underlying mechanisms, provides field-proven experimental protocols, and offers insights into the causality behind procedural choices, serving as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-Benzyl-4-piperidone
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, appearing in numerous pharmaceuticals that target the central nervous system.[1][3] 1-Benzyl-4-piperidone, in particular, is a crucial precursor in the synthesis of potent analgesics, most notably fentanyl and its analogues.[4] The benzyl group provides robust protection for the secondary amine during initial synthetic steps but can be easily removed via hydrogenolysis, allowing for subsequent modifications at the nitrogen atom.[1] Furthermore, the carbonyl group is a key reactive handle, amenable to transformations such as reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[3][5][6]
This guide will explore the two most well-established methodologies for preparing this important building block, offering a comparative overview to aid in synthetic strategy and selection.
Synthesis Pathway I: Direct N-Alkylation of 4-Piperidone
This method represents the most direct approach to 1-benzyl-4-piperidone, involving the formation of a carbon-nitrogen bond between the 4-piperidone ring and a benzyl group.
Underlying Mechanism and Scientific Rationale
The core of this pathway is a classic bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of 4-piperidone hydrochloride using a suitable base, typically a mild inorganic base like potassium carbonate. This liberates the free secondary amine, which possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophile then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide ion and forming the desired N-benzyl bond.[1]
Causality Behind Experimental Choices:
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is frequently chosen because it is inexpensive, easy to handle, and sufficiently basic to deprotonate the piperidone hydrochloride salt without promoting significant side reactions like self-condensation of the ketone.[1][7] Stronger bases like sodium hydride could be used but pose greater safety risks, especially on a larger scale.[1]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this SN2 reaction. It effectively solvates the potassium cations while leaving the carbonate anion relatively "bare," enhancing its basicity. Furthermore, it readily dissolves the reactants.[1][7]
-
Control of Side Reactions: The primary potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This can be minimized by the slow, dropwise addition of the benzyl halide to the reaction mixture, which prevents a localized high concentration of the alkylating agent.[1]
Visualizing the N-Alkylation Pathway```dot
Caption: Diagram 2: Dieckmann Condensation Pathway.
Experimental Protocol: Dieckmann Condensation
This protocol is based on a well-established multi-step synthesis. [7][8]
-
Step 1: Double Michael Addition:
-
To a solution of benzylamine (1.0 eq) in an alcohol solvent (e.g., methanol), slowly add methyl acrylate (2.6-5.0 eq) while maintaining the temperature below 30°C. [9] * After the addition is complete, stir the mixture for 1 hour at room temperature, then heat to 50-60°C and maintain for 9-24 hours. [9][10] * After the reaction, recover the excess acrylate and alcohol solvent by distillation. [10]The resulting N,N-bis(β-propionate methyl ester) benzylamine is used in the next step.
-
-
Step 2: Dieckmann Condensation:
-
To a dry three-necked flask fitted with a reflux condenser and stirrer, add anhydrous toluene and metallic sodium (~1.2 eq). [7] * Heat the mixture to reflux with vigorous stirring. Add a small amount of anhydrous methanol (~0.1 eq) to initiate the reaction. [7] * Slowly add the diester from Step 1 to the refluxing mixture. Continue to reflux for approximately 6 hours. The mixture may become thick, requiring efficient stirring and potentially the addition of more toluene. [7]
-
-
Step 3: Hydrolysis, Decarboxylation, and Isolation:
-
Cool the reaction mixture to room temperature. Carefully extract the mixture with 25% (w/w) hydrochloric acid solution. [7] * Separate the acidic aqueous layer and reflux it for 5 hours, or until a test with FeCl₃ solution shows the absence of the β-keto ester. [7] * Cool the acidic solution and neutralize to a pH of ~8.5 by adding 35-50% NaOH solution with stirring. [7][9] * Extract the neutralized mixture with ethyl acetate (3x volumes). [7] * Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Recover the ethyl acetate by distillation. The remaining crude oil can be purified by vacuum distillation to yield 1-benzyl-4-piperidone. [7] * The final hydrochloride salt is prepared as described in section 2.3, step 8.
-
Comparative Summary of Synthesis Pathways
The choice of synthetic route depends heavily on factors such as the scale of the reaction, cost and availability of starting materials, and the desired purity of the final product.
| Parameter | Pathway I: Direct N-Alkylation | Pathway II: Dieckmann Condensation |
| Starting Materials | 4-Piperidone Hydrochloride, Benzyl Halide | Benzylamine, Acrylate Ester |
| Key Reagents | K₂CO₃, DMF | Sodium metal (or NaOMe), Toluene, HCl |
| Number of Steps | 1 (plus salt formation) | 3 (plus salt formation) |
| Typical Overall Yield | ~89% [7] | ~75-78% [7][8] |
| Key Advantages | High yield, simple procedure, fewer steps. | Uses inexpensive, simple starting materials; suitable for large-scale industrial production. [9] |
| Key Disadvantages | Relies on the availability and cost of 4-piperidone; risk of over-alkylation. [9] | Multi-step process, lower overall yield, uses hazardous reagents (sodium metal), requires careful workup. [11] |
Conclusion
Both the direct N-alkylation of 4-piperidone and the multi-step Dieckmann condensation route are robust and well-documented methods for the synthesis of 1-benzyl-4-piperidone hydrochloride. The direct alkylation method offers simplicity and high yields, making it ideal for laboratory-scale synthesis where 4-piperidone is readily available. Conversely, the Dieckmann condensation pathway provides an economical alternative for industrial-scale production by constructing the piperidone core from basic, low-cost starting materials. A thorough understanding of the mechanisms, reaction conditions, and potential pitfalls of each route, as detailed in this guide, is essential for researchers and professionals to make informed decisions in their synthetic endeavors.
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. dea.gov [dea.gov]
- 5. Page loading... [guidechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 8. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]
- 9. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 10. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 1-Benzylpiperidin-4-one Hydrochloride: A Pivotal Scaffold in Modern Drug Development
Abstract
1-Benzylpiperidin-4-one hydrochloride is a cornerstone synthetic intermediate, rarely exhibiting intrinsic pharmacological activity but holding immense value as a versatile molecular scaffold. Its piperidine core is a privileged structure in medicinal chemistry, enabling the synthesis of a diverse array of potent therapeutic agents. This technical guide provides an in-depth analysis of 1-benzylpiperidin-4-one, moving beyond a simple characterization to explore its strategic importance in the development of drugs targeting a range of conditions, from neurodegenerative diseases to cancer and pain management. We will dissect the mechanistic principles of the final active pharmaceutical ingredients derived from this precursor, offering field-proven insights into its application, supported by detailed experimental protocols and pathway visualizations.
Physicochemical Characteristics and Handling
This compound is the salt form of the parent compound, 1-benzyl-4-piperidone. The hydrochloride form often provides enhanced stability and solubility in certain solvents compared to the free base, which is an oily liquid.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 3612-20-2 (free base) | [2] |
| Molecular Formula | C₁₂H₁₅NO · HCl | [1] |
| Molecular Weight | 225.71 g/mol (hydrochloride salt) | [1] |
| Appearance | White to slightly off-white crystalline solid | [3] |
| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO. Insoluble in water. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. Air and heat sensitive. | [2][4] |
Safety & Handling: 1-Benzylpiperidin-4-one is classified as a combustible liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation, and may cause an allergic skin reaction.[5][6][7] Standard personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this compound.[5][8]
The Core Utility: A Scaffold for High-Impact Therapeutics
The true significance of 1-benzylpiperidin-4-one lies not in its own biological effects, but in the mechanisms of the potent molecules built upon its framework. The ketone at the 4-position and the benzyl-protected nitrogen are key functional handles that allow for extensive and diverse chemical modifications. A primary reaction is reductive amination, which converts the ketone into a wide range of 4-amino-piperidine derivatives, a crucial step in many synthetic pathways.[9]
Caption: Synthetic utility of 1-Benzylpiperidin-4-one.
Mechanism of Action: Opioid Receptor Modulation
1-Benzylpiperidin-4-one is a well-documented precursor in the synthesis of potent analgesics, including fentanyl and its analogues.[10][11] The synthesis typically involves a reductive amination step to introduce the N-phenyl group at the 4-position, followed by acylation.[12]
Core Mechanism: Fentanyl and its derivatives are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][13]
-
Binding and Activation: Fentanyl binds to the MOR on neuronal cell membranes in the central nervous system.
-
G-Protein Coupling: This binding event stabilizes the receptor in an active conformation, promoting the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o).
-
Downstream Signaling: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits voltage-gated calcium channels (preventing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium channels (hyperpolarizing the neuron).
-
Analgesic Effect: The collective result is a reduction in neuronal excitability and the inhibition of ascending pain signal transmission.[13]
Caption: Mechanism of μ-Opioid Receptor Agonism.
Mechanism of Action: Disruption of Menin-MLL Protein-Protein Interaction
In certain types of acute leukemia, chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene produce oncogenic fusion proteins.[14] The leukemogenic activity of these MLL fusion proteins is critically dependent on their interaction with the protein menin.[15] 1-Benzyl-4-piperidone is a key intermediate in the synthesis of potent small-molecule inhibitors that disrupt this interaction.[16]
Core Mechanism: Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which leads to the aberrant expression of target genes like HOXA9 and MEIS1, driving uncontrolled cell proliferation and blocking differentiation.[15][17]
-
Oncogenic Complex: The N-terminus of the MLL fusion protein binds to a specific pocket on menin.
-
Inhibitor Binding: Menin-MLL inhibitors derived from the 1-benzyl-4-piperidone scaffold are designed to bind directly into this MLL-binding pocket on menin.[2]
-
Competitive Disruption: By occupying the binding site, the small molecule competitively prevents the MLL fusion protein from associating with menin.
-
Therapeutic Effect: The disruption of the menin-MLL interaction displaces the oncogenic complex from chromatin, leading to the downregulation of target gene expression, induction of cell differentiation, and ultimately, a halt in leukemic progression.[14][17]
Caption: Disruption of the Menin-MLL Interaction.
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
The piperidine structure is central to many drugs targeting the central nervous system. 1-Benzyl-4-piperidone serves as a precursor for potent acetylcholinesterase (AChE) inhibitors, most notably Donepezil, which is used to treat the symptoms of Alzheimer's disease.[4][10]
Core Mechanism: A key pathological feature of Alzheimer's disease is a deficit in cholinergic neurotransmission due to the degeneration of acetylcholine-producing neurons.[18] AChE inhibitors work to counteract this deficit.
-
Acetylcholine Breakdown: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to its receptors, and is then rapidly broken down by the enzyme AChE to terminate the signal.
-
Enzyme Inhibition: Donepezil acts as a reversible, non-competitive inhibitor of AChE.[19] It binds to a site on the enzyme distinct from the active site where ACh binds, but this binding alters the enzyme's conformation, reducing its efficiency in hydrolyzing ACh.
-
Increased ACh Levels: By slowing the breakdown of ACh, the inhibitor increases the concentration and residence time of the neurotransmitter in the synaptic cleft.[20]
-
Symptomatic Improvement: This enhancement of cholinergic signaling can lead to modest improvements in cognitive function and memory in patients with Alzheimer's disease.[19][21]
Caption: Mechanism of Acetylcholinesterase Inhibition.
Mechanism of Action: Sigma-1 (σ₁) Receptor Modulation
The 1-benzyl-4-piperidone scaffold is also used to create ligands for the Sigma-1 (σ₁) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER).[2] These ligands have potential applications in treating neurodegenerative diseases, pain, and psychiatric disorders.
Core Mechanism: The σ₁ receptor is not a classical receptor but a ligand-operated chaperone that modulates the function of other proteins, particularly under conditions of cellular stress.[1][22]
-
Cellular Stress: Under stress (e.g., ER stress, oxidative stress), the σ₁ receptor dissociates from its binding partner BiP (Binding immunoglobulin Protein).
-
Ligand Binding & Translocation: Agonist ligands bind to the dissociated σ₁ receptor, promoting its translocation to other parts of the cell where it interacts with and modulates "client" proteins.
-
Modulation of Client Proteins: These client proteins include ion channels (e.g., voltage-gated K⁺ channels), other receptors (e.g., NMDA receptors), and signaling molecules.[23][24] By interacting with these targets, σ₁ receptor activation can regulate calcium homeostasis, reduce excitotoxicity, and promote cell survival pathways.[24]
Caption: Sigma-1 Receptor Chaperone Activity.
Experimental Protocol: Reductive Amination
The following is a representative protocol for the reductive amination of 1-benzyl-4-piperidone, a foundational step for creating many of the derivatives discussed. This procedure utilizes sodium triacetoxyborohydride, a mild and selective reducing agent suitable for a wide range of substrates.[9]
Objective: To synthesize N-benzyl-N-phenyl-1-benzylpiperidin-4-amine.
Materials:
-
1-Benzyl-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloroethane (DCE), add aniline (1.0–1.1 eq) followed by acetic acid (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexane).
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM).
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure N-benzyl-N-phenyl-1-benzylpiperidin-4-amine.
Conclusion
This compound is a quintessential example of a "drug-enabling" molecule. While devoid of a significant mechanism of action on its own, its structural features provide a robust and versatile platform for synthetic chemists. Its strategic application has directly led to the development of powerful therapeutics across multiple domains, including opioid analgesics, targeted cancer therapies, and treatments for neurodegenerative disorders. Understanding the synthetic versatility of this scaffold and the intricate mechanisms of its derivatives is crucial for researchers, scientists, and drug development professionals seeking to design the next generation of high-impact medicines.
References
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- 3. Donepezil - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
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- 14. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 19. goodrx.com [goodrx.com]
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- 23. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
1-Benzylpiperidin-4-one hydrochloride spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzylpiperidin-4-one Hydrochloride
Abstract
This compound (CAS: 20821-52-7) is a pivotal chemical intermediate in the synthesis of numerous pharmaceutical agents, including potent analgesics and antipsychotic drugs.[1][2] Its structural integrity and purity are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We delve into the causality behind experimental choices, present validated protocols, and offer detailed interpretations of the spectral data, establishing a self-validating framework for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For a hydrochloride salt like 1-benzylpiperidin-4-one, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are preferred solvents due to their ability to dissolve the salt and the presence of an exchangeable proton (N-H⁺). The data presented here is referenced from the free base, 1-benzyl-4-piperidone, with expert interpretation on the expected spectral changes for the hydrochloride salt.
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, its neighboring protons, and their relative numbers. In the hydrochloride salt, the protonation of the piperidine nitrogen atom induces a significant downfield shift (deshielding) of the adjacent protons (α-protons) compared to the free base, a direct consequence of the positive charge.
Table 1: ¹H NMR Data for 1-Benzyl-4-piperidone (Free Base Reference) Data interpreted from reference spectra.[3][4] The hydrochloride salt will exhibit downfield shifts for protons on carbons C2, C6, and the benzylic CH₂.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Hydrochloride Salt |
| ~7.3 | Multiplet | 5H | C₆H₅- (Aromatic) | Minimal change expected. |
| ~3.6 | Singlet | 2H | -CH₂-Ph (Benzylic) | Significant downfield shift due to proximity to N⁺. |
| ~2.8 | Triplet | 4H | -CH₂-N-CH₂- (Piperidine C2, C6) | Significant downfield shift due to proximity to N⁺. |
| ~2.4 | Triplet | 4H | -CH₂-C(O)-CH₂- (Piperidine C3, C5) | Moderate downfield shift. |
¹³C NMR Spectroscopy Analysis
Carbon NMR (¹³C NMR) provides a count of unique carbon environments. The most notable signal is the carbonyl carbon, which appears far downfield. Similar to ¹H NMR, carbons adjacent to the protonated nitrogen (C2, C6) in the hydrochloride salt will be deshielded.
Table 2: ¹³C NMR Data for 1-Benzyl-4-piperidone (Free Base Reference) Data interpreted from reference spectra.[3][5]
| Chemical Shift (δ) ppm | Assignment | Rationale for Hydrochloride Salt |
| ~208 | C=O (Ketone, C4) | Minimal change expected. |
| ~138 | C (Aromatic, Quaternary) | Minimal change expected. |
| ~129 | CH (Aromatic) | Minimal change expected. |
| ~128 | CH (Aromatic) | Minimal change expected. |
| ~127 | CH (Aromatic) | Minimal change expected. |
| ~63 | -CH₂-Ph (Benzylic) | Downfield shift due to proximity to N⁺. |
| ~53 | -CH₂-N-CH₂- (Piperidine C2, C6) | Downfield shift due to proximity to N⁺. |
| ~41 | -CH₂-C(O)-CH₂- (Piperidine C3, C5) | Minor downfield shift. |
Experimental Protocol: NMR Spectroscopy
This protocol ensures reproducible and high-quality NMR data.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a sufficient number of scans (e.g., 16 or 32) are typically adequate.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. This requires a larger number of scans due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.
Visualization: NMR Analysis Workflow
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Benzyl-4-piperidone(3612-20-2) 13C NMR spectrum [chemicalbook.com]
The 1-Benzylpiperidin-4-one Scaffold: A Technical Guide to Synthesis, Derivatization, and Therapeutic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzylpiperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile and foundational building block for a vast array of pharmacologically active compounds.[1] Its structural rigidity, combined with multiple points for chemical modification, makes it an ideal starting point for developing ligands targeting a diverse range of biological systems. This technical guide provides an in-depth exploration of 1-benzylpiperidin-4-one hydrochloride, its derivatives, and analogs. We will dissect core synthetic methodologies, explore strategic derivatization pathways, and synthesize the extensive biological activities reported for this class of compounds, from anticancer and antimicrobial agents to modulators of the central nervous system. This document serves as a comprehensive resource, integrating established protocols with mechanistic insights to empower researchers in the field of drug discovery.
The Core Moiety: Physicochemical Profile
1-Benzylpiperidin-4-one, often utilized as its hydrochloride salt to improve aqueous solubility and handling, is a stable, crystalline solid at room temperature.[2][3] A thorough understanding of its fundamental properties is critical for its effective use in synthetic chemistry and formulation development.
Table 1: Physicochemical Properties of 1-Benzylpiperidin-4-one and its Hydrochloride Salt
| Property | 1-Benzylpiperidin-4-one | 1-Benzylpiperidin-4-one HCl | Reference(s) |
| CAS Number | 3612-20-2 | 20821-52-7 | [1][4] |
| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₆ClNO | [5][6] |
| Molecular Weight | 189.25 g/mol | 225.71 g/mol | [2][5][6] |
| Appearance | White to off-white crystalline solid or yellow liquid | White solid | [2][5] |
| Melting Point | ~35 °C (base) | 159-161 °C (HCl salt) | [2][6] |
| Boiling Point | 134 °C at 7 mmHg | Not Applicable | [7] |
| Solubility | Soluble in organic solvents (ethanol, DMSO, toluene); insoluble in water | Improved water solubility | [2][3] |
| IUPAC Name | 1-benzylpiperidin-4-one | This compound | [1][5] |
Strategic Synthetic Pathways to the Core Scaffold
The synthesis of the 1-benzylpiperidin-4-one backbone is a well-established process, yet the choice of method is dictated by factors such as scale, cost, and available starting materials. Below, we detail the most common and effective routes, explaining the rationale behind each.
Method A: Direct N-Alkylation of 4-Piperidone
This is a classical and straightforward approach involving the nucleophilic substitution of a benzyl halide with 4-piperidone. The use of 4-piperidone monohydrate hydrochloride is common, necessitating a base like potassium carbonate to neutralize the salt and deprotonate the secondary amine for the reaction to proceed.
-
Causality: This method is chosen for its simplicity and directness. DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium carbonate and facilitating the nucleophilic attack. Heating is required to overcome the activation energy of the reaction. While effective for lab-scale synthesis, the cost and stability of reactants can be a drawback for industrial applications.[8]
-
Combine 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry N,N-dimethylformamide (DMF).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete neutralization.
-
Add benzyl bromide (1.15 eq) dropwise to the mixture. Note: This addition should be controlled to manage any potential exotherm.
-
Heat the reaction mixture to 65 °C and maintain for 14 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Quench the filtrate with ice water and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify via crystallization or column chromatography as needed.
Method B: One-Pot Synthesis from Benzylamine and Acrylate
For larger-scale production, a more efficient one-pot method has been developed. This approach builds the piperidone ring system directly, offering advantages in yield and purity by minimizing the formation of byproducts.[8]
-
Causality: This pathway leverages a sequence of Michael addition and Dieckmann condensation. Using an excess of acrylate is a key strategic choice, as it drives the reaction towards the desired diester intermediate and significantly reduces the formation of mono-ester byproducts, which simplifies purification.[8] This method avoids the more expensive 4-piperidone starting material, making it economically favorable for industrial-scale synthesis.[7][8]
-
In a reactor, mix benzylamine (1.0 eq) with an appropriate organic solvent (e.g., toluene).
-
Add an excess of methyl acrylate (2.6-5.0 eq) and stir for 1 hour at room temperature.
-
Heat the mixture to 50-60 °C and maintain for 9-24 hours to form the diester intermediate (N,N-bis(β-propionate methyl ester) benzylamine).
-
For the Dieckmann condensation, add a strong base such as sodium methoxide in methanol to the refluxing mixture.
-
Continue reflux for several hours until the cyclization is complete.
-
Follow with an acidic workup (hydrolysis and decarboxylation) to yield 1-benzyl-4-piperidone.[7][8]
Derivatization Strategies and Analogs
The true power of the 1-benzylpiperidin-4-one scaffold lies in its amenability to chemical modification at several key positions. These modifications are instrumental in tuning the molecule's steric, electronic, and lipophilic properties to achieve desired biological activity and selectivity.
Modification at the C4-Carbonyl Group (Site B)
The ketone at the 4-position is a highly reactive functional group and the most common site for initial derivatization.
-
Condensation Reactions: The carbonyl group readily undergoes condensation with various reagents like hydroxylamine, semicarbazide, and thiosemicarbazide to form oximes and carbazones.[9] These derivatives have shown significant antimicrobial activity against fungi like Aspergillus niger and bacteria such as Escherichia coli.[1][9]
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes in the presence of a base yields α,β-unsaturated ketone derivatives (benzylidenes).[10] This reaction extends conjugation and introduces new aryl moieties, a strategy successfully employed in the development of potent anticancer agents.[10][11]
Modification of the N-Benzyl Group (Site A)
The N-benzyl group is crucial for interacting with many biological targets, and its modification can profoundly impact receptor affinity and selectivity.
-
Aromatic Substitution: Introducing substituents (e.g., halogens, methyl groups) onto the phenyl ring alters the electronic properties and steric profile of the molecule. Structure-activity relationship (SAR) studies on sigma (σ) receptor ligands have shown that these substitutions can fine-tune the affinity for σ₁ versus σ₂ receptors.[12] For example, halogen substitution on both the N-benzyl ring and an acetamide moiety can increase affinity for σ₂ receptors.[12]
-
Benzyl Group Replacement: The entire benzyl group can be replaced with other aryl or alkyl groups to explore different binding pockets. However, SAR studies for M1 allosteric agonists revealed this to be a sensitive area, where even minor changes could lead to a complete loss of agonism.[13][14]
Biological Activities and Therapeutic Landscape
Derivatives of 1-benzylpiperidin-4-one have demonstrated a remarkable breadth of biological activities, establishing this scaffold as a cornerstone in the development of therapeutics for a wide range of diseases.
Table 2: Summary of Key Biological Activities and Therapeutic Targets
| Therapeutic Area | Target(s) / Mechanism | Example Derivatives / Analogs | Key Findings | Reference(s) |
| Oncology | Menin-MLL Interaction Inhibition, Apoptosis Induction, JAK/STAT Pathway Inhibition | Menin inhibitors (e.g., M-89), 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, Furfurylidene analogs | Potent and selective activity against leukemia cell lines; induction of p53 and Bax genes; cytotoxicity against colon and leukemia cell lines. | [8][10][15] |
| CNS Disorders | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) Inhibition, Sigma (σ) Receptor Modulation, Serotonin Transporter (SERT) Inhibition | Donepezil, Spirocyclic furopyridines, N-(1-benzylpiperidin-4-yl)arylacetamides | Used in Alzheimer's treatment (Donepezil); high affinity and selectivity for σ₁/σ₂ receptors; potential dual-target inhibitors for AD. | [12][16][17][18] |
| Pain & Neuroprotection | Sigma-1 (σ₁) Receptor Antagonism | N-(benzylpiperidinyl)-4-fluorobenzamide, PPBP | Reduces neuropathic pain (anti-allodynic effects); neuroprotection in stroke models linked to reduced nitric oxide production. | [19][20] |
| Antimicrobial | Not fully elucidated | Oxime, Semicarbazone, and Thiosemicarbazone condensation products | Potent activity against Aspergillus niger (fungal) and Escherichia coli (bacterial) strains. | [9][21] |
| Antioxidant | Free Radical Scavenging | 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives | Potent antioxidant properties in ORAC assays, comparable to ascorbic acid and resveratrol. | [22][23] |
Mechanism Spotlight: Alzheimer's Disease
In the context of Alzheimer's Disease (AD), the 1-benzylpiperidine scaffold is famously represented by Donepezil.[18] Derivatives are often designed as multi-target-directed ligands (MTDLs) aiming to address the complex pathology of AD. One common strategy is to develop dual inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), as depression is a common comorbidity in AD patients.[17]
Analytical Characterization
The structural elucidation and purity assessment of novel 1-benzylpiperidin-4-one derivatives are paramount. A standard suite of analytical techniques is employed for robust characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for confirming the core structure and the successful addition of new functional groups.[9][24] Specific chemical shifts, such as those for the N-H protons in thiourea derivatives or the carbonyl carbon, are diagnostic.[24]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic stretching bands for C=O, N-H, and C=S are routinely monitored to confirm transformations of the carbonyl group.[24]
-
Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compound, confirming its elemental composition.
-
X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule, confirming stereochemistry and conformation.[24][25]
Conclusion and Future Outlook
The 1-benzylpiperidin-4-one scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven success in approved drugs like Donepezil validates its status as a "privileged" structure.[1][18] Future research will likely focus on developing multi-target ligands with tailored polypharmacology for complex diseases like cancer and neurodegenerative disorders. The exploration of novel bioisosteric replacements for the benzyl and piperidone moieties, guided by computational modeling and SAR studies, will undoubtedly uncover next-generation therapeutics built upon this remarkable chemical foundation.
References
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1-Benzylpiperidin-4-one hydrochloride literature review
An In-Depth Technical Guide to 1-Benzylpiperidin-4-one Hydrochloride: Synthesis, Characterization, and Applications
Introduction
1-Benzylpiperidin-4-one, often utilized as its more water-soluble hydrochloride salt, is a cornerstone synthetic intermediate in modern medicinal chemistry.[1][2] As a derivative of 4-piperidone, its scaffold is a "privileged structure" found in a multitude of pharmacologically active compounds and natural alkaloids.[3][4] The presence of the N-benzyl group serves a dual purpose: it acts as a convenient protecting group for the secondary amine and provides a lipophilic handle that can be crucial for modulating biological activity or can be easily removed during synthetic campaigns.[5] This compound's true value lies in its versatility, serving as a precursor for a wide range of complex molecules, from potent analgesics like fentanyl analogues to targeted anticancer agents such as menin inhibitors.[6][7][8]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. It delves into the causality behind its primary synthetic routes, details its chemical reactivity and diverse applications, presents robust protocols for its analytical characterization, and summarizes critical safety information.
Physicochemical and Spectroscopic Properties
1-Benzyl-4-piperidone is typically a colorless to light yellow oily liquid in its free base form.[9][10] The hydrochloride salt enhances its stability and solubility in aqueous media.[1] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of 1-Benzyl-4-piperidone
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO | [11][12] |
| Molecular Weight | 189.25 g/mol | [11][12] |
| Appearance | Colorless to yellow clear liquid | [10] |
| Boiling Point | 134 °C at 7 mmHg | [11] |
| Density | 1.021 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.541 | [11] |
| Solubility | Soluble in organic solvents like DMF, DMSO, Ethanol.[8] Insoluble in water.[13] | [8][13] |
| CAS Number | 3612-20-2 (Free Base), 20821-52-7 (HCl Salt) | [11][14] |
Table 2: Representative Spectroscopic Data for 1-Benzyl-4-piperidone
| Technique | Data | Source(s) |
| ¹H NMR (CDCl₃, 300-500 MHz) | δ 7.27-7.34 (m, 5H, Ar-H), δ 3.62 (s, 2H, -CH₂-Ph), δ 2.75 (t, 4H), δ 2.46 (t, 4H) | [9][15] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 159.6, 143.9, 138.0, 135.4, 129.5, 128.9, 128.3, 128.1 | [15] |
| Mass Spectrometry (GC-MS) | Base peak at m/z 91; other major ions at m/z 77, 172, 265, 370 (M+) | [16] |
Synthesis Strategies: From Precursors to Product
The synthesis of 1-benzyl-4-piperidone can be approached through several reliable routes. The choice of method often depends on the scale of the reaction, availability of starting materials, and desired purity. The most prominent and industrially relevant method is the Dieckmann condensation.
Primary Synthesis via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated.[17][18] This multi-step process is highly effective for creating 5- and 6-membered rings.[17] For 1-benzyl-4-piperidone, the synthesis begins with the 1,4-addition of benzylamine to two equivalents of methyl acrylate, forming a diester intermediate.[9]
This protocol is adapted from established literature procedures.[9][19]
-
Reaction Setup : To a dry 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
-
Scientist's Note: Anhydrous conditions are critical. Water will react with the sodium metal, quenching the base required for the initial deprotonation and halting the reaction.[19]
-
-
Initiation : Heat the mixture to reflux with stirring. Add approximately 1 mL of anhydrous methanol to activate the surface of the sodium.
-
Diester Addition : Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise to the refluxing mixture.
-
Scientist's Note: The slow addition rate is crucial to control the exothermic reaction and prevent side reactions. As the reaction proceeds, the mixture may thicken, requiring an increase in stirring speed and the addition of more anhydrous toluene (up to 100 mL) to maintain effective mixing.[9]
-
-
Cyclization : Maintain the mixture at reflux for 6 hours after the addition is complete.
-
Hydrolysis and Decarboxylation : Cool the reaction to room temperature. Carefully extract the mixture with 150 mL of 25% aqueous hydrochloric acid. Transfer the acidic aqueous layer to a separate flask and reflux in an oil bath for 5 hours.
-
Scientist's Note: The strong acid and heat facilitate both the hydrolysis of the ester and the subsequent decarboxylation to yield the target ketone. The reaction is complete when a sample tested with a ferric chloride solution shows no color change, indicating the absence of the β-keto ester intermediate.[9]
-
-
Workup and Purification : Cool the reaction mixture. While stirring, carefully neutralize to a pH of approximately 8.5 by adding a 35% NaOH solution.
-
Extract the aqueous layer three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers, wash with a saturated NaCl solution (brine), and dry over anhydrous magnesium sulfate.
-
Remove the ethyl acetate via rotary evaporation. The remaining crude product is then purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light-yellow oily liquid. A typical yield is around 78%.[9][10]
Alternative Synthesis: Direct N-Benzylation
A more direct, albeit potentially lower-yielding for large scale, method involves the direct benzylation of a pre-existing 4-piperidone salt.[9]
This protocol is based on a reported procedure with high yield.[9]
-
Base Treatment : In a suitable flask, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g) and anhydrous potassium carbonate (7 g) in 25 mL of dry N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Scientist's Note: The potassium carbonate is a base used to deprotonate the piperidone hydrochloride, generating the free secondary amine in situ, which is the active nucleophile for the subsequent reaction.
-
-
Alkylation : Add benzyl bromide (2 mL) dropwise to the mixture.
-
Reaction : Heat the reaction mixture to 65 °C and maintain for 14 hours.
-
Workup : Cool the mixture to room temperature, filter to remove inorganic salts, and quench the filtrate with 25 mL of ice water.
-
Extraction : Extract the aqueous mixture twice with 20 mL portions of ethyl acetate. Combine the organic layers.
-
Washing : Wash the combined organic phase sequentially with two 15 mL portions of water and one 20 mL portion of brine.
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification : The crude product can be purified by crystallization using 2% methanol in chloroform to yield the final product. This method has reported yields of up to 89%.[9]
Chemical Reactivity and Synthetic Applications
The reactivity of 1-benzyl-4-piperidone is dominated by the ketone functional group, making it an excellent electrophile for a variety of nucleophilic addition and condensation reactions. It serves as a key building block for synthesizing complex piperidine-containing molecules.[2][4]
Key Applications in Drug Discovery:
-
Fentanyl Analogues : The compound is a well-known precursor in the synthesis of fentanyl and its analogues. A common route involves the reductive amination of the ketone with aniline, followed by acylation.[8][16][20]
-
Menin Inhibitors : It is a crucial intermediate in the synthesis of potent menin inhibitors, which are being investigated as treatments for acute leukemia. These inhibitors disrupt the menin-MLL protein-protein interaction, which is critical for the progression of certain types of leukemia.[6]
-
Alzheimer's Disease Therapeutics : The piperidone core is used to build multi-target-directed ligands, such as hybrids of donepezil, for potential use in treating Alzheimer's disease.[11][21]
-
General Scaffolding : It is used in the synthesis of spirocyclic compounds, 4-arylpiperidines via cross-coupling reactions, and various other pharmacologically active agents.[2][11][22]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of 1-benzylpiperidin-4-one and its reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this purpose due to its high sensitivity and ability to separate and identify components in a complex mixture.[20]
Experimental Protocol: GC-MS Analysis
This protocol provides a standard method for analyzing a reaction mixture where 1-benzyl-4-piperidone is a starting material.[20]
-
Sample Preparation : Accurately weigh approximately 10 mg of the crude reaction mixture into a vial. Dissolve the sample in 10 mL of methanol and vortex to ensure complete dissolution.
-
Filtration : Filter the sample solution through a 0.45 µm syringe filter directly into a 2 mL GC autosampler vial.
-
Scientist's Note: Filtration is a critical step to remove any particulate matter that could otherwise block the GC injector or column, ensuring the longevity of the instrument and the quality of the data.
-
-
Instrumentation and Conditions :
-
Gas Chromatograph : Agilent 7890A GC system or equivalent.
-
Mass Spectrometer : Agilent 5975C Mass Selective Detector or equivalent.
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL, splitless mode.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
MS Source Temperature : 230 °C.
-
MS Quad Temperature : 150 °C.
-
Scan Range : 40-550 amu.
-
-
Data Analysis : Identify the peaks in the resulting chromatogram by comparing their mass spectra with a known reference library (e.g., NIST) and their retention times with those of an injected analytical reference standard of 1-benzyl-4-piperidone.[8]
Safety and Handling
1-Benzyl-4-piperidone and its hydrochloride salt must be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.[23][24]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[24]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[23]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23][25]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[11][23] Keep away from strong oxidizing agents, strong acids, and bases.[23]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and enabling tool for the modern medicinal chemist. Its robust and scalable synthesis, particularly via the Dieckmann condensation, provides a reliable supply for research and development. The compound's predictable reactivity at the ketone position allows for the construction of a vast array of complex molecular architectures, leading to the discovery of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any scientist working in the field of drug discovery and development.
References
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An In-depth Technical Guide to 1-Benzylpiperidin-4-one Hydrochloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidin-4-one hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance is underscored by its role as a key intermediate in the synthesis of a wide array of pharmaceutical agents, from potent analgesics to novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, tracing its historical origins, detailing its principal synthetic routes with mechanistic insights, and exploring its diverse applications in drug discovery and development. The discussion encompasses detailed experimental protocols, physicochemical properties, and the causality behind synthetic choices, offering a self-validating system of knowledge for researchers in the field.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Among the vast family of piperidine derivatives, this compound holds a position of particular significance. The benzyl group serves as a versatile and readily cleavable protecting group for the piperidine nitrogen, while the carbonyl group at the 4-position provides a reactive handle for a multitude of chemical transformations.[2] This unique combination of features makes it an exceptionally valuable precursor for constructing complex molecular architectures with diverse pharmacological activities. This guide aims to provide an in-depth understanding of this crucial molecule, from its historical roots to its contemporary applications.
Discovery and History
The synthesis of 4-piperidone derivatives has a rich history intertwined with the development of synthetic organic chemistry. Early methods for constructing the piperidone ring, such as the Petrenko-Kritschenko piperidone synthesis, laid the groundwork for accessing this important class of heterocycles.[3] The Dieckmann condensation, first reported by the German chemist Walter Dieckmann in 1894, provided a powerful tool for the intramolecular cyclization of diesters to form cyclic β-keto esters, which are direct precursors to cyclic ketones like 4-piperidones.[4][5]
While pinpointing the exact first synthesis of 1-benzylpiperidin-4-one is challenging, its preparation is a logical extension of these classical methods. The use of a benzyl group as a protecting group for amines became more common in the mid-20th century, valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[6][7] The convergence of established piperidone synthesis methodologies and the advent of benzyl group protection likely led to the initial preparation of 1-benzylpiperidin-4-one to explore its potential as a synthetic intermediate. Its subsequent rise to prominence is directly linked to the discovery of potent analgesics and other bioactive molecules derived from its core structure.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid. The hydrochloride salt form enhances its water solubility and stability, making it convenient for storage and use in various reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆ClNO | [7] |
| Molecular Weight | 225.71 g/mol | [7] |
| Melting Point | 159-161 °C | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in water and organic solvents | [7] |
Synthesis of this compound
There are two primary and well-established methods for the synthesis of 1-benzylpiperidin-4-one: the Dieckmann condensation route and the direct N-alkylation of 4-piperidone. The choice between these routes often depends on the availability and cost of starting materials, desired scale, and laboratory capabilities.
Dieckmann Condensation Route
This classical approach builds the piperidone ring from acyclic precursors. It involves a Michael addition of benzylamine to two equivalents of an acrylate ester, followed by an intramolecular Dieckmann condensation of the resulting diester, and subsequent hydrolysis and decarboxylation.[8]
Mechanism:
-
Michael Addition: Benzylamine undergoes a double Michael addition with two molecules of methyl acrylate to form the diester, N,N-bis(2-methoxycarbonylethyl)benzylamine.
-
Dieckmann Condensation: In the presence of a strong base, such as sodium methoxide, the diester undergoes an intramolecular cyclization to form a β-keto ester.[5][9] This is the key ring-forming step.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield 1-benzyl-4-piperidone.
Experimental Protocol:
-
Step 1: Synthesis of N,N-bis(2-methoxycarbonylethyl)benzylamine:
-
To a solution of benzylamine in methanol, slowly add two equivalents of methyl acrylate at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Remove the methanol under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.
-
-
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation:
-
To a suspension of sodium methoxide in an inert solvent like toluene, add the crude diester from Step 1.
-
Heat the mixture to reflux for several hours to effect the Dieckmann condensation.
-
Cool the reaction mixture and add aqueous hydrochloric acid.
-
Heat the acidic mixture to reflux to facilitate hydrolysis and decarboxylation.
-
After cooling, neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the resulting 1-benzyl-4-piperidone by distillation or crystallization of its hydrochloride salt.[8]
-
Caption: Workflow for the Dieckmann condensation route.
Direct N-Alkylation of 4-Piperidone
This method is a more direct approach that involves the benzylation of a pre-existing 4-piperidone ring. It is often preferred for its simplicity and fewer synthetic steps, provided that 4-piperidone or its hydrochloride salt is readily available.
Mechanism:
This reaction proceeds via a standard SN2 mechanism. The secondary amine of 4-piperidone acts as a nucleophile and attacks the electrophilic benzyl carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the N-benzyl bond. A base, such as potassium carbonate, is used to deprotonate the piperidone hydrochloride salt and to neutralize the acid formed during the reaction.
Experimental Protocol:
-
Suspend 4-piperidone hydrochloride and an excess of a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for about 30 minutes.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to around 60-70 °C and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the inorganic salts, and pour the filtrate into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 1-benzyl-4-piperidone, which can be further purified by distillation or by forming the hydrochloride salt and recrystallizing.
Caption: Workflow for the direct N-alkylation route.
Applications in Drug Development
The versatility of 1-benzylpiperidin-4-one as a synthetic intermediate has led to its use in the development of a wide range of pharmaceuticals.
Synthesis of Fentanyl and its Analogs
Perhaps the most well-known application of 1-benzylpiperidin-4-one is as a precursor in the synthesis of the potent opioid analgesic, fentanyl, and its numerous analogs. In a common synthetic route, 1-benzyl-4-piperidone undergoes reductive amination with aniline to form N-phenyl-1-benzylpiperidin-4-amine. Subsequent acylation of the secondary amine with propionyl chloride, followed by debenzylation, and then N-alkylation with a phenethyl group yields fentanyl.[10]
Precursor for Alzheimer's Disease Therapeutics
1-Benzyl-4-piperidone is a key starting material for the synthesis of Donepezil (Aricept®), a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[6] The synthesis involves an aldol condensation of 1-benzyl-4-piperidone with 5,6-dimethoxy-1-indanone, followed by reduction of the resulting enone.
Development of Sigma Receptor Ligands
Derivatives of 1-benzyl-4-piperidone have been investigated as potent and selective ligands for sigma (σ) receptors, which are implicated in a variety of central nervous system disorders. The synthesis of spirocyclic furopyridines from 1-benzyl-4-piperidone has yielded compounds with high affinity for σ receptors.[4]
Menin Inhibitors for Leukemia Treatment
More recently, 1-benzyl-4-piperidone has been utilized as a key intermediate in the development of menin inhibitors.[3] These inhibitors target the protein-protein interaction between menin and MLL, which is a critical driver in certain types of acute leukemia.[3]
Conclusion
This compound is a compound of immense value in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, has cemented its status as a cornerstone building block for drug discovery. From its origins in classical organic reactions to its current role in the synthesis of complex and life-saving pharmaceuticals, the story of this compound is a testament to the enduring power of fundamental organic synthesis in advancing human health. This guide has provided a comprehensive overview of its history, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this important molecule in their own endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Benzyl protecting group - Georganics [georganics.sk]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
Methodological & Application
Synthesis of Novel Bioactive Scaffolds from 1-Benzylpiperidin-4-one: An Application and Protocol Guide for Medicinal Chemists
Introduction
The 1-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] 1-Benzylpiperidin-4-one, in particular, serves as a highly versatile and economically significant starting material for the synthesis of diverse molecular architectures. Its rigid piperidone core, combined with the reactive ketone functionality and the easily cleavable N-benzyl protecting group, provides a strategic entry point for developing novel therapeutics. Derivatives of this compound have been instrumental in creating potent agents for treating neurological disorders, cancers, and as powerful analgesics.[3][4][5]
This guide offers an in-depth exploration of key synthetic transformations starting from 1-Benzylpiperidin-4-one hydrochloride. It is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the causal logic behind experimental choices. We will delve into robust methodologies including reductive amination, multicomponent reactions for rapid library generation, the synthesis of complex spirocyclic systems, and the critical final step of N-debenzylation to unlock further molecular diversification.
Key Synthetic Transformations: From Ketone to Complex Scaffolds
The carbonyl group at the C-4 position of 1-Benzylpiperidin-4-one is the primary reaction hub for building molecular complexity. The following sections detail reliable and scalable protocols for its transformation into diverse and valuable chemical entities.
Reductive Amination: A Gateway to 4-Amino-1-benzylpiperidine Derivatives
Reductive amination is a highly efficient, often one-pot, procedure for converting the ketone of 1-benzylpiperidin-4-one into a vast range of primary, secondary, and tertiary amines.[6] This transformation is fundamental in the synthesis of analgesics, antidepressants, and other agents targeting the central nervous system.[6]
Mechanistic Insight
The reaction proceeds through two key stages within a single pot. First, the amine substrate performs a nucleophilic attack on the carbonyl carbon, often catalyzed by a mild acid, to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine) or a protonated iminium ion. In the second stage, a selective reducing agent delivers a hydride to this electrophilic C=N bond, yielding the final amine product.[6] The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without significantly reducing the starting ketone.[6]
Caption: General workflow for one-pot reductive amination.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is often the reagent of choice due to its mild nature, excellent selectivity for iminium ions over ketones, and its tolerance of a wide range of functional groups. It does not require acidic conditions for the reduction step, simplifying the overall process.[6]
-
Objective: To synthesize N-benzyl-N-phenyl-1-benzylpiperidin-4-amine.
-
Materials:
-
1-Benzylpiperidin-4-one (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Benzylpiperidin-4-one and dissolve it in DCE.
-
Add aniline followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.[7][8]
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8]
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.[6][8]
-
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent, particularly stable under weakly acidic conditions (pH 3-4) where iminium ion formation is favored. However, due to its high toxicity and the potential to generate hydrogen cyanide gas, it must be handled with extreme caution in a well-ventilated fume hood.
-
Objective: To synthesize a generic N-substituted-4-amino-1-benzylpiperidine.
-
Materials:
-
1-Benzylpiperidin-4-one (1.0 eq)
-
Desired amine (e.g., Aniline) (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 1-Benzylpiperidin-4-one and the selected amine in methanol.
-
Adjust the pH of the solution to ~4-5 using glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride portion-wise, ensuring the temperature remains at or below 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding aqueous HCl (1M) until gas evolution stops.
-
Make the solution basic (pH > 10) with aqueous NaOH (2M) and extract with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography as needed.
-
Data Summary: Comparison of Reductive Amination Protocols
| Parameter | NaBH(OAc)₃ Protocol | NaBH₃CN Protocol | Catalytic Hydrogenation |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | H₂ gas |
| Catalyst/Additive | Acetic Acid (catalytic) | Acetic Acid (pH adjustment) | Raney Nickel, Pd/C, PtO₂ |
| Typical Yield | Good to Excellent (80-95%) | Good to Excellent (75-90%) | Variable, often high (>85%) |
| Reaction Conditions | Room temperature, neutral | 0 °C to RT, weakly acidic | RT to moderate pressure/heat |
| Advantages | Mild, selective, safe, broad functional group tolerance.[6] | Effective, stable in acid | "Green" byproducts, scalable |
| Disadvantages | Higher cost | Highly toxic , requires careful pH control, toxic quench | May reduce other functional groups, requires specialized equipment (hydrogenator). Potential for N-debenzylation. |
Multicomponent Reactions (MCRs): Rapid Scaffold Diversification
Multicomponent reactions, which combine three or more starting materials in a single operation, are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[9] They adhere to the principles of atom and step economy, making them highly efficient.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is one of the most prominent MCRs, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a dipeptoid structure.[10][11] This reaction is exceptionally versatile for creating peptide mimetics and other complex scaffolds.
Caption: The convergence of the Ugi four-component reaction.
Protocol 3: Ugi Reaction for Peptidomimetic Synthesis
-
Objective: To synthesize a novel peptidomimetic scaffold from 1-Benzylpiperidin-4-one.
-
Materials:
-
1-Benzylpiperidin-4-one (1.0 eq)
-
Primary amine (e.g., Benzylamine) (1.0 eq)
-
Carboxylic acid (e.g., Acetic Acid) (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
-
-
Procedure:
-
In a flask, dissolve 1-Benzylpiperidin-4-one and the amine in methanol. Stir for 30 minutes at room temperature to pre-form the iminium ion.
-
Add the carboxylic acid to the mixture and continue stirring for another 10 minutes.
-
Add the isocyanide dropwise to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by direct crystallization or precipitation by adding a non-polar solvent like hexanes.
-
If necessary, purify the product further by flash column chromatography.
-
Synthesis of Spirocyclic Scaffolds
Spirocyclic compounds, which feature two rings connected by a single atom, are of great interest in drug design. Their rigid, three-dimensional structures allow for precise orientation of functional groups, which can lead to enhanced potency and selectivity.[12] 1-Benzylpiperidin-4-one is an excellent precursor for constructing spiro-heterocycles.[12]
Caption: General strategy for the synthesis of spirocyclic compounds.
Protocol 4: Synthesis of a Spiro-oxindole Piperidine Derivative
This protocol describes a base-catalyzed aldol-type condensation between 1-Benzylpiperidin-4-one and isatin to form a spiro-oxindole scaffold, a core found in many bioactive alkaloids.
-
Objective: To synthesize a spiro[piperidine-4,3'-oxindole] derivative.
-
Materials:
-
1-Benzylpiperidin-4-one (1.0 eq)
-
Isatin (or N-substituted isatin) (1.0 eq)
-
L-proline or Pyrrolidine (as catalyst, 0.2 eq)
-
Ethanol (EtOH) or Methanol (MeOH)
-
-
Procedure:
-
Suspend 1-Benzylpiperidin-4-one and isatin in ethanol in a round-bottom flask.
-
Add the catalyst (L-proline or pyrrolidine) to the suspension.
-
Heat the mixture to reflux and stir for 6-12 hours. The reaction should become homogeneous and then a precipitate may form.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, then further in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure spirocyclic product.
-
Downstream Modification: The N-Debenzylation Step
While the N-benzyl group is an excellent directing and protecting group during synthesis, its removal is often a crucial final step.[13] Debenzylation unmasks the secondary piperidine nitrogen, which is often a key pharmacophoric element for interaction with biological targets or a handle for further derivatization (e.g., acylation, alkylation).[4]
Protocol 5: N-Debenzylation via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a common and convenient method for N-debenzylation, avoiding the need for high-pressure hydrogenation equipment. A hydrogen donor, such as ammonium formate, is used in conjunction with a palladium catalyst.[14][15]
-
Objective: To remove the N-benzyl group from a synthesized piperidine derivative.
-
Materials:
-
N-benzylated piperidine derivative (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10-20% by weight)
-
Ammonium formate (HCOONH₄) (5-10 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the N-benzylated piperidine derivative in methanol in a round-bottom flask.
-
Add ammonium formate and stir until it dissolves.
-
Carefully add the 10% Pd/C catalyst to the flask under an inert atmosphere (purging with N₂ or Ar is recommended to prevent the catalyst from igniting).
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours.
-
Monitor the reaction closely by TLC or LC-MS. The byproduct, toluene, is volatile.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in the air. Quench it with water.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between a weak base (e.g., NaHCO₃ solution) and an organic solvent (e.g., DCM) to isolate the debenzylated product.
-
Dry the organic layer, concentrate, and purify if necessary.
-
Caption: The crucial N-debenzylation step.
Conclusion
This compound stands as a premier building block in the arsenal of the medicinal chemist. Its structural features enable a diverse range of synthetic transformations, from the reliable formation of 4-aminopiperidines via reductive amination to the rapid assembly of complex molecular frameworks through multicomponent reactions. The ability to generate intricate spirocyclic systems and subsequently unmask the core piperidine nitrogen via debenzylation provides a powerful and flexible platform for structure-activity relationship (SAR) studies. The protocols detailed herein offer robust and validated pathways for leveraging this versatile starting material to create novel compounds poised for biological evaluation and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
The Versatile Scaffold: 1-Benzylpiperidin-4-one Hydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Piperidine Ring
The piperidine motif is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of clinically significant molecules. Its three-dimensional structure and ability to engage in crucial cation-π interactions make it a valuable scaffold in drug design.[1][2] Among the numerous piperidine-based building blocks, 1-benzylpiperidin-4-one hydrochloride stands out as a particularly versatile and widely utilized intermediate. The benzyl group serves as a convenient and often readily cleavable protecting group for the piperidine nitrogen, while the ketone functionality at the 4-position provides a reactive handle for a multitude of chemical transformations.[3] This application note will delve into the multifaceted applications of this compound, providing detailed protocols and insights into its role in the synthesis of key therapeutic agents.
Core Applications in Drug Discovery
The utility of 1-benzylpiperidin-4-one spans several therapeutic areas, a testament to its adaptability as a synthetic precursor.
Central Nervous System (CNS) Agents: Targeting Neurodegenerative Disorders
The N-benzylpiperidine scaffold is a prominent feature in drugs targeting the central nervous system.[4] Its derivatives have been extensively explored for the treatment of Alzheimer's disease, primarily as cholinesterase inhibitors.[5][6][7][8][9]
Application Example: Synthesis of Donepezil Analogs and other Cholinesterase Inhibitors
Donepezil, a leading therapeutic for Alzheimer's disease, features an N-benzylpiperidine moiety.[1][10] 1-Benzylpiperidin-4-one is a crucial starting material for generating analogs of Donepezil and other novel cholinesterase inhibitors.[10][11][12] The general synthetic strategy involves the conversion of the 4-keto group into various functionalities to interact with the active site of acetylcholinesterase (AChE).[6][7]
Protocol 1: Reductive Amination for the Synthesis of 4-Amino-1-benzylpiperidine Derivatives
Reductive amination is a cornerstone reaction for functionalizing 1-benzylpiperidin-4-one, enabling the introduction of diverse amine substituents at the 4-position.[13] This one-pot procedure is highly efficient for creating libraries of compounds for structure-activity relationship (SAR) studies.[13]
Reaction Scheme:
Caption: Reductive amination of 1-benzylpiperidin-4-one.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This mild reducing agent is preferred to avoid reduction of the starting ketone.[13]
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion using TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted-4-amino-1-benzylpiperidine.[13]
| Reagent | Role | Key Consideration |
| 1-Benzylpiperidin-4-one HCl | Starting Material | Ensure dryness of the free base form if used. |
| **Primary Amine (R-NH₂) ** | Nucleophile | A slight excess is used to drive the reaction. |
| Sodium Triacetoxyborohydride | Reducing Agent | Mild and selective for imines over ketones.[13] |
| Acetic Acid | Catalyst | Facilitates imine formation. |
| DCE/DCM | Solvent | Anhydrous conditions are preferable. |
Opioid Analgesics: The Fentanyl Scaffold
1-Benzylpiperidin-4-one is a well-documented precursor in the synthesis of fentanyl and its potent analogs.[14][15][16] The synthesis leverages the piperidine core to construct the characteristic 4-anilidopiperidine structure essential for opioid receptor activity.[17]
Application Example: Optimized Synthesis of Fentanyl
The synthesis of fentanyl from a piperidone precursor typically involves a three-step sequence: N-alkylation (if starting from 4-piperidone), reductive amination with aniline, and subsequent acylation.[14][16] When starting with 1-benzyl-4-piperidone, the initial N-alkylation step is bypassed.
Synthetic Pathway Overview:
Caption: Synthetic route to Fentanyl precursor from 1-benzylpiperidin-4-one.
Protocol 2: Synthesis of a Fentanyl Analog Intermediate
This protocol outlines the synthesis of the core anilidopiperidine intermediate from 1-benzyl-4-piperidone.
Step-by-Step Methodology:
-
Reductive Amination with Aniline:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.[13] Alternatively, sodium triacetoxyborohydride in DCE can be used as described in Protocol 1.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous work-up and purify by column chromatography to obtain 4-anilino-1-benzylpiperidine.
-
-
Acylation:
-
Dissolve the 4-anilino-1-benzylpiperidine intermediate (1.0 eq) in dichloromethane.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 eq).
-
Cool the mixture to 0 °C and add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the acylated product.
-
A Note on N-Debenzylation:
The final step to obtain the direct precursor for many fentanyl analogs is the removal of the N-benzyl group. This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[18] Care must be taken as some conditions can be harsh and lead to side reactions.[18][19]
Oncology: Kinase Inhibitors and Menin Inhibitors
The piperidine scaffold is a privileged structure in the design of kinase inhibitors.[20] 1-Benzylpiperidin-4-one serves as a key building block for introducing this moiety into larger, more complex molecules targeting kinases.
Application Example: Synthesis of Imatinib (Gleevec) Analogs
Imatinib, a tyrosine kinase inhibitor, while not directly containing a simple benzylpiperidine, has synthetic routes and analogs that can utilize piperidine-based intermediates.[21][22][23][24] The principles of coupling piperidine fragments are central to this area of research.
More directly, 1-benzyl-4-piperidone is a crucial intermediate in the synthesis of menin inhibitors, which are being investigated for the treatment of acute leukemia.[25] These inhibitors disrupt the menin-MLL protein-protein interaction, which is critical for the progression of certain types of leukemia.[25] The piperidone core provides a rigid scaffold from which other functionalities can be elaborated to achieve high binding affinity and selectivity.[25]
Troubleshooting and Mechanistic Considerations
Controlling N-Debenzylation: During reactions involving acidic conditions or catalytic hydrogenation, premature cleavage of the N-benzyl group can be a significant side reaction.[18] To mitigate this, one can:
-
Maintain a pH above the pKa of the benzyl-protected amine (around 4.5-5.5) in reactions where applicable.[18]
-
Use less active hydrogenation catalysts or perform the reaction under milder conditions (e.g., atmospheric pressure).[18]
Reductive Amination Efficiency: The choice of reducing agent is critical. Sodium triacetoxyborohydride is generally favored for its mildness, selectivity, and safety profile compared to sodium cyanoborohydride.[13] For less reactive amines or ketones, the addition of a catalytic amount of acid is crucial to promote imine formation.[13]
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its dual functionality—a protected nitrogen and a reactive ketone—provides a gateway to a vast chemical space. As demonstrated, its applications are central to the synthesis of drugs targeting CNS disorders, potent analgesics, and novel cancer therapeutics. The protocols outlined herein provide a foundation for researchers to leverage this important scaffold in their own drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. benchchem.com [benchchem.com]
- 14. osti.gov [osti.gov]
- 15. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. vapourtec.com [vapourtec.com]
- 23. Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl)-N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs [open.metu.edu.tr]
- 24. researchgate.net [researchgate.net]
- 25. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: 1-Benzylpiperidin-4-one as a Versatile Building Block in Synthetic Chemistry
Abstract
1-Benzylpiperidin-4-one is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive ketone functionality and a stable, yet removable, N-benzyl protecting group, renders it an exceptionally versatile precursor for a diverse range of complex molecules.[1] The piperidine core is a prevalent motif in numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines, making efficient synthetic routes from this intermediate highly valuable.[2][3][4][5] This guide provides an in-depth exploration of key synthetic transformations involving 1-Benzylpiperidin-4-one, complete with detailed, field-proven protocols, mechanistic insights, and comparative data to aid researchers in drug discovery and process development.
Introduction and Core Characteristics
1-Benzylpiperidin-4-one, often used as its hydrochloride salt for improved stability and handling, is a disubstituted piperidine. The benzyl group serves as an excellent protecting group for the secondary amine, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation. This allows for late-stage diversification of the piperidine nitrogen.[6] The primary site of reactivity is the carbonyl group at the C-4 position, which serves as an electrophilic handle for a multitude of nucleophilic additions and condensation reactions.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Reference |
| Chemical Name | 1-Benzylpiperidin-4-one | [7] |
| Synonyms | N-Benzyl-4-piperidone, 1-(Phenylmethyl)-4-piperidinone | [7][8] |
| CAS Number | 3612-20-2 | [7][9][10] |
| Molecular Formula | C₁₂H₁₅NO | [7][9][11] |
| Molecular Weight | 189.25 g/mol | [7][9][11] |
| Appearance | Clear colorless to straw or pale yellow oily liquid/crystalline powder | [8][9][12] |
| Boiling Point | 134 °C at 7 mmHg | [10][11] |
| Density | 1.021 g/mL at 25 °C | [10][11][13] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water. | [9] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [8][9][10][11] |
Safety and Handling: 1-Benzylpiperidin-4-one is classified as a combustible liquid and is harmful if swallowed.[12][14] It can cause skin, eye, and respiratory irritation, and may cause an allergic skin reaction.[8][12][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.[8][15]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][14][15] For skin contact, wash with plenty of soap and water.[8][15] If swallowed, call a poison center or doctor.[14][15]
-
Spill Management: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[15]
Core Application: Reductive Amination for 4-Amino-Piperidine Scaffolds
The conversion of the C-4 ketone to a nitrogen-containing substituent via reductive amination is one of the most powerful and widely used applications of this building block. This one-pot reaction efficiently creates 4-amino-1-benzylpiperidine derivatives, which are key intermediates in the synthesis of potent analgesics and other CNS-active agents.[16]
Mechanistic Rationale
The reaction proceeds through two key stages within the same pot:
-
Imine/Iminium Ion Formation: The amine nucleophile attacks the carbonyl carbon. This is often facilitated by a mild acid catalyst, which protonates the carbonyl oxygen to increase its electrophilicity. Subsequent dehydration yields a transient imine or its protonated form, the iminium ion.
-
Reduction: A selective reducing agent, introduced into the mixture, reduces the C=N double bond of the imine/iminium ion to form the new C-N single bond of the final amine product. The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting ketone but potent enough to reduce the intermediate iminium ion.[16]
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 7. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nbinno.com [nbinno.com]
- 10. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 11. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. benchchem.com [benchchem.com]
Application Note: A Robust and Scalable Protocol for the Synthesis of 1-Benzyl-4-hydroxypiperidine via the Reduction of 1-Benzylpiperidin-4-one Hydrochloride
Abstract
This application note provides a detailed, field-proven protocol for the efficient reduction of 1-Benzylpiperidin-4-one hydrochloride to 1-Benzyl-4-hydroxypiperidine. The synthesis of 1-Benzyl-4-hydroxypiperidine, a key intermediate in the development of various pharmaceutical agents, is of significant interest to researchers in medicinal chemistry and drug development.[1] This protocol addresses the common challenge of reducing the hydrochloride salt of a piperidone by incorporating an in situ neutralization step prior to the chemoselective reduction of the ketone functionality using sodium borohydride. The described methodology is characterized by its operational simplicity, high yield, and scalability, making it suitable for both academic research and industrial production settings.
Introduction
1-Benzyl-4-hydroxypiperidine is a versatile synthetic building block widely employed in the pharmaceutical industry as a precursor for a range of therapeutic agents, including analgesics and neurologically active compounds.[1] The core structure, featuring a piperidine ring with a hydroxyl group and a tertiary amine, allows for diverse chemical modifications to generate complex molecular architectures.[1] A common and economically viable route to this intermediate is the reduction of 1-Benzylpiperidin-4-one. However, the starting material is often commercially available as its hydrochloride salt for enhanced stability and handling. The protonated nature of the amine in the hydrochloride salt necessitates a carefully considered reaction strategy to achieve efficient reduction of the ketone.
This guide details a robust protocol for the synthesis of 1-Benzyl-4-hydroxypiperidine from its hydrochloride precursor. The procedure involves the initial liberation of the free base from the salt, followed by the selective reduction of the carbonyl group using sodium borohydride (NaBH₄), a mild and selective reducing agent. The causality behind each experimental step is explained to provide a comprehensive understanding of the reaction, ensuring reproducibility and success.
Reaction Scheme
Figure 1. Overall reaction scheme for the synthesis of 1-Benzyl-4-hydroxypiperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | e.g., Acros Organics | Handle with care, moisture-sensitive. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Use of anhydrous solvent is recommended. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | e.g., J.T. Baker | Used for neutralization. |
| Dichloromethane (CH₂Cl₂) | ACS Grade, ≥99.5% | e.g., VWR Chemicals | For extraction. |
| Deionized Water (DI H₂O) | High Purity | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., Alfa Aesar | For drying organic layers. |
| Celite® 545 | --- | e.g., EMD Millipore | Optional, for filtration. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | In-house | For pH adjustment during work-up. |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | In-house | For pH adjustment during work-up. |
Experimental Protocol
Part 1: In Situ Neutralization and Reduction
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 44.3 mmol).
-
Dissolution and Neutralization: Add methanol (100 mL) to the flask and stir the suspension at room temperature. To this suspension, add anhydrous sodium carbonate (5.6 g, 52.8 mmol, 1.2 equivalents) portion-wise over 5 minutes. The addition of a base is crucial to neutralize the hydrochloride salt and generate the free base of the piperidone in situ, which is necessary for the subsequent reduction. Stir the resulting mixture for 30 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is a critical step to control the exothermic reaction upon the addition of sodium borohydride and to minimize potential side reactions.
-
Reduction: Slowly add sodium borohydride (2.5 g, 66.1 mmol, 1.5 equivalents) to the cooled suspension in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition of the reducing agent is a key safety and control measure.
-
Reaction Monitoring: After the complete addition of sodium borohydride, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting ketone spot (visualized with a UV lamp and/or potassium permanganate stain) indicates the completion of the reaction.
Part 2: Work-up and Isolation
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of deionized water (20 mL) while maintaining the temperature below 20 °C. This step is to decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous slurry, add dichloromethane (100 mL) and stir vigorously. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid.
Part 3: Purification
-
Recrystallization: The crude 1-Benzyl-4-hydroxypiperidine can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation of Pure Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to a constant weight. A typical yield of pure 1-Benzyl-4-hydroxypiperidine is in the range of 85-95%. The final product is a white to off-white crystalline powder.[1]
Mechanism and Scientific Rationale
The reduction of the ketone to a secondary alcohol proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[2]
Figure 2. Simplified mechanism of ketone reduction by sodium borohydride.
The reaction is initiated by the attack of the hydride on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[2] This intermediate is then protonated by the solvent (methanol) to yield the final alcohol product.[2] Sodium borohydride is a preferred reagent for this transformation due to its chemoselectivity; it readily reduces aldehydes and ketones without affecting other functional groups such as esters or amides under these conditions.
Safety Precautions
-
Sodium Borohydride: Sodium borohydride is a flammable solid and can react violently with water to produce flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Dichloromethane is a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Always perform reactions in a clean and dry fume hood. Ensure that an appropriate fire extinguisher (Class D for reactive metals) is readily accessible.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material | 225.71 g/mol |
| Product | 1-Benzyl-4-hydroxypiperidine |
| Molecular Weight of Product | 191.27 g/mol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0-5 °C |
| Typical Reaction Time | 1 hour |
| Expected Yield | 85-95% |
| Appearance of Product | White to off-white crystalline powder |
| Melting Point of Product | 61-63 °C[1] |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 1-Benzyl-4-hydroxypiperidine from this compound. The key to the success of this procedure is the initial neutralization of the hydrochloride salt, which allows for the effective reduction of the ketone by sodium borohydride. This methodology is well-suited for researchers and professionals in the field of drug discovery and development who require a scalable and high-yielding synthesis of this important pharmaceutical intermediate.
References
Topic: Application of 1-Benzylpiperidin-4-one Hydrochloride in Alzheimer's Research
An Application and Protocol Guide for Researchers
Abstract
Alzheimer's disease (AD) presents a complex, multifactorial pathology demanding therapeutic strategies that can address multiple disease mechanisms simultaneously. The piperidine nucleus is a "privileged scaffold" in medicinal chemistry, and its derivative, 1-Benzylpiperidin-4-one hydrochloride, serves as a cornerstone starting material for the synthesis of potent, multi-target-directed ligands (MTDLs) aimed at combating AD.[1][2] This guide provides an in-depth exploration of the rationale behind using this scaffold, detailing its application in targeting key pathological pathways such as cholinergic deficits and amyloid-beta aggregation. We present validated, step-by-step protocols for the synthesis of novel derivatives and their subsequent in vitro evaluation, offering researchers a practical framework for leveraging 1-Benzylpiperidin-4-one in the discovery of next-generation anti-Alzheimer's agents.
Mechanistic Rationale: A Scaffold for Multi-Target-Directed Ligands
The therapeutic inertia in Alzheimer's drug development has highlighted the limitations of the "one-target, one-drug" paradigm.[3] The intricate nature of AD, involving amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, cholinergic system decline, and oxidative stress, necessitates a more holistic approach.[4] The MTDL strategy, which aims to design single molecules capable of modulating multiple targets, has emerged as a highly promising avenue.[4][5][6] 1-Benzylpiperidin-4-one is an exemplary scaffold for MTDL design due to its synthetic tractability and its presence in numerous neurologically active compounds, including the approved AD drug Donepezil.[1][7]
Targeting the Cholinergic System: Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis has been a mainstay of AD therapy for decades. The decline in the neurotransmitter acetylcholine (ACh) is a primary cause of the cognitive deficits seen in patients.[8] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, increases the neurotransmitter's availability at the synapse.[8][9] The N-benzylpiperidine moiety is a well-established pharmacophore that interacts effectively with the AChE active site.[10] Specifically, the benzyl group can form π-π stacking interactions with key aromatic residues like Trp86 in the catalytic anionic site (CAS) and Trp286 in the peripheral anionic site (PAS) of the enzyme.[11] By modifying the 1-benzylpiperidin-4-one core, researchers have synthesized some of the most potent AChE inhibitors known.[12]
Counteracting Amyloid-Beta (Aβ) Pathology
The aggregation of Aβ peptides is a central toxic event in AD pathogenesis.[13] The PAS of AChE is also known to accelerate the aggregation of Aβ.[14] Therefore, ligands that bind to the PAS, such as derivatives of N-benzylpiperidine, can dually inhibit both the enzyme and Aβ aggregation.[14] Furthermore, the core scaffold can be linked to other moieties known to interfere with Aβ self-assembly, creating hybrid molecules with potent anti-aggregation properties.[15][16]
The MTDL Advantage: Synergy in a Single Molecule
The true power of the 1-benzylpiperidin-4-one scaffold lies in its use for creating MTDLs that combine multiple functions. Research has successfully produced derivatives that concurrently:
-
Inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[11]
-
Inhibit AChE and the β-secretase (BACE-1) enzyme, which is involved in Aβ production.[14]
-
Exhibit combined AChE inhibition, Aβ anti-aggregation, and antioxidant activities.[11][14]
This integrated approach allows a single therapeutic agent to address the synergistic and interconnected pathways of AD neurodegeneration.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel drug candidates derived from this compound.
Protocol 1: Synthesis of N-Benzylpiperidine-Based Lead Compounds
Causality: This protocol describes a foundational Claisen-Schmidt condensation reaction. The initial neutralization of the hydrochloride salt is critical because the free amine of the piperidine ring is required to act as a nucleophile in subsequent synthetic steps or to prevent unwanted side reactions under basic conditions. The condensation with an aromatic aldehyde introduces a new pharmacophore, creating a chalcone-like structure that extends the conjugation and allows for diverse interactions with biological targets.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid for neutralization/precipitation
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Free Base Preparation:
-
Dissolve this compound in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a 1M NaOH solution dropwise while stirring until the pH reaches ~10-11, precipitating the free base (1-Benzylpiperidin-4-one).
-
Filter the white precipitate, wash with cold deionized water, and dry under vacuum. This is the active starting material for the condensation.
-
-
Claisen-Schmidt Condensation:
-
In a round-bottom flask, dissolve 1-Benzylpiperidin-4-one free base (1 equivalent) and the chosen substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Prepare a solution of NaOH in water (e.g., 40% w/v) and add it dropwise to the ethanolic solution while stirring vigorously at room temperature.
-
A color change and/or precipitate formation should be observed. Monitor the reaction's completion using TLC (typically 2-4 hours).
-
Once complete, pour the reaction mixture into a beaker of crushed ice.
-
Acidify the mixture with dilute HCl or glacial acetic acid to a neutral pH. This will precipitate the crude product.
-
-
Purification and Characterization:
-
Collect the crude product by vacuum filtration, washing with cold water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) or purify using silica gel column chromatography to obtain the pure derivative.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Causality: This protocol uses the well-established Ellman's method, a reliable and reproducible colorimetric assay.[17] The assay's logic is based on the enzymatic activity of AChE, which hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An effective inhibitor will reduce the rate of this color formation, allowing for precise calculation of its inhibitory potency (IC₅₀).
Materials:
-
AChE from electric eel (lyophilized powder)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer Saline (PBS), pH 8.0
-
Synthesized test compounds and a positive control (e.g., Donepezil)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and Donepezil in DMSO (e.g., 10 mM).
-
Prepare working solutions in PBS: AChE (e.g., 0.5 U/mL), ATCI (e.g., 10 mM), and DTNB (e.g., 3 mM).
-
-
Assay Execution:
-
To each well of a 96-well plate, add 20 µL of the test compound at various serial dilutions (creating a concentration gradient). For the control well, add 20 µL of DMSO/buffer.
-
Add 140 µL of PBS (pH 8.0) to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 20 µL of AChE solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Protocol 3: Thioflavin T (ThT) Amyloid-Beta Aggregation Inhibition Assay
Causality: This assay is a standard method for monitoring amyloid fibrillogenesis in real-time.[13][18] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[19] An effective anti-aggregation compound will prevent the formation of these β-sheets, resulting in a significantly lower fluorescence signal compared to the control where Aβ aggregates freely.
Materials:
-
Human Amyloid-Beta (1-42) peptide, lyophilized
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for peptide solubilization
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Synthesized test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Aβ₁₋₄₂ Monomer Preparation (Critical Step):
-
Carefully dissolve lyophilized Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL to ensure it is monomeric and free of pre-existing aggregates.
-
Aliquot the solution into microcentrifuge tubes, allow the HFIP to evaporate in a fume hood, and store the resulting peptide film at -80°C.
-
Immediately before the assay, reconstitute the peptide film in a small amount of DMSO and then dilute to the final working concentration (e.g., 10 µM) in cold phosphate buffer.
-
-
Aggregation Assay:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the freshly prepared Aβ₁₋₄₂ monomer solution to each well. The final volume should be consistent (e.g., 100 µL).
-
Add ThT to each well to a final concentration of ~10 µM.
-
Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 48 hours) using a plate reader set to an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation kinetics curves.
-
The endpoint fluorescence of each sample is compared to the control (Aβ₁₋₄₂ alone).
-
Calculate the percentage of inhibition: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
Determine the IC₅₀ for aggregation inhibition by plotting % inhibition against the log of compound concentration.
-
Data Presentation and Visualization
Quantitative results from the screening of synthesized derivatives should be tabulated for clear, comparative analysis.
Table 1: Pharmacological Profile of Synthesized 1-Benzylpiperidin-4-one Derivatives.
| Compound ID | R-Group on Aldehyde | AChE Inhibition IC₅₀ (µM) | Aβ₁₋₄₂ Aggregation Inhibition IC₅₀ (µM) |
|---|---|---|---|
| Lead-01 | 4-Methoxy | 0.39 ± 0.11 | 5.2 ± 0.8 |
| Lead-02 | 3,4-Dichloro | 1.49 ± 0.43 | 2.1 ± 0.4 |
| Lead-03 | 4-Nitro | > 50 | 15.7 ± 2.3 |
| Donepezil | (Reference) | 0.02 ± 0.005 | N/A |
Visual Diagrams
Caption: High-level workflow from starting material to lead identification.
Caption: The multi-target mechanism of derivatives from the core scaffold.
References
- 1. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-target-directed ligands in Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzylphenylpyrrolizinones with Anti-amyloid and Radical Scavenging Effects, Potentially Useful in Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 19. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
Application Note & Protocols: 1-Benzylpiperidin-4-one Hydrochloride as a Foundational Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
1-Benzylpiperidin-4-one, particularly as its hydrochloride salt for improved stability and handling, is a cornerstone building block in medicinal chemistry.[1] Its piperidine core is a prevalent scaffold in a multitude of pharmaceuticals, especially potent analgesics and neurological agents.[2][3] This document provides an in-depth guide to the strategic application of this precursor, focusing on the synthesis of high-value APIs. We will elucidate the causality behind key synthetic transformations, provide validated, step-by-step protocols, and present comparative data to guide methodology selection in a research and development setting.
Introduction: The Strategic Importance of 1-Benzylpiperidin-4-one
The 1-benzylpiperidin-4-one molecule offers a unique combination of structural features that make it an exceptionally versatile precursor for complex API synthesis:
-
Reactive Ketone Handle: The C4-carbonyl group is the primary site for introducing molecular diversity. It is readily susceptible to nucleophilic attack, enabling the construction of key 4-substituted piperidine derivatives through reactions like reductive amination and the Strecker synthesis.[2][4]
-
The Benzyl Protecting Group: The N-benzyl group serves as a robust protecting group for the piperidine nitrogen. It is stable under a wide range of reaction conditions used to modify the C4 position. Crucially, it can be reliably removed in a later synthetic step via catalytic hydrogenation (hydrogenolysis), freeing the secondary amine for subsequent functionalization (e.g., N-alkylation) to complete the synthesis of the target API.[5][6]
-
Pharmacological Relevance: The piperidine ring itself is a privileged scaffold in neuropharmacology, appearing in numerous compounds that target the central nervous system.[7]
The hydrochloride salt form enhances the compound's stability and water solubility, simplifying its handling and use in various reaction media.[1]
Physicochemical Properties
A summary of the key properties of the free base and its hydrochloride salt is essential for experimental design.
| Property | 1-Benzyl-4-piperidone (Free Base) | 1-Benzylpiperidin-4-one HCl | Source(s) |
| CAS Number | 3612-20-2 | 20821-52-7 | [8][9] |
| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₆ClNO | [9] |
| Molecular Weight | 189.26 g/mol | 225.72 g/mol | [9] |
| Appearance | White to slightly off-white crystalline solid or yellow liquid | Solid | [9][10] |
| Melting Point | 153 °C (lit.) | Not specified | [11] |
| Boiling Point | 158 °C / 11 mmHg (lit.) | Not specified | [11] |
| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO; insoluble in water. | Improved water solubility. | [1][10] |
Core Synthetic Applications & Mechanistic Insights
The primary utility of 1-benzylpiperidin-4-one hydrochloride lies in its conversion to 4-amino-piperidine intermediates, which are central to the synthesis of several potent opioid analgesics, including Fentanyl and its analogues.
Workflow: General Synthetic Strategy
The overall synthetic logic involves a multi-stage process where the benzyl group acts as a temporary director and protector, to be replaced by the final, pharmacologically-relevant substituent.
Caption: General workflow for API synthesis from 1-benzylpiperidin-4-one.
Reductive Amination: The Gateway to 4-Anilino Intermediates
Reductive amination is a highly efficient, often one-pot method for converting the ketone of 1-benzyl-4-piperidone into a 4-amino derivative, a critical step in the Janssen synthesis of Fentanyl.[2][5] The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a selective hydride agent.[2]
Causality of Reagent Choice: The selection of the reducing agent is paramount.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[2][12] It is a mild and selective reducing agent, capable of reducing the protonated iminium ion intermediate much faster than the starting ketone. This selectivity prevents the formation of the corresponding alcohol byproduct. Its non-hygroscopic nature and stability in aprotic solvents like dichloroethane (DCE) or dichloromethane (DCM) make it experimentally convenient.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is highly toxic and requires careful handling. It is most effective at slightly acidic pH.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent and was used in the original Janssen synthesis.[5][6] It will readily reduce both the imine intermediate and the starting ketone. Therefore, its use requires the initial formation of the Schiff base (imine), followed by reduction in a separate step.[6]
Caption: Simplified mechanism of reductive amination.
N-Debenzylation: Unmasking the Piperidine Nitrogen
After functionalizing the C4-position and acylating the newly introduced amino group, the N-benzyl group must be removed to allow for the final alkylation step. The most common and effective method is catalytic hydrogenolysis.[5]
Mechanism: The reaction involves a palladium on carbon (Pd/C) catalyst and a hydrogen source.[5][13] The benzyl C-N bond is cleaved, and the resulting fragments are saturated with hydrogen, yielding toluene and the deprotected secondary amine. Ammonium formate can be used as a hydrogen transfer reagent in place of hydrogen gas (catalytic transfer hydrogenation), which can be more convenient for laboratory-scale synthesis.[13]
Experimental Protocols
Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 1-Benzyl-4-piperidone is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[11][14][15]
Protocol 1: Synthesis of N-Phenyl-1-benzylpiperidin-4-amine (Fentanyl Intermediate 4)
This protocol details the reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride, a modern and efficient approach.[2][12][16]
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Aniline (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-4-piperidone (1.0 eq) and dissolve it in DCE (to a concentration of ~0.2-0.5 M).
-
Add aniline (1.0 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).[16]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[16]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The addition may be slightly exothermic.
-
Continue stirring the reaction mixture at room temperature for 12 to 24 hours.[2][12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC mobile phase is 1:1 ethyl acetate/hexane.[16]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.[16]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.[16]
Protocol 2: N-Acylation with Propionyl Chloride
This protocol describes the acylation of the 4-anilino group, the subsequent step in the Fentanyl synthesis.[5]
Materials:
-
N-Phenyl-1-benzylpiperidin-4-amine (from Protocol 1) (1.0 eq)
-
Propionyl chloride (or propionic anhydride) (1.1-1.2 eq)
-
Anhydrous solvent (e.g., Toluene or DCM)
-
A non-nucleophilic base (e.g., Triethylamine, Et₃N) (1.2-1.5 eq)
Procedure:
-
Dissolve N-phenyl-1-benzylpiperidin-4-amine (1.0 eq) in the chosen anhydrous solvent in a dry flask under an inert atmosphere.
-
Add the base (e.g., Triethylamine) (1.5 eq) to the solution and cool the mixture in an ice bath (0 °C).
-
Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC). The original Janssen synthesis involved refluxing for an extended period.[17]
-
Upon completion, quench the reaction by adding water or a dilute aqueous base (e.g., NaHCO₃ solution).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acylated product.
Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol removes the benzyl protecting group to yield the direct precursor for the final N-alkylation step.
Materials:
-
N-(1-benzyl-4-piperidyl)-N-phenylpropionamide (from Protocol 2) (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5-10 mol% Pd)
-
Ammonium Formate (HCOONH₄) (large excess, ~5-10 eq)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the N-benzylated substrate (1.0 eq) in methanol.
-
Add ammonium formate (5-10 eq) to the solution.
-
Carefully add 10% Pd/C catalyst to the mixture. Caution: Pd/C can be pyrophoric; handle it carefully, often wetted.
-
Heat the mixture to reflux and stir for 2-20 hours.[13] Reaction time can vary significantly based on the substrate and catalyst activity. Monitor progress by TLC or LC-MS, observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it may ignite in air. Quench it with water.
-
Wash the Celite pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
The remaining residue can be worked up by partitioning between a basic aqueous solution (e.g., NaOH or Na₂CO₃) and an organic solvent (e.g., DCM or Ethyl Acetate) to isolate the free base product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination | Incomplete iminium ion formation; inactive reducing agent; premature quenching. | Add a catalytic amount of acetic acid to drive iminium formation.[2] Use fresh, high-quality NaBH(OAc)₃. Ensure the reaction is run to completion (TLC/LC-MS) before quenching. |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent (e.g., NaBH₄); water contamination. | Switch to a milder, more selective agent like NaBH(OAc)₃.[2] Ensure all reagents and solvents are anhydrous. |
| Incomplete N-Debenzylation | Inactive catalyst; insufficient hydrogen source. | Use fresh Pd/C catalyst or increase catalyst loading. Ensure a sufficient excess of ammonium formate is used. For difficult substrates, switching to H₂ gas (1-5 atm) in a suitable pressure vessel may be necessary.[5] |
| Over-alkylation in Reductive Amination | Using a primary amine can sometimes lead to the formation of tertiary amines. | Use a slight excess of the primary amine. For difficult cases, a two-step procedure (imine formation followed by reduction) may provide better control.[2] |
Conclusion
This compound is a critical and enabling starting material for the synthesis of complex piperidine-based APIs. Its utility is defined by the strategic interplay between the reactive ketone at the C4-position and the temporary N-benzyl protecting group. A thorough understanding of the mechanisms behind key transformations—reductive amination and catalytic hydrogenolysis—is essential for optimizing synthetic routes. The protocols provided herein offer robust and validated starting points for researchers engaged in the development of these important pharmaceutical compounds.
References
- 1. Cas 20821-52-7,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ajrconline.org [ajrconline.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 20821-52-7 [chemicalbook.com]
- 9. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]
- 12. Benzylfentanyl as a Surrogate Template for Fentanyl-Selective Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
Application Note & Protocol: A Robust and Scalable Synthesis of 1-Benzylpiperidin-4-one Hydrochloride for Pharmaceutical Intermediate Production
Abstract
1-Benzylpiperidin-4-one is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Notably, it is integral to the development of potent menin inhibitors used in targeted therapies for acute leukemia.[1] This document provides a comprehensive, field-proven protocol for the multi-kilogram scale-up synthesis of 1-Benzylpiperidin-4-one hydrochloride. The selected synthetic route, proceeding via a Dieckmann condensation, is optimized for industrial applicability, utilizing cost-effective starting materials and ensuring high yield and purity.[4][5] This guide details the reaction mechanism, step-by-step experimental procedures, process controls, safety considerations, and analytical validation necessary for successful implementation in a drug development or manufacturing setting.
Introduction: Strategic Importance and Synthesis Route Selection
The piperidine scaffold is one of the most ubiquitous N-heterocycles in modern pharmaceuticals, valued for its favorable physicochemical properties and versatile synthetic handles.[2][6] 1-Benzylpiperidin-4-one, in particular, offers a strategic entry point for constructing complex molecular architectures. While several synthetic pathways exist, including the direct N-alkylation of 4-piperidone hydrochloride, this route often relies on expensive and less stable starting materials, posing challenges for industrial-scale production.[1][7]
For robust and economical scale-up, the Dieckmann condensation pathway is superior. This method commences with readily available, low-cost precursors: benzylamine and methyl acrylate.[5] The synthesis unfolds in three primary stages:
-
Aza-Michael Addition: A double 1,4-addition of benzylamine to methyl acrylate to form the diester intermediate.
-
Dieckmann Condensation: An intramolecular cyclization of the diester to create the piperidinone ring.[8]
-
Hydrolysis & Decarboxylation: Removal of the ester group to yield the target ketone, which is subsequently converted to its stable hydrochloride salt.[9]
This approach is not only cost-effective but also highly adaptable to large-scale reactors, offering excellent control over reaction parameters and consistent product quality.
Reaction Mechanism and Process Workflow
The chosen synthetic strategy is a well-established sequence of classical organic reactions, each step governed by distinct mechanistic principles.
-
Step 1: Aza-Michael Addition: Benzylamine, acting as a nucleophile, attacks the β-carbon of methyl acrylate in a conjugate addition. This occurs twice to form the key diester intermediate, N,N-bis(β-propionate methyl ester) benzylamine.
-
Step 2: Dieckmann Condensation: In the presence of a strong base, such as sodium methoxide (formed in situ from sodium metal and methanol in toluene), one of the α-carbons of the diester is deprotonated.[5] The resulting enolate undergoes an intramolecular nucleophilic attack on the other ester carbonyl, forming a six-membered cyclic β-keto ester.[8] This step is the core ring-forming reaction.
-
Step 3: Hydrolysis & Decarboxylation: The cyclic β-keto ester is subjected to strong acid (HCl) and heat.[9][10] The acid catalyzes the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to afford 1-Benzylpiperidin-4-one.
-
Step 4: Salt Formation: The free base is then treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt, facilitating purification and improving shelf-life.
Visualizing the Process
The overall synthetic transformation and the experimental workflow are depicted below.
Caption: High-level overview of the synthetic pathway.
Caption: Step-by-step experimental workflow diagram.
Detailed Scale-Up Protocol
This protocol is designed for a 50 L jacketed glass reactor system. All operations involving sodium metal, sodium ethoxide, and flammable solvents must be conducted under an inert nitrogen atmosphere by trained personnel.[11][12]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Density (g/mL) | Notes |
| Benzylamine | 100-46-9 | 107.15 | 2.68 | 25.0 | 0.981 | Corrosive, handle with care.[13] |
| Methyl Acrylate | 96-33-3 | 86.09 | 4.73 | 55.0 | 0.956 | Flammable, lachrymator. |
| Methanol | 67-56-1 | 32.04 | 5.0 L | - | 0.792 | Solvent for Michael Addition. |
| Toluene | 108-88-3 | 92.14 | 20.0 L | - | 0.867 | Anhydrous grade required. |
| Sodium Metal | 7440-23-5 | 22.99 | 0.69 | 30.0 | 0.97 | Highly reactive with water.[11] |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 7.5 L | - | 1.18 | Corrosive. |
| Sodium Hydroxide (50% w/w) | 1310-73-2 | 40.00 | ~4.0 L | - | 1.52 | Corrosive. Used for neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 10.0 L | - | 0.902 | Extraction solvent. |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 10.0 L | - | 0.786 | Crystallization solvent. |
Step-by-Step Procedure
Part A: Michael Addition
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.
-
Reagent Charge: Charge benzylamine (2.68 kg, 25.0 mol) and methanol (5.0 L) into the reactor. Start agitation.
-
Controlled Addition: Cool the reactor contents to 10-15°C. Slowly add methyl acrylate (4.73 kg, 55.0 mol) via a dropping funnel over 2-3 hours, maintaining the internal temperature below 30°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
In-Process Control 1 (IPC-1): Take a sample and analyze by TLC or GC-MS to confirm the consumption of benzylamine.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove methanol, yielding the crude diester intermediate as an oil.
Part B: Dieckmann Condensation 7. Solvent Charge: Add anhydrous toluene (15.0 L) to the crude diester in the reactor. 8. Base Preparation: In a separate, dry vessel, carefully add sodium metal (0.69 kg, 30.0 mol), cut into small pieces, to anhydrous toluene (5.0 L). Heat the mixture to reflux (~110°C) with vigorous stirring. 9. Initiation: Carefully add anhydrous methanol (~50 mL) to initiate the formation of sodium methoxide. 10. Condensation: Slowly add the diester solution from the main reactor to the sodium methoxide slurry over 2-3 hours, maintaining a steady reflux. 11. Reaction: Reflux the mixture for an additional 6 hours. The mixture will become a thick slurry.[10] 12. IPC-2: Monitor the reaction by TLC or HPLC for the formation of the cyclic β-keto ester.
Part C: Hydrolysis, Decarboxylation, and Work-up 13. Quench: Cool the reactor to 0-5°C. Very carefully and slowly, quench the reaction by adding concentrated hydrochloric acid (7.5 L) while maintaining the temperature below 25°C. 14. Decarboxylation: Heat the acidic mixture to reflux (~100°C) and maintain for 5 hours until gas evolution (CO₂) ceases.[10] 15. IPC-3: Check for reaction completion by TLC or HPLC. A ferric chloride test can also be used; the reaction is complete when a sample no longer produces a color change, indicating the absence of the enolizable β-keto ester.[10] 16. Neutralization: Cool the reactor to room temperature. Transfer the contents to a suitable extraction vessel. Slowly add 50% sodium hydroxide solution with stirring to adjust the pH to ~8.5-9.0. 17. Extraction: Extract the aqueous layer with ethyl acetate (3 x 10.0 L). 18. Washing: Combine the organic layers and wash with saturated NaCl solution (10.0 L). 19. Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Benzylpiperidin-4-one as a light yellow oil.[10]
Part D: Hydrochloride Salt Formation and Purification 20. Dissolution: Dissolve the crude oil in isopropanol (10.0 L). 21. Crystallization: Cool the solution to 0-5°C. Slowly add a solution of HCl in IPA (or bubble HCl gas) until the pH is ~1-2. 22. Precipitation: Stir the mixture at 0-5°C for 2-4 hours to allow for complete crystallization.[9] 23. Filtration: Collect the white crystalline solid by filtration. Wash the filter cake with cold isopropanol (2 x 1.0 L). 24. Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Parameters and Analytical Specifications
| Parameter | Target Value | Control Method / Analytical Test |
| Expected Yield | 70-80% | Gravimetric analysis |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, FT-IR |
| Purity (Assay) | ≥99.0% | HPLC, GC |
| Melting Point | 198-202°C | Melting Point Apparatus |
| Solubility | Soluble in water | Visual Inspection |
| Residual Solvents | Toluene, EtOAc, IPA < 500 ppm | Headspace GC |
Safety and Handling
The scale-up of this synthesis involves significant hazards that must be rigorously managed.
-
Sodium Metal & Sodium Ethoxide: Extremely flammable solids that react violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide/ethoxide.[11][14] They cause severe skin and eye burns.[11][15]
-
Handling: Must be handled under an inert atmosphere (N₂ or Argon) in a dry environment. Use non-sparking tools.[12][14]
-
PPE: Flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or neoprene gloves.[12]
-
Fire: Use a Class D dry powder extinguisher (e.g., Met-L-X). DO NOT USE WATER, CO₂, or foam extinguishers.
-
-
Benzylamine: Corrosive and causes severe skin burns and eye damage.[15] It is also a respiratory irritant.
-
Handling: Dispense in a fume hood. Avoid inhalation of vapors.[13]
-
PPE: Standard PPE including acid-resistant gloves.
-
-
Flammable Solvents (Toluene, Methanol, EtOAc, IPA): Highly flammable liquids. Vapors can form explosive mixtures with air.
-
Acids & Bases (HCl, NaOH): Highly corrosive. Cause severe burns upon contact.
-
Handling: Always add acid/base to water/solution slowly to control the exotherm. Wear appropriate PPE, including an apron and face shield.
-
Conclusion
The protocol described provides a detailed, reliable, and economically viable method for the scale-up synthesis of this compound. By leveraging the Dieckmann condensation pathway, this process avoids costly starting materials and is well-suited for industrial production environments. Strict adherence to the outlined process controls, safety protocols, and analytical testing will ensure the consistent production of high-purity material, suitable for advancement into API synthesis programs.
References
- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 10. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. gelest.com [gelest.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1-Benzylpiperidin-4-one Hydrochloride
Introduction
1-Benzylpiperidin-4-one is a cornerstone intermediate in modern medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a vast range of pharmaceuticals, including potent analgesics (as a precursor to fentanyl and its analogues), antipsychotics, and antiviral agents.[1][2] The benzyl group serves as a versatile protecting group for the piperidine nitrogen, which can be readily removed by hydrogenolysis, while the ketone functionality at the 4-position offers a reactive handle for extensive molecular modifications.[1][2]
Achieving a high yield of pure 1-Benzylpiperidin-4-one, and its stable hydrochloride salt, is critical for the economic viability and efficiency of multi-step synthetic campaigns. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers overcome common challenges and optimize their synthetic outcomes.
Comparative Overview of Primary Synthetic Routes
Two principal methodologies dominate the synthesis of 1-Benzylpiperidin-4-one. The choice between them often depends on the scale of the reaction, cost and availability of starting materials, and the desired purity profile.[1]
| Parameter | Route 1: Dieckmann Condensation | Route 2: Direct N-Alkylation |
| Starting Materials | Benzylamine, Methyl Acrylate | 4-Piperidone Hydrochloride, Benzyl Bromide/Chloride[1][3] |
| Key Steps | 1. 1,4-Addition (Michael) 2. Dieckmann Condensation 3. Hydrolysis & Decarboxylation[1][3] | 1. Neutralization of Piperidone Salt 2. Nucleophilic Substitution (N-alkylation)[1][4] |
| Typical Yield | 65-78%[3] | 85-90%[3] |
| Advantages | Utilizes inexpensive, readily available starting materials.[4] | Higher overall yield, fewer reaction steps, simpler procedure.[5] |
| Disadvantages | Multi-step process, requires strictly anhydrous conditions, use of hazardous metallic sodium.[3] | 4-Piperidone starting material can be expensive and difficult to store.[4][6] |
Troubleshooting Guide: A Deeper Dive
This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.
Question 1: My yield from the Dieckmann condensation route is consistently low (<60%). What are the most likely causes?
Answer: A low yield in this multi-step synthesis can be attributed to inefficiencies at any of the three key stages. A systematic evaluation is crucial.
-
Stage 1: Incomplete 1,4-Addition: The initial double Michael addition of benzylamine to methyl acrylate forms the diester precursor. If this reaction is incomplete, the subsequent cyclization is impossible.
-
Causality: The reaction is an equilibrium process. To drive it towards the desired N,N-bis(β-propionate methyl ester) benzylamine, an excess of the electrophile (methyl acrylate) is often required.
-
Solution: Use a molar excess of acrylate (a ratio of 2.6-5 moles of acrylate to 1 mole of benzylamine is recommended).[2][6] Monitor the disappearance of benzylamine by TLC to ensure the reaction goes to completion before proceeding.
-
-
Stage 2: Inefficient Dieckmann Condensation: This intramolecular cyclization is the most critical and sensitive step.[7]
-
Causality: The reaction requires the formation of an enolate by a strong base, which then attacks the second ester group.[8] The presence of any protic impurities, such as water or methanol, will quench the base and the enolate, halting the reaction. Metallic sodium requires a high activation energy to react, which is why a small amount of methanol is sometimes added to initiate the formation of the highly reactive sodium methoxide base.[1][3]
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure your toluene is anhydrous and the reaction flask is thoroughly dried.
-
Base Activity: Use a fine dispersion of metallic sodium in hot toluene to maximize surface area. Ensure the dropwise addition of the diester is slow enough to control the exotherm.[3]
-
Temperature and Time: The reaction requires reflux for several hours (typically 6 hours) to proceed to completion.[3]
-
-
-
Stage 3: Incomplete Hydrolysis & Decarboxylation: The cyclic β-keto ester intermediate must be completely hydrolyzed and decarboxylated to yield the final product.
-
Causality: The acidic hydrolysis cleaves the ester, and subsequent heating promotes the loss of CO2 from the resulting β-keto acid.
-
Solution: Monitor the reaction's endpoint. A simple and effective method is to take a small sample of the reaction mixture and test with a ferric chloride (FeCl₃) solution. The β-keto ester intermediate will give a positive (colored) result, while the final 1-benzyl-4-piperidone product will not. Continue refluxing until the FeCl₃ test is negative.[3]
-
Question 2: In my N-alkylation reaction, a significant amount of 4-piperidone starting material remains. How can I improve conversion?
Answer: This is a common issue when performing the direct N-alkylation of 4-piperidone hydrochloride. Several factors are at play.
-
Base Stoichiometry and Type:
-
Causality: The starting material is a hydrochloride salt. You need a base to first neutralize this salt to generate the free secondary amine, which is the active nucleophile. A second equivalent of base is then needed to scavenge the acid (HBr or HCl) generated during the alkylation. Therefore, at least two molar equivalents of base are required. Anhydrous potassium carbonate (K₂CO₃) is a suitable base for this purpose.[1][3]
-
Solution: Use at least 3-4 molar equivalents of finely powdered, anhydrous K₂CO₃ to ensure a sufficient excess and to overcome any issues with base quality or hydration.
-
-
Solvent Choice:
-
Causality: The reactants (a salt and a polar organic halide) have poor mutual solubility in many common solvents. A polar aprotic solvent is required to effectively solvate the ions and facilitate the SN2 reaction.
-
Solution: Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice for this reaction, as it effectively dissolves the piperidone salt and promotes the reaction.[1][3] While DMSO can also be used, DMF is often preferred for easier workup.[9]
-
-
Reaction Time and Temperature:
-
Causality: The N-alkylation of 4-piperidone is often sluggish at room temperature.
-
Solution: The reaction typically requires heating to around 65 °C for an extended period (e.g., 14 hours or more) to achieve high conversion.[1][3] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Question 3: My final product is a dark, oily crude that is difficult to purify. What are the best practices for isolation and hydrochloride salt formation?
Answer: Proper workup and purification are essential for obtaining a high-quality product.
-
Workup of the Free Base:
-
Causality: After the reaction is complete (for either route), the product is in a mixture containing salts and solvent. To extract the product into an organic solvent, it must be in its neutral (free base) form.
-
Solution: Carefully adjust the pH of the aqueous solution to be basic (pH 8.5-9) using a solution like 35% NaOH before extracting with a solvent like ethyl acetate.[3] This ensures the amine is deprotonated and will partition into the organic layer. After extraction, wash the combined organic layers with brine to remove residual water, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
-
Purification of the Free Base:
-
Causality: The crude free base, 1-benzyl-4-piperidone, is a light yellow oily liquid that may contain non-volatile impurities.[3]
-
Solution: The most effective method for purifying the free base is vacuum distillation. This separates the product from baseline impurities and residual high-boiling solvents. The boiling point is approximately 134 °C at 7 mmHg.
-
-
Formation and Crystallization of the Hydrochloride Salt:
-
Causality: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the oily free base. The salt form also enhances water solubility.
-
Solution: Dissolve the purified oily free base in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).[10] Cool the solution in an ice bath and slowly add concentrated hydrochloric acid or pass anhydrous HCl gas through the solution until precipitation is complete. The solid can then be collected by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove any remaining impurities, and dried under vacuum.[10] For higher purity, recrystallization from an ethanol/water mixture may be performed.[10]
-
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is preferable for large-scale (kilogram) production?
-
A: While the N-alkylation route offers a higher yield and fewer steps, the high cost of 4-piperidone can make it economically challenging for large-scale synthesis.[5] The Dieckmann condensation route, despite being more complex, uses very inexpensive starting materials, which is a significant advantage in industrial applications.[4] Recent one-pot variations of the Dieckmann pathway have also been developed to improve its efficiency.[4]
-
-
Q: How can I effectively monitor the progress of these reactions?
-
A: Thin Layer Chromatography (TLC) is a simple and effective method for routine monitoring. For more quantitative and precise analysis, especially for identifying minor byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[11]
-
-
Q: What are the key safety precautions when handling reagents like metallic sodium and benzyl bromide?
-
A: Metallic sodium is highly reactive with water and alcohols and can ignite in air; it must be handled under an inert atmosphere (nitrogen or argon) and quenched carefully. Benzyl bromide is a lachrymator (tear-inducing) and a strong alkylating agent; it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
-
Q: Can I use benzyl chloride instead of benzyl bromide for the N-alkylation?
-
A: Yes, benzyl chloride can be used. However, as bromides are generally better leaving groups than chlorides, the reaction with benzyl chloride may require longer reaction times or slightly higher temperatures to achieve the same level of conversion.
-
Visualized Mechanisms and Workflows
Dieckmann Condensation Pathway
The following diagram outlines the key mechanistic steps from the diester intermediate to the final product.
Caption: Mechanism of the Dieckmann Condensation route.
Direct N-Alkylation Pathway
This diagram illustrates the straightforward N-alkylation mechanism.
Caption: Mechanism of the Direct N-Alkylation route.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing yield issues.
Caption: A logical workflow for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation [3]
-
Step 1: 1,4-Addition: In a round-bottom flask, dissolve benzylamine (1 eq) in methanol. Cool the solution in an ice bath and add methyl acrylate (2.6-5 eq) dropwise. Stir at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude diester, N,N-bis(β-propionate methyl ester) benzylamine.
-
Step 2: Dieckmann Condensation: To a dry three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene (150 mL for ~28g diester) and metallic sodium (2.8 g). Heat the mixture to reflux with vigorous stirring. Add anhydrous methanol (1 mL) to initiate the reaction, followed by the slow, dropwise addition of the crude diester from Step 1. Reflux for 6 hours.
-
Step 3: Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature. Carefully extract the mixture with 25% (w/w) hydrochloric acid (150 mL). Transfer the acidic aqueous layer to a clean flask and reflux for 5 hours, or until a FeCl₃ test is negative.
-
Step 4: Workup: Cool the acidic solution and neutralize to pH ~8.5 with a 35% NaOH solution while stirring in an ice bath. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield crude 1-benzyl-4-piperidone as an oil.
Protocol 2: Synthesis via N-Alkylation of 4-Piperidone [1][3]
-
Step 1: Reaction Setup: To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 eq, e.g., 2.5 g), anhydrous potassium carbonate (3.5 eq, e.g., 7 g), and anhydrous DMF (25 mL). Stir the suspension vigorously at room temperature for 30 minutes.
-
Step 2: Alkylation: Add benzyl bromide (1.1-1.2 eq, e.g., 2 mL) dropwise to the mixture. Heat the reaction mixture to 65 °C and maintain for 14 hours with continued stirring.
-
Step 3: Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Quench the filtrate by pouring it into ice water (25 mL). Extract the resulting aqueous mixture with ethyl acetate (2 x 20 mL).
-
Step 4: Isolation: Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Protocol 3: Purification and Hydrochloride Salt Formation [3][10]
-
Step 1: Vacuum Distillation: Assemble a vacuum distillation apparatus. Heat the crude oil from either protocol under vacuum. Collect the fraction boiling at approximately 130-135 °C at 3-7 mmHg. This is the purified 1-benzyl-4-piperidone free base.
-
Step 2: Salt Formation: Dissolve the purified oil in ethanol. Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes strongly acidic and a precipitate forms.
-
Step 3: Crystallization and Isolation: Continue stirring in the ice bath for 30 minutes to an hour to maximize crystallization. Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or acetone. Dry the solid in a vacuum oven to obtain pure 1-benzylpiperidin-4-one hydrochloride.
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Benzylpiperidin-4-one Hydrochloride
Abstract: 1-Benzylpiperidin-4-one is a pivotal intermediate in the synthesis of numerous pharmaceutical agents, including analgesics and antipsychotics.[1][2] Its synthesis, while well-established, is prone to several side reactions that can impact yield, purity, and scalability. This technical guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common challenges encountered during its preparation. We will delve into the mechanistic origins of side products and offer validated, field-proven strategies for their mitigation and control.
Part 1: Overview of Primary Synthetic Routes
Two methodologies are predominantly employed for the synthesis of 1-benzyl-4-piperidone: the direct N-alkylation of 4-piperidone and the multi-step Dieckmann condensation pathway.[1][3] Understanding the fundamentals of each route is critical for effective troubleshooting.
-
Direct N-Alkylation: This is the more direct route, involving the reaction of 4-piperidone (often as its hydrochloride salt) with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.[1][4] The reaction proceeds via a standard SN2 mechanism where the piperidone nitrogen acts as the nucleophile.[1]
-
Dieckmann Condensation: This classic approach involves an intramolecular condensation of a diester, N,N-bis(β-propionate methyl ester) benzylamine, to form the cyclic β-keto ester.[3][5] This is followed by acidic hydrolysis and decarboxylation to yield the target ketone.[3][6][7]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers during the synthesis of 1-benzylpiperidin-4-one and its subsequent conversion to the hydrochloride salt.
FAQ 1: Over-Alkylation in N-Alkylation Route
Question: During the N-alkylation of 4-piperidone with benzyl bromide, my analysis (TLC, LC-MS) shows a significant impurity with a higher molecular weight than my product. What is this byproduct and how can I prevent its formation?
Answer: This high-molecular-weight impurity is almost certainly the 1,1-dibenzyl-4-oxopiperidin-1-ium salt , a quaternary ammonium salt resulting from over-alkylation.
Causality & Mechanism: The product, 1-benzyl-4-piperidone, is a tertiary amine and remains nucleophilic. It can compete with the starting material (4-piperidone, a secondary amine) for the benzyl halide electrophile. This secondary reaction is particularly problematic if there is a localized high concentration of benzyl halide or if the reaction is run for an extended period after the primary starting material has been consumed.[8][9]
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry: Use a slight excess of the piperidone starting material relative to the benzyl halide. Avoid using an excess of the alkylating agent.[8]
-
Slow Reagent Addition: Add the benzyl halide dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and generally more nucleophilic primary or secondary amine over the bulkier tertiary amine product.
-
Choice of Base and Solvent: Use a solid, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.[3][8] This combination effectively deprotonates the 4-piperidone hydrochloride starting material without introducing competing nucleophiles.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the 4-piperidone starting material is consumed to prevent further reaction with the product.
Workflow for Mitigating Over-Alkylation
Caption: Troubleshooting workflow for over-alkylation.
FAQ 2: Incomplete or Stalled N-Alkylation Reactions
Question: My N-alkylation reaction is very slow or stalls, leaving a large amount of unreacted 4-piperidone hydrochloride. How can I improve the conversion rate?
Answer: Incomplete conversion is typically due to insufficient base, inadequate reaction temperature, or the presence of moisture.
Causality & Mechanism: The N-alkylation requires a free secondary amine to act as a nucleophile. When starting with 4-piperidone hydrochloride, a base is required to neutralize the salt and generate the free amine. If the base is too weak, insufficient in quantity, or if the reaction conditions are too mild, the rate of reaction will be slow.
Troubleshooting & Prevention Protocol:
-
Base Selection & Stoichiometry: Anhydrous potassium carbonate is a common and effective choice.[3] At least 2.5 to 3 equivalents are recommended: one equivalent to neutralize the hydrochloride salt, one to neutralize the HBr or HCl formed during the reaction, and an excess to drive the equilibrium.
-
Ensure Anhydrous Conditions: Water can hydrolyze the benzyl halide and can also interfere with the efficacy of the base. Use anhydrous solvents and reagents.
-
Optimize Temperature: While room temperature may suffice, gently heating the reaction to 60-70 °C can significantly increase the reaction rate without promoting significant side reactions.[3] A typical reaction time is 12-16 hours.
-
Solvent Choice: DMF is an excellent solvent for this reaction as it readily dissolves the piperidone salt and promotes SN2 reactions.[3]
Data Summary: Typical N-Alkylation Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 4-Piperidone Monohydrate HCl | Commercially available and stable. |
| Alkylating Agent | Benzyl Bromide or Chloride | ~1.1-1.2 equivalents. |
| Base | Anhydrous K₂CO₃ | >2.5 equivalents for neutralization and scavenging. |
| Solvent | Dry DMF | Excellent solubility and promotes SN2 kinetics. |
| Temperature | 65 °C | Balances reaction rate and side reaction control.[3] |
| Time | 14-18 hours | Typically sufficient for full conversion. |
FAQ 3: Low Yields and Impurities in the Dieckmann Condensation Route
Question: I am attempting the Dieckmann condensation route, but my yields are consistently low and the product is impure. What are the critical parameters for this reaction?
Answer: The Dieckmann condensation is highly sensitive to reaction conditions, particularly the choice of base and the complete exclusion of moisture.
Causality & Mechanism: The reaction is an intramolecular Claisen condensation that requires a strong, non-nucleophilic base (e.g., sodium metal, sodium hydride) to generate the ester enolate.[10] The key steps are:
-
Formation of an ester enolate.
-
Intramolecular nucleophilic attack to form a cyclic β-keto ester.
-
Deprotonation of the acidic β-keto ester product by the alkoxide byproduct. This is the thermodynamic driving force.
-
Acidic workup followed by hydrolysis and decarboxylation.[3][6]
Troubleshooting & Prevention Protocol:
-
Use a Strong, Anhydrous Base: Sodium metal in refluxing anhydrous toluene is a classic condition.[3][6] Sodium hydride (NaH) in THF or toluene is a safer and often more efficient alternative. The base must be strong enough to deprotonate the α-carbon of the ester (pKa ~25).
-
Strictly Anhydrous Conditions: Any moisture will quench the strong base and can hydrolyze the ester starting material or the β-keto ester product, leading to complex mixtures. Flame-dry glassware and use anhydrous solvents.
-
Ensure Effective Hydrolysis & Decarboxylation: After the condensation, the intermediate β-keto ester must be hydrolyzed and decarboxylated. This is typically achieved by refluxing with a strong acid like hydrochloric acid until the evolution of CO₂ ceases.[3][7] A common check is to take a sample of the aqueous layer and test with FeCl₃ solution; the purple color of the enolate complex should disappear upon complete decarboxylation.[3][6]
Dieckmann Condensation & Decarboxylation Mechanism
Caption: Key stages of the Dieckmann condensation route.
FAQ 4: Purification and Hydrochloride Salt Formation
Question: My crude product is an oil and difficult to purify. What is the best method for purification and subsequent conversion to the stable hydrochloride salt?
Answer: The free base, 1-benzyl-4-piperidone, is often a light yellow oil.[3][6] High-purity material is best obtained by vacuum distillation, followed by conversion to the hydrochloride salt, which is a stable, crystalline solid.[11][12]
Purification & Salt Formation Protocol:
-
Workup: After the reaction is complete, perform a standard aqueous workup. Neutralize the reaction mixture to a pH of ~8.5 and extract the product into a suitable organic solvent like ethyl acetate.[3][6] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]
-
Purification of Free Base: The crude oil can be purified by distillation under reduced pressure. A typical boiling point is ~134 °C at 7 mmHg.[6]
-
Hydrochloride Salt Formation:
-
Dissolve the purified oily free base in a suitable solvent like isopropanol or diethyl ether.[13]
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated HCl or HCl gas dissolved in an anhydrous solvent (e.g., HCl in isopropanol) until the solution is acidic and precipitation is complete.
-
Stir the resulting slurry in the cold for 1-2 hours to ensure complete crystallization.
-
-
Isolation and Drying:
-
Collect the white crystalline solid by filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or ether) to remove any residual impurities.[13]
-
Dry the product under vacuum to obtain 1-benzylpiperidin-4-one hydrochloride. The purity can be checked by HPLC and ¹H NMR.
-
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 5. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]
- 6. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. CAS 20821-52-7: 1-Benzyl-4-piperidinone hydrochloride [cymitquimica.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
1-Benzylpiperidin-4-one hydrochloride stability issues and degradation
Introduction
Welcome to the technical support guide for 1-Benzylpiperidin-4-one hydrochloride. This compound is a critical intermediate in the synthesis of numerous pharmaceutical agents, particularly in the development of analgesics and other piperidine-based scaffolds.[1][2] Its stability is paramount to achieving high yields and purity in subsequent synthetic steps. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, storage, and degradation of 1-Benzylpiperidin-4-one and its hydrochloride salt, designed for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for 1-Benzylpiperidin-4-one and its hydrochloride salt?
A: Proper storage is the most critical factor in maintaining the integrity of the compound. Based on manufacturer safety data sheets (SDS), the following conditions are recommended:
| Parameter | Recommendation | Rationale & Sources |
| Temperature | Refrigerate (2°C to 8°C) | To minimize thermal degradation and maintain stability.[3] |
| Atmosphere | Store in a tightly closed container. | Prevents contact with atmospheric moisture and oxygen.[4][5] |
| Environment | Store in a dry, cool, and well-ventilated place. | Reduces risk of hydrolysis and exposure to reactive atmospheric components.[4][6] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and bases. | These substances can catalyze or directly participate in degradation reactions.[3][4] |
| Light | Store in an opaque or amber container. | While not explicitly stated as highly photosensitive, it is good practice for complex organic molecules to prevent light-induced oxidation.[7] |
Q2: My 1-Benzylpiperidin-4-one appears as a clear to straw-colored liquid, but some sources describe it as a solid. Which is correct?
A: Both can be correct. 1-Benzylpiperidin-4-one has a relatively low melting point (around 35°C).[8] Therefore, at a typical ambient temperature of 20-25°C, it may exist as a liquid or a crystalline solid, sometimes off-white to slightly yellow.[6][8] Its hydrochloride salt is typically a solid powder.[9] A significant color change to dark brown or the appearance of particulates may indicate degradation.
Q3: Is the hydrochloride salt more stable than the free base form?
A: Yes, generally. The hydrochloride salt form enhances the compound's stability and improves its solubility in water.[9][10] The protonation of the tertiary amine to form the salt reduces its nucleophilicity and susceptibility to certain oxidative pathways, making it less reactive to atmospheric components like CO₂ and generally easier to handle and store long-term.
Stability and Degradation
Q4: What are the primary known stability issues with this compound?
A: The primary documented stability issue is its sensitivity to acid.[11] In some synthetic procedures, such as the formation of an α-aminonitrile, it was observed that acidic conditions could cause the compound to revert to its starting materials, significantly reducing reaction yields.[11] Like many amines and ketones, it is also susceptible to oxidation and reactions with strong bases.[3][4]
Q5: What are the likely degradation pathways?
A: While specific degradation kinetic studies are not widely published, we can infer the most probable pathways based on its chemical structure and documented incompatibilities:
-
Acid-Catalyzed Reversion: As documented, exposure to certain acidic conditions can lead to instability.[11]
-
Oxidation: The tertiary amine and the benzylic position are susceptible to oxidation, which can be initiated by heat, light, or trace metal impurities.[7] This can lead to the formation of N-oxides and other oxidized species. Upon combustion, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
-
Self-Condensation/Polymerization: Ketones, especially under basic or acidic conditions, can undergo aldol-type self-condensation reactions over time, although this is less common for sterically hindered ketones.
Q6: I am observing an unknown impurity in my starting material. What could it be?
A: Impurities can arise from either the synthesis of the compound or its degradation.
-
Synthetic Impurities: Common synthetic routes include the N-alkylation of 4-piperidone with benzyl bromide or the Dieckmann condensation.[2][12] Potential impurities could include unreacted 4-piperidone, benzyl alcohol (from hydrolysis of benzyl bromide), or byproducts from the condensation reaction.
-
Degradation Impurities: As discussed, these would likely be oxidation products (e.g., N-oxide) or products of self-condensation.
It is crucial to use an analytical method like HPLC or GC-MS to identify and quantify these impurities before starting a reaction.[1][13]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Guide 1: Low Reaction Yield or Stalled Reaction
Issue: A reaction using 1-Benzylpiperidin-4-one HCl, such as a reductive amination, is providing a much lower yield than expected or fails to proceed to completion.
Causality and Recommended Actions:
-
Verify Starting Material Purity: The most common cause of reaction failure is degraded starting material. Before troubleshooting the reaction, confirm the purity of your 1-Benzylpiperidin-4-one.
-
Action: Run a quick Thin Layer Chromatography (TLC) against a reliable standard. For quantitative analysis, use HPLC or GC-MS. If significant impurities or degradation products are detected, acquire a fresh batch of the reagent.
-
-
Evaluate Reaction pH: This compound is known to be sensitive to acid.[11] In reactions like reductive amination, which are often catalyzed by acid, excess acid can inhibit the reaction or cause decomposition.
-
Action: Carefully monitor and control the pH. If using an acid catalyst (e.g., acetic acid), ensure it is used in catalytic, not stoichiometric, amounts.[1] Consider using a milder Lewis acid or buffering the system.
-
-
Check for Oxidizing Agents: Ensure none of your other reagents or solvents have degraded to form peroxides or other oxidizing species, especially if using ethers like THF or dioxane.
-
Action: Use freshly distilled or inhibitor-free solvents. Test for peroxides in aged solvents.
-
Guide 2: Appearance of Unexpected Byproducts on TLC/LC-MS
Issue: During reaction monitoring, new, unexpected spots appear on the TLC plate, or unexpected masses are detected by LC-MS that do not correspond to the product, starting material, or expected intermediates.
-
Assess for Debenzylation: The N-benzyl group can be cleaved under certain reductive or acidic conditions, especially with catalysts like Palladium on Carbon (Pd/C) and a hydrogen source.
-
Action: If your reaction involves hydrogenation or strong acids, check for the mass of 4-piperidone or its derivatives in your analysis. If debenzylation is undesired, switch to a milder reducing agent or protect the group differently.
-
-
Consider Dimerization/Side-Reactions: The enolizable ketone can participate in side reactions.
-
Action: Lowering the reaction temperature or reagent concentration can sometimes disfavor bimolecular side reactions. Ensure slow, portion-wise addition of highly reactive reagents.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general reverse-phase HPLC method to assess the purity of 1-Benzylpiperidin-4-one and detect potential degradation products.[13]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile |
Self-Validation: The formic acid in the mobile phase makes this method MS-compatible, allowing for mass identification of impurity peaks.[13] A pure sample should yield a single major peak. Degradation products are typically more polar (e.g., N-oxide) or less polar (e.g., condensation products) and should separate well under these gradient conditions.
Protocol 2: Representative Reductive Amination
This protocol for reacting 1-Benzylpiperidin-4-one with aniline is provided to highlight critical handling and stability considerations.[1]
Methodology:
-
To a solution of 1-Benzylpiperidin-4-one (1.0 eq) in an anhydrous solvent like dichloroethane (DCE), add the primary or secondary amine (1.0 eq).
-
Add a catalytic amount of acetic acid (or another suitable acid) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control any exotherm.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically quenching with a saturated sodium bicarbonate solution to neutralize the acid.[1]
-
Extract the product with an organic solvent, dry, and purify as necessary.
Expert Insight: The critical step regarding stability is the addition of acid. Using a mild and carefully measured amount is key. The use of NaBH(OAc)₃ is advantageous as it is less basic than other hydride reagents, reducing the likelihood of side reactions involving the enolizable ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CAS 20821-52-7: 1-Benzyl-4-piperidinone hydrochloride [cymitquimica.com]
- 10. Cas 20821-52-7,this compound | lookchem [lookchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 13. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming solubility problems with 1-Benzylpiperidin-4-one hydrochloride
Technical Support Center: 1-Benzylpiperidin-4-one Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound. As a pivotal intermediate in pharmaceutical synthesis, its proper handling and solubilization are critical for successful experimental outcomes.[1][2][3] This guide is born from extensive laboratory experience and is designed to provide you, our fellow researchers, with practical, science-backed solutions to common solubility challenges. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Troubleshooting Guide: Addressing Common Solubility Issues
This section tackles the most frequent and frustrating problems encountered during the dissolution of this compound. Each issue is addressed with a clear rationale and a step-by-step protocol.
Q1: My this compound is not fully dissolving in water, even though the hydrochloride salt form is supposed to be water-soluble. What's going wrong and how can I fix it?
A1: Root Cause Analysis & Solution Protocol
This is a classic challenge. While the hydrochloride salt form significantly enhances aqueous solubility compared to its free base, several factors can still impede dissolution.[1][4] The primary culprits are often solution pH, insufficient kinetic energy, and reaching the saturation limit. The protonated piperidine nitrogen is key to its water solubility; any shift in equilibrium towards the less soluble free base can cause issues.
Follow this systematic troubleshooting protocol:
Experimental Protocol: Stepwise Solubilization in Aqueous Media
-
Initial Attempt: Begin by adding your weighed this compound to your aqueous solvent (e.g., purified water, PBS) at room temperature. Vortex or stir for 2-3 minutes.
-
Introduce Kinetic Energy: If dissolution is incomplete, gently warm the solution to 30-40°C while stirring. Alternatively, place the vial in a sonicator bath for 5-10 minute intervals.
-
Rationale: Heating increases the kinetic energy of both solvent and solute molecules, overcoming the intermolecular forces in the crystal lattice and promoting dissolution. Sonication uses high-frequency sound waves to create micro-agitations, effectively breaking apart solute aggregates and enhancing solvent exposure.
-
-
Verify and Adjust pH: Check the pH of your solution. For a hydrochloride salt of a weak base, the solution should be slightly acidic. If the pH is neutral or slightly basic (pH > 7), it can cause the protonated amine to convert to the less soluble free base form.
-
If necessary, add 0.1 M HCl dropwise until the solid dissolves. Avoid making the solution excessively acidic unless your experimental conditions require it.
-
-
Assess Concentration: If the compound still fails to dissolve, you may be exceeding its intrinsic solubility limit in that specific solvent at that temperature. Consider reducing the concentration or employing a co-solvent system as described in the FAQs.
The following workflow diagram illustrates this troubleshooting logic.
Caption: Troubleshooting workflow for aqueous dissolution.
Q2: I successfully dissolved the compound, but it precipitated out of solution after being stored for a short time. Why did this happen?
A2: Understanding Solution Stability
Precipitation upon standing indicates that the solution is metastable. This can be caused by several factors:
-
Temperature Fluctuation: If you used heat to dissolve the compound, you may have created a supersaturated solution. As it cools to room temperature, the solubility decreases, and the excess solute crashes out.
-
pH Drift: Particularly in unbuffered solutions, absorption of atmospheric CO₂ can slightly lower the pH, but interaction with container surfaces (like soda-lime glass) can sometimes increase it, pushing the equilibrium towards the insoluble free base.
-
Solvent Evaporation: If the container is not sealed properly, solvent evaporation will increase the concentration, potentially beyond the solubility limit.
Preventative Measures:
-
If you must heat the solution to dissolve the compound, try to do so minimally and prepare the solution fresh for each experiment.
-
For long-term storage, consider preparing a more concentrated stock in a suitable organic solvent like DMSO (see FAQ section) and diluting it into your aqueous buffer immediately before use.
-
Always use tightly sealed containers (e.g., with PTFE-lined caps) for storage.
-
Use buffered aqueous solutions (e.g., PBS) when possible to maintain a stable pH.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 1-Benzylpiperidin-4-one and its hydrochloride salt?
A1: It is crucial to distinguish between the free base (1-Benzyl-4-piperidone) and its hydrochloride salt. The free base is a liquid or low-melting solid with poor water solubility but good solubility in many organic solvents.[5][6][7] The hydrochloride salt is a solid specifically designed for improved stability and aqueous solubility.[1][4]
| Compound Form | Solvent | Solubility Data | Source(s) |
| 1-Benzyl-4-piperidone (Free Base) | DMSO | ≥100 mg/mL | [8] |
| Ethanol | Soluble (Specific data: 30 mg/mL) | [5][9] | |
| Methanol | Soluble | [5] | |
| Water | Generally Insoluble / Slightly Soluble (12g/L reported) | [5][7] | |
| Dichloromethane | Soluble | [6] | |
| 1-Benzylpiperidin-4-one HCl (Salt) | Water | Soluble (Enhanced vs. free base) | [1][4] |
| Organic Solvents | Soluble | [4] |
Note: Exact solubility values (mg/mL) for the hydrochloride salt in water are not consistently published and can vary with temperature and pH. It is always best to determine the solubility empirically for your specific conditions.
Q2: Can you explain the chemical relationship between pH and the solubility of this compound?
A2: Certainly. The solubility of this compound in water is governed by a classic acid-base equilibrium. 1-Benzylpiperidin-4-one is a weak base due to the nitrogen atom in the piperidine ring. The hydrochloride salt exists as the protonated (conjugate acid) form, which is charged and therefore polar, making it water-soluble.
If the pH of the solution increases (becomes more basic), hydroxide ions (OH⁻) will abstract the proton from the nitrogen atom. This converts the charged, soluble salt into the neutral, significantly less water-soluble free base, which may then precipitate. Conversely, maintaining a slightly acidic pH keeps the equilibrium shifted towards the soluble, protonated form.
Caption: Equilibrium between soluble (protonated) and insoluble (free base) forms.
Q3: What are the recommended storage conditions to maintain the compound's integrity and prevent future solubility problems?
A3: Proper storage is essential. Based on supplier recommendations and the compound's chemical nature, follow these guidelines:
-
Atmosphere: The compound can be sensitive to air and heat.[11] Store under an inert gas like argon or nitrogen if possible, especially for long-term storage.
-
Moisture: The free base is known to be hygroscopic, and moisture can affect the stability and accurate weighing of the hydrochloride salt.[8] Keep the container tightly sealed in a dry environment or desiccator.
-
Light: While not explicitly stated as light-sensitive, it is good practice to store chemical intermediates in amber vials or in the dark.
Q4: I need to prepare a stock solution for in vitro or in vivo studies. What solvent systems are recommended?
A4: For biological applications where high concentrations are needed, a pure aqueous solvent may not be sufficient. It is common practice to first dissolve the compound in an organic solvent and then dilute it into the final medium.
Protocol: Preparing a Concentrated DMSO Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is an excellent choice, as the free base is highly soluble in it (≥100 mg/mL).[8] Ensure you are using anhydrous or newly opened DMSO, as it is hygroscopic and absorbed water can impact the solubility of some compounds.[8]
-
Preparation: Carefully weigh your this compound and add the required volume of DMSO to achieve your target concentration (e.g., 100 mM).
-
Dissolution: Vortex or sonicate briefly until a clear, homogenous solution is obtained. The hydrochloride salt should dissolve readily in DMSO.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
For in vivo studies, co-solvent systems are often necessary. A formulation reported for the free base that can be adapted is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[8] Prepare this by first dissolving the compound in DMSO, then adding the other components sequentially with thorough mixing at each step.[8]
References
- 1. kieraychem.lookchem.com [kieraychem.lookchem.com]
- 2. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 4. CAS 20821-52-7: 1-Benzyl-4-piperidinone hydrochloride [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]
- 11. 1-Benzyl-4-piperidone - Shandong Biotech [shandongbiotech.com]
Technical Support Center: Optimizing 1-Benzylpiperidin-4-one Synthesis
Introduction
Welcome to the technical support center for the synthesis of 1-Benzylpiperidin-4-one. This pivotal intermediate is a cornerstone in the development of numerous pharmaceutical compounds, making the efficiency and reproducibility of its synthesis critical for researchers.[1] The most common synthetic route, the N-alkylation of 4-piperidone with a benzyl halide, is a classic SN2 reaction. However, its optimization is often nuanced, with reaction time and temperature being critical variables that dictate yield, purity, and the formation of undesirable side products.
This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the standard, most reliable method for synthesizing 1-Benzylpiperidin-4-one?
The most widely adopted method is the direct N-alkylation of 4-piperidone (often used as its hydrochloride monohydrate salt) with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction is typically performed in a polar aprotic solvent with a mild inorganic base. This SN2 (bimolecular nucleophilic substitution) reaction is generally reliable and scalable.
Q2: Why are a base and a polar aprotic solvent necessary for this reaction?
Base (e.g., Potassium Carbonate, K₂CO₃): The reaction between 4-piperidone and a benzyl halide (Bn-X) generates a hydrohalic acid (H-X) as a byproduct. This acid protonates the nitrogen of the starting 4-piperidone, forming a non-nucleophilic piperidinium salt and effectively halting the reaction. A base is required to neutralize this acid as it forms.[2] Potassium carbonate is a suitable choice because it is inexpensive, easy to handle, and sufficiently basic to deprotonate the piperidinium salt (the pKₐ of a protonated piperidine is ~11) without being so strong that it promotes significant side reactions.[3]
Polar Aprotic Solvent (e.g., DMF, DMSO): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal for SN2 reactions.[4][5] Their high polarity allows them to dissolve the ionic reagents (the piperidone salt and the base). Critically, they effectively solvate cations (like K⁺) but poorly solvate anions (the deprotonated piperidone nucleophile). This leaves the nitrogen lone pair "naked" and highly reactive, dramatically accelerating the rate of the desired nucleophilic attack on the benzyl halide.[6][7][8]
Q3: What are typical starting conditions (time, temperature, stoichiometry) for this synthesis?
A robust starting point, based on established procedures, is as follows:
-
Stoichiometry:
-
4-Piperidone HCl monohydrate: 1.0 equivalent
-
Benzyl Bromide: 1.1 - 1.2 equivalents
-
Anhydrous Potassium Carbonate (K₂CO₃): 2.5 - 3.5 equivalents
-
-
Solvent: Anhydrous DMF
-
Temperature: 65 °C
-
Time: 14-18 hours
These conditions provide a good balance between reaction rate and minimizing side product formation. Optimization around this starting point is recommended for new substrates or scales.
Q4: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v) is a good starting point.
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Procedure: Spot three lanes on a TLC plate: the starting 4-piperidone (SM), a co-spot of the starting material and the reaction mixture (Co), and the reaction mixture itself (RM).
-
Interpretation: The reaction is complete when the starting material spot in the RM lane has been completely consumed. The product, 1-benzylpiperidin-4-one, will be less polar than the starting amine and will have a higher Rf value. Visualization can be done under a UV lamp (254 nm) and/or by staining with an appropriate agent like potassium permanganate or iodine.
Troubleshooting Guide
Problem 1: My reaction is extremely slow or has stalled (significant starting material remains after 24 hours).
-
Question: Did you use a base? Is your base of sufficient quality?
-
Explanation: Forgetting the base is a common oversight. Without it, the reaction generates acid that protonates and deactivates the starting amine.[2] Additionally, potassium carbonate can be hygroscopic. If it has absorbed significant water, its effectiveness will be reduced.
-
Solution: Ensure you have added at least 2.5 equivalents of base. Use freshly opened or properly dried anhydrous potassium carbonate.
-
-
Question: Is your solvent sufficiently dry?
-
Explanation: Water in the solvent can compete with the piperidone as a nucleophile, leading to the formation of benzyl alcohol as a byproduct. While DMF is hygroscopic, using a sealed bottle of anhydrous DMF is crucial for optimal results.
-
Solution: Use a new, sealed bottle of anhydrous DMF or dry the solvent over molecular sieves before use.
-
-
Question: Could my alkylating agent have degraded?
-
Explanation: Benzyl halides, especially benzyl bromide, can degrade over time, particularly if exposed to moisture or light.
-
Solution: Use a fresh bottle of the benzyl halide. If its quality is suspect, purify it by distillation before use. Consider switching from benzyl chloride to the more reactive benzyl bromide or iodide.
-
Problem 2: My TLC plate shows multiple new spots, and the final yield is low.
-
Question: What temperature are you running the reaction at? Could it be too high?
-
Explanation: While increasing temperature accelerates the reaction, excessively high temperatures (>85-90 °C) can lead to thermal decomposition of the product or starting materials. Benzyl ketones and related structures can undergo complex side reactions at elevated temperatures, leading to a complex mixture of byproducts.[6]
-
Solution: Lower the reaction temperature to the recommended 60-70 °C range. While the reaction may be slower, it will likely be cleaner, resulting in a higher isolated yield of the desired product.
-
-
Question: What is the stoichiometry of your benzyl halide? Could you be forming a quaternary salt?
-
Explanation: The product, 1-benzylpiperidin-4-one, is a tertiary amine and is still nucleophilic. If a significant excess of benzyl halide is used, or if the reaction is run for an exceptionally long time, the product can react again to form a dibenzyl quaternary ammonium salt.[1] This salt is highly polar and will typically appear as a baseline spot on a normal-phase TLC plate.
-
Solution: Use a modest excess of the benzyl halide (1.1-1.2 equivalents). Add the benzyl halide dropwise to the reaction mixture rather than all at once to maintain a low instantaneous concentration.
-
Problem 3: I got a good conversion by TLC, but my isolated yield after workup is very low.
-
Question: How did you perform the aqueous workup?
-
Explanation: 1-Benzylpiperidin-4-one has some water solubility, especially in the presence of acid (where it will be protonated). During the aqueous workup, it's crucial to ensure the aqueous layer is basic before extraction.
-
Solution: After quenching the reaction with water, check the pH of the aqueous layer. If it is not basic (pH > 8), add a base like sodium carbonate or a small amount of NaOH solution. Extract with a suitable organic solvent (like ethyl acetate or dichloromethane) multiple times (e.g., 3x) to ensure complete recovery of the product from the aqueous phase.
-
Optimization Protocols
Protocol 1: Temperature Screening for Optimal Reaction Rate
This protocol helps determine the ideal temperature for your specific setup, balancing reaction speed and purity.
-
Setup: Prepare three identical small-scale reactions (e.g., 1 mmol scale) in parallel reaction vials equipped with stir bars.
-
Reagents: To each vial, add 4-piperidone HCl monohydrate (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and anhydrous DMF.
-
Initiation: Add benzyl bromide (1.1 eq) to each vial.
-
Temperature Gradient: Place each vial in a separate heating block or oil bath set to a different temperature:
-
Vial A: 55 °C
-
Vial B: 65 °C
-
Vial C: 75 °C
-
-
Monitoring: Take a small aliquot from each reaction at set time points (e.g., 2, 4, 8, 16 hours) and analyze by TLC.
-
Analysis: Compare the TLC plates to identify the temperature that provides the fastest conversion to the product with the minimal formation of new, distinct byproduct spots.
Protocol 2: Time-Course Study for Determining Reaction Endpoint
This protocol prevents running the reaction unnecessarily long, which can lead to side product formation.
-
Setup: Prepare a single reaction at the optimal temperature determined in Protocol 1.
-
Monitoring: Starting at the 8-hour mark, and every 2 hours thereafter, run a TLC of the reaction mixture.
-
Endpoint Determination: The reaction is complete when the starting material spot is no longer visible by TLC. Note this time. For future reactions at this scale, you can confidently set the reaction time to this value plus a small buffer (e.g., +1 hour).
Data & Visualization
Table 1: Example Data from Temperature Optimization Study
| Temperature (°C) | Time (h) | Conversion (%) (by TLC estimation) | Purity Notes (by TLC) |
| 55 | 16 | ~70% | Clean reaction, minimal byproducts observed. |
| 65 | 14 | >95% | Clean reaction, trace baseline impurity. |
| 75 | 8 | >95% | Noticeable formation of a new polar byproduct spot. |
This is example data and actual results may vary.
Diagrams
References
- 1. Page loading... [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. High-temperature thermal decomposition of benzyl radicals [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Benzylpiperidin-4-one Hydrochloride Reactions
Welcome to the technical support center for 1-Benzylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate experimental challenges.
General Handling and Stability of 1-Benzylpiperidin-4-one
Before initiating any reaction, ensuring the quality and proper handling of your starting material is paramount.
Q: My reaction is failing, and I suspect an issue with the starting material. How should I handle and store 1-Benzylpiperidin-4-one?
A: 1-Benzylpiperidin-4-one and its hydrochloride salt are generally stable under normal conditions, but improper handling can affect reactivity.[1][2] The free base is a liquid or low-melting solid, while the hydrochloride salt is a solid, which can improve handling and solubility in certain solvents.[3][4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[1][5] Avoid contact with strong oxidizing agents, strong acids, and bases during storage.[1]
-
Moisture Sensitivity: While stable, the ketone functionality can be sensitive. For reactions requiring anhydrous conditions, such as enolate formation or certain reductive aminations, ensure the material is dry.
-
Free Base vs. Hydrochloride Salt: If you are using the hydrochloride salt in a reaction that requires the free amine (like a reductive amination), you will need to add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free piperidone before proceeding.
Section 1: Troubleshooting Reductive Amination
Reductive amination is one of the most common reactions performed on 1-Benzylpiperidin-4-one, used to synthesize a wide range of 4-amino-piperidine derivatives.[6][7] The reaction proceeds via an imine or iminium ion intermediate, which is then reduced.
Common Issues & Solutions
Q: My reductive amination reaction has a very low conversion rate or has stalled completely. What are the most common causes?
A: Low conversion is a frequent issue and typically points to one of two key steps: inefficient imine formation or problems with the reduction step.[8]
1. Inefficient Imine Formation: The equilibrium between the ketone, the amine, and the imine intermediate may not favor the imine.[8]
- Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium back to the starting materials. Ensure you are using anhydrous solvents (e.g., DCM, DCE, THF) and consider using molecular sieves.[9]
- Steric Hindrance: A bulky amine or ketone can slow down imine formation.
- pH of the Reaction: The pH is critical. The reaction is often catalyzed by a mild acid (like acetic acid) which protonates the carbonyl, making it more electrophilic.[6] However, if the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic.[8] If your amine is supplied as a hydrochloride salt, this can sometimes provide the necessary acidic environment, but adding a controlled amount of acetic acid is often beneficial.[8]
2. Inactive or Incorrect Reducing Agent: The choice and quality of the reducing agent are crucial.
- Agent Degradation: Borohydride reagents, especially Sodium triacetoxyborohydride (NaBH(OAc)₃), are moisture-sensitive and can degrade over time.[6] Use a fresh bottle or test the agent on a simple, reliable substrate to confirm its activity.[8]
- Incorrect Choice: Not all reducing agents are suitable. NaBH(OAc)₃ is often the reagent of choice for one-pot reactions as it is selective for the iminium ion over the ketone.[10][11] Stronger reagents like Sodium Borohydride (NaBH₄) can reduce the starting ketone, leading to the 1-benzylpiperidin-4-ol byproduct. If using NaBH₄, it is often best to pre-form the imine before adding the reducing agent.[8][10]
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is a general starting point for the reductive amination of 1-Benzylpiperidin-4-one with a primary or secondary amine.
-
To a solution of 1-Benzylpiperidin-4-one (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous solvent like Dichloroethane (DCE) or Dichloromethane (DCM), add a catalytic amount of acetic acid (e.g., 1.1 eq).
-
If using the hydrochloride salt of the piperidone, add one equivalent of a tertiary amine base (e.g., triethylamine) to liberate the free base.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[8]
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.[6]
-
Stir the reaction at room temperature for 1 to 24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.[12]
Visualization: Reductive Amination Workflow
Caption: Workflow for a one-pot reductive amination.
Section 2: Troubleshooting N-Debenzylation
Removal of the N-benzyl protecting group is a key step to liberate the piperidine nitrogen for further functionalization. The most common method is catalytic hydrogenation.
Common Issues & Solutions
Q: My N-debenzylation using Palladium on Carbon (Pd/C) and hydrogen gas is extremely slow or fails to proceed. What is the issue?
A: This is a classic problem when debenzylating substrates containing basic nitrogen atoms. The primary cause is catalyst poisoning .[13]
-
Mechanism of Poisoning: The nitrogen lone pair of the piperidine ring can coordinate strongly to the palladium metal surface. This blocks the active sites required for hydrogen activation and catalysis, effectively shutting down the reaction.[13]
-
Solution 1: Add Acid: Adding a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄) or a mild acid like acetic acid can protonate the piperidine nitrogen.[13][14] The resulting ammonium salt has no lone pair to bind to the catalyst, thus preventing poisoning. If starting with this compound, you are already in an acidic state which is advantageous.
-
Solution 2: Use a Poison-Resistant Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is known to be more effective and resistant to poisoning by nitrogen-containing compounds compared to standard Pd/C.[13]
-
Solution 3: Increase Pressure/Agitation: For balloon hydrogenations, poor mixing can be the cause of failure. Ensure vigorous stirring to maximize gas-liquid-solid phase contact.[14] If possible, using a shaker or increasing the hydrogen pressure (30-50 psi) can significantly improve reaction rates.[14]
Q: I want to avoid using hydrogen gas. Are there effective alternatives for N-debenzylation?
A: Yes, Catalytic Transfer Hydrogenation (CTH) is an excellent and often more practical alternative. This method uses a hydrogen donor in solution instead of gaseous H₂.[15][16]
-
Common Reagents: The most common system is Pd/C with a hydrogen donor like ammonium formate (HCO₂NH₄).[15][17][18] Other donors include formic acid, cyclohexene, or 1,4-cyclohexadiene.[15]
-
Advantages: CTH avoids the need for specialized high-pressure equipment and can often be performed in standard laboratory glassware at reflux temperatures. The reactions are frequently faster and cleaner.[18]
Data Summary: N-Debenzylation Conditions
| Method | Catalyst | Hydrogen Source | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | 10% Pd/C or 20% Pd(OH)₂/C | H₂ gas (balloon or pressure vessel) | MeOH or EtOH, often with acid (AcOH, HCl)[14][19] | Very clean, byproduct is toluene. | Requires H₂ gas, potential for catalyst poisoning.[13] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Refluxing MeOH or EtOH[18] | No H₂ gas needed, often faster.[15] | Requires higher temperatures, workup to remove formate salts. |
Visualization: N-Debenzylation Decision Tree
Caption: Decision guide for choosing an N-debenzylation method.
Section 3: Troubleshooting α-Functionalization (Enolate Chemistry)
Introducing substituents at the α-carbon (C2 or C6) of the piperidone ring requires the formation of an enolate intermediate. Controlling this step is key to success.
Common Issues & Solutions
Q: I am trying to perform an α-alkylation, but I'm getting a mixture of products or recovery of starting material. What's going wrong?
A: Issues with α-functionalization usually stem from incomplete or non-regioselective enolate formation, or subsequent side reactions.[20]
1. Incomplete Enolate Formation: The base you are using may not be strong enough to fully deprotonate the α-carbon.
- Base Choice: The pKa of the α-proton of a typical ketone is around 19-20. You need a base with a significantly higher conjugate acid pKa to achieve irreversible and complete enolate formation. Lithium diisopropylamide (LDA, pKa ~36) is a common choice for this.[21] Weaker bases like alkoxides (e.g., NaOEt, pKa ~16) will only generate a small equilibrium concentration of the enolate, which can lead to side reactions like self-condensation.[20]
- Temperature: Enolate formation with strong, non-nucleophilic bases like LDA is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[22]
2. Lack of Regioselectivity (Kinetic vs. Thermodynamic Enolate):
- 1-Benzylpiperidin-4-one is symmetrical, so regioselectivity is not an issue. However, if you are working with a substituted piperidone (e.g., 2-methyl-1-benzylpiperidin-4-one), you must consider which enolate you are forming.
- Kinetic Enolate: Forms fastest by removing the most accessible, least sterically hindered proton. Favored by strong, bulky bases (like LDA) at low temperatures in aprotic solvents.[22]
- Thermodynamic Enolate: The more substituted, more stable enolate. Favored by weaker bases (like NaH or alkoxides) at higher temperatures, allowing equilibrium to be established.[22]
3. C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the carbon or the oxygen.[20]
- Hard and Soft Acid-Base (HSAB) Theory: "Soft" electrophiles (like alkyl halides) tend to react at the "soft" carbon center (C-alkylation), which is usually the desired outcome. "Hard" electrophiles (like silyl halides) tend to react at the "hard" oxygen center (O-alkylation), forming a silyl enol ether.[20][23] For standard alkylations, C-alkylation is heavily favored.
Visualization: Kinetic vs. Thermodynamic Enolate Formation
Caption: Conditions favoring kinetic vs. thermodynamic enolate formation.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cas 20821-52-7,this compound | lookchem [lookchem.com]
- 5. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. Khan Academy [khanacademy.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzylpiperidin-4-one Hydrochloride
As a key intermediate in the synthesis of numerous pharmaceutical agents, the purity of 1-Benzylpiperidin-4-one hydrochloride is paramount to ensuring the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting and purification resource, grounded in established chemical principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial queries regarding the purity of this compound.
Q1: What are the most likely impurities in my crude sample of this compound?
The impurity profile is almost entirely dependent on the synthetic route used for its preparation. The two most common routes are the Dieckmann condensation and the direct N-alkylation of 4-piperidone.
-
From Dieckmann Condensation Route: This synthesis typically starts with benzylamine and methyl acrylate, proceeding through a Dieckmann condensation followed by hydrolysis and decarboxylation.[2][3] Potential impurities include unreacted benzylamine, residual intermediates like N,N-bis(β-propionate methyl ester) benzylamine, and byproducts from incomplete cyclization or decarboxylation.[4]
-
From N-Alkylation of 4-Piperidone: This route involves the reaction of 4-piperidone (often as its hydrochloride salt) with a benzylating agent like benzyl bromide or benzyl chloride in the presence of a base.[2] Common impurities include unreacted 4-piperidone, residual benzylating agent, and the inorganic base (e.g., potassium carbonate) used in the reaction.
Q2: My this compound is a yellow or brown powder, not the expected white crystalline solid. What causes this discoloration?
Discoloration is a common issue that typically points to the presence of high molecular weight, conjugated organic impurities or degradation products. The free base, 1-Benzyl-4-piperidone, is a light yellow oily liquid which, if not perfectly converted to the hydrochloride salt, can contribute to color.[3] More often, trace impurities from the synthesis, especially those arising from side reactions at elevated temperatures, are the culprits. These impurities may persist through initial workups.
Q3: How do I choose the most appropriate purification method?
The optimal purification strategy depends on the nature of the impurities, the quantity of material, and the required final purity. The following decision workflow provides a general guideline.
References
How to increase the purity of 1-Benzylpiperidin-4-one hydrochloride
Welcome to the dedicated technical support center for 1-Benzylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this critical synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide - Attaining High Purity
This section addresses common issues encountered during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve challenges in your experimental workflow.
Question 1: My isolated this compound is off-white or yellowish. What are the likely impurities?
Answer: A discolored product often indicates the presence of residual impurities from the synthesis or degradation products. The most common culprits include:
-
Unreacted Starting Materials: Residual benzylamine or derivatives of the initial piperidone can impart color.
-
Byproducts of Synthesis: The synthesis of 1-Benzylpiperidin-4-one can generate various side products. For instance, in syntheses involving benzylamine and acrylates, byproducts like N,N-bis(β-propionate methyl ester) benzylamine can form.[1]
-
Oxidation Products: Amines, in general, are susceptible to air oxidation, which can lead to colored impurities.
-
Residual Solvents: Trapped reaction or workup solvents like toluene can also contribute to discoloration and impurities.
Question 2: I'm struggling to achieve high purity with recrystallization. What am I doing wrong?
Answer: Recrystallization is a powerful technique, but its success hinges on the appropriate choice of solvent and proper execution. Here are some common pitfalls and their solutions:
-
Incorrect Solvent System: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, effective solvents include isopropanol and acetonitrile.[2] A mixture of solvents, such as ethanol/ether, can also be effective.
-
Using Too Much Solvent: This is a very common error that leads to low recovery as the product remains in the mother liquor. Always start with a minimal amount of hot solvent to dissolve the solid and add more only if necessary.
-
Cooling Too Quickly: Rapid cooling can cause the product to precipitate out as an amorphous solid or oil, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Presence of Water: For non-aqueous recrystallizations, the presence of water can significantly alter the solubility of the hydrochloride salt and may prevent crystallization. Ensure your solvents are anhydrous.
Question 3: My product oils out during recrystallization. How can I induce crystallization?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are several techniques to promote the formation of crystals:
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled, supersaturated solution.
-
Reducing Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration.
-
Changing the Solvent System: If oiling out persists, a different solvent or a solvent mixture may be necessary.
Question 4: After purification, my product's purity is still below 99% by HPLC. What are the next steps?
Answer: If a single purification technique is insufficient, a multi-step approach is often necessary.
-
Acid-Base Extraction: Before recrystallization, consider an acid-base extraction. Dissolve the crude free base (1-Benzylpiperidin-4-one) in an organic solvent like diethyl ether or ethyl acetate. Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free base, which can be extracted with an organic solvent, dried, and then converted to the hydrochloride salt for a final recrystallization.
-
Activated Charcoal Treatment: If colored impurities are the issue, you can treat a solution of your compound with a small amount of activated charcoal before the final filtration and crystallization step. The charcoal will adsorb many colored organic impurities.
-
Column Chromatography of the Free Base: While not always ideal for large-scale purification, silica gel chromatography of the free base, 1-Benzylpiperidin-4-one, can be very effective at removing closely related impurities before converting to the hydrochloride salt.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on patent literature and general principles for amine hydrochlorides, good starting points for single-solvent recrystallization are isopropanol and acetonitrile .[2] For a two-solvent system, dissolving the salt in a minimal amount of hot ethanol followed by the slow addition of diethyl ether until turbidity appears is a common strategy.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are at a significant level (typically >1%).[4][5]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.
-
Karl Fischer Titration: This technique is specifically used to determine the water content in the sample, which is a common impurity in hydrochloride salts.[6][7][8]
Q3: My this compound is hygroscopic. How should I store it?
A3: Hydrochloride salts of amines can be hygroscopic. It is best to store the purified product in a tightly sealed container in a desiccator with a drying agent like silica gel or anhydrous calcium chloride to protect it from moisture.
Q4: Can I purify the free base, 1-Benzylpiperidin-4-one, before converting it to the hydrochloride salt?
A4: Absolutely. Purifying the free base first can be highly effective. The free base is an oil or low-melting solid and can be purified by vacuum distillation or column chromatography.[1] This often removes impurities that are difficult to separate from the hydrochloride salt form.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction followed by Recrystallization
This protocol is ideal for crude material containing non-basic organic impurities.
Workflow Diagram:
Caption: Workflow for purification of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 1-Benzylpiperidin-4-one (free base) in ethyl acetate (approx. 10 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1M hydrochloric acid. Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated amine into a clean flask. The organic layer contains non-basic impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide solution with stirring until the pH is basic (pH > 10), confirmed with pH paper. The free base will precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution with three portions of ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified free base.
-
Salt Formation and Recrystallization: Dissolve the purified free base in a minimal amount of hot isopropanol.
-
Acidification: Slowly add a solution of HCl in isopropanol dropwise until the solution is acidic (pH 1-2).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystal formation begins, place the flask in an ice bath for at least one hour to maximize yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the purified this compound crystals under vacuum.
Protocol 2: Recrystallization from a Single Solvent (Isopropanol)
This protocol is suitable for material that is already relatively pure but requires a final polishing step.
Workflow Diagram:
Caption: Single-solvent recrystallization workflow.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling while stirring.
-
Saturated Solution: Continue adding hot isopropanol dropwise until all the solid has just dissolved.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Ice Bath: Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold isopropanol.
-
Drying: Dry the final product under vacuum to remove all traces of the solvent.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent Type | Recommended Solvents | Rationale & Comments |
| Single Solvent | Isopropanol, Ethanol, Acetonitrile | Good balance of polarity to dissolve the salt when hot and allow for precipitation when cold. Acetonitrile is often effective for hydrochloride salts.[2] |
| Solvent/Anti-Solvent | Ethanol/Diethyl Ether, Methanol/Ethyl Acetate | The salt is soluble in the alcohol (solvent) and insoluble in the ether or acetate (anti-solvent). Allows for fine-tuned control over crystallization. |
Table 2: Key Analytical Parameters for Purity Assessment
| Analytical Technique | Parameter to Evaluate | Expected Result for High Purity |
| HPLC | Peak Area % | > 99.5% |
| 1H NMR | Integration of impurity peaks | No significant impurity peaks |
| Melting Point | Range | Sharp, narrow range |
| Karl Fischer Titration | Water Content | < 0.5% |
References
- 1. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 2. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum [chemicalbook.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. hiranuma.com [hiranuma.com]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Benzylpiperidin-4-one Hydrochloride for the Modern Research Chemist
In the landscape of pharmaceutical development and medicinal chemistry, 1-Benzylpiperidin-4-one hydrochloride stands as a pivotal intermediate. Its versatile scaffold is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and antipsychotics. The strategic importance of this compound necessitates a thorough understanding of its synthetic pathways, each presenting a unique balance of efficiency, scalability, safety, and cost. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of 1-Benzylpiperidin-4-one
The piperidine ring is a prevalent motif in a vast number of pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-likeness. 1-Benzylpiperidin-4-one, in particular, offers a synthetically malleable platform. The benzyl group serves as a readily cleavable protecting group for the piperidine nitrogen, while the ketone functionality at the 4-position provides a reactive handle for a wide array of chemical transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics.
This guide will dissect four prominent synthetic strategies:
-
Direct N-Alkylation of 4-Piperidone
-
The Dieckmann Condensation Route
-
Ring-Closing Reaction with 1,5-Dichloro-3-pentanone
-
Reduction of 1-Benzoyl-4-piperidone
Each route will be evaluated based on yield, reaction conditions, scalability, safety, and atom economy.
Route 1: Direct N-Alkylation of 4-Piperidone
This method represents the most straightforward approach to 1-Benzylpiperidin-4-one, involving a direct nucleophilic substitution reaction between 4-piperidone hydrochloride and a benzyl halide.
Mechanistic Rationale
The reaction proceeds via a classic SN2 mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base, typically a carbonate, is employed to neutralize the hydrochloride salt of the starting material and to scavenge the hydrohalic acid byproduct generated during the reaction.
Caption: N-Alkylation of 4-Piperidone
Experimental Protocol
A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (approximately 3.5 equivalents) in dry N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.[1] Benzyl bromide (approximately 1.15 equivalents) is then added dropwise, and the reaction mixture is heated to 65°C for 14 hours.[1] After cooling, the mixture is filtered and quenched with ice water. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1] The final product is typically purified by crystallization.[1]
Performance and Considerations
This route is often favored for its simplicity and generally high yields, which can reach up to 89%.[1] However, the cost and stability of the starting material, 4-piperidone hydrochloride, can be a significant drawback for industrial-scale production.[2] The use of benzyl bromide, a lachrymator, also necessitates appropriate handling precautions.
Route 2: The Dieckmann Condensation Route
This classical approach builds the piperidone ring from acyclic precursors through a multi-step sequence involving a double Michael addition, a Dieckmann condensation, and subsequent hydrolysis and decarboxylation.
Mechanistic Rationale
The synthesis commences with a double Michael addition of benzylamine to two equivalents of an acrylate ester (e.g., methyl acrylate) to form a diester. This diester then undergoes an intramolecular Claisen condensation, known as the Dieckmann condensation, in the presence of a strong base (e.g., sodium methoxide or metallic sodium) to form a cyclic β-keto ester.[3][4] The final step involves acidic hydrolysis of the ester and subsequent decarboxylation to yield 1-benzylpiperidin-4-one.[5]
Caption: Dieckmann Condensation Route
Experimental Protocol
Multi-step Procedure: N,N-bis(β-propionate methyl ester) benzylamine is prepared first. This intermediate is then added dropwise to a refluxing mixture of metallic sodium in anhydrous toluene, with a catalytic amount of methanol.[5] The reaction is refluxed for several hours. After cooling, the mixture is extracted with hydrochloric acid and refluxed for an additional 5 hours to effect hydrolysis and decarboxylation.[5] The reaction is then neutralized with sodium hydroxide, and the product is extracted with ethyl acetate.[5] Purification is achieved by distillation under reduced pressure.[5]
One-Pot Procedure: A more industrially viable "one-pot" method has been developed. Benzylamine and an alcohol solvent are charged into a reactor, followed by the dropwise addition of an acrylic ester (molar ratio of acrylate to benzylamine is 2.6-5).[6] The mixture is heated to 50-60°C. After the initial reaction, the solvent is distilled off, and a condensation solvent and an organic base are added. The temperature is raised to 50-85°C to drive the Dieckmann condensation. This is followed by an acidic workup to induce hydrolysis and decarboxylation, and then neutralization and extraction.[6]
Performance and Considerations
The traditional multi-step Dieckmann route can provide good yields, around 78%, but it is labor-intensive and utilizes hazardous reagents like metallic sodium.[5] The one-pot variation significantly improves the safety and efficiency, making it more suitable for large-scale production, with reported purities of up to 99.5%.[7] This route starts from inexpensive and readily available materials like benzylamine and acrylic esters, which is a major advantage over the direct alkylation method.[8] However, the atom economy is lower due to the loss of the ester and carboxyl groups.[8]
Route 3: Ring-Closing Reaction with 1,5-Dichloro-3-pentanone
This approach involves the construction of the piperidone ring through a double nucleophilic substitution reaction between a primary amine and a bifunctional electrophile.
Mechanistic Rationale
Benzylamine acts as a dinucleophile, reacting with the two electrophilic carbons of 1,5-dichloro-3-pentanone in a cyclization reaction to form the N-benzyl-4-piperidone ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Caption: Ring-Closing Synthesis
Experimental Protocol
1,5-dichloro-3-pentanone is dissolved in methanol and heated to 60°C. Benzylamine is then added dropwise, and the reaction is maintained at 60-67°C for several hours.[8] The reaction mixture is then poured into water and filtered. The filtrate is concentrated and the pH is adjusted to 10 with sodium hydroxide. The product is extracted with dichloromethane, dried, and the solvent is evaporated to yield N-benzyl-4-piperidone.[8]
Performance and Considerations
This method offers a high yield, reportedly up to 92.1%, and benefits from good atom economy as the reaction is primarily an addition process.[8] The starting material, 1,5-dichloro-3-pentanone, can be synthesized in two steps from acrylic acid and ethylene.[8] This route provides a viable alternative, particularly when the starting materials for the other routes are less accessible or more expensive.
Route 4: Reduction of 1-Benzoyl-4-piperidone
This synthetic strategy involves the reduction of the amide carbonyl in 1-benzoyl-4-piperidone to a methylene group.
Mechanistic Rationale
The reduction of an amide to an amine is a challenging transformation that typically requires a powerful reducing agent. Triethylsilane, in the presence of a Lewis or Brønsted acid, is a commonly cited reagent for this purpose. The reaction proceeds through the activation of the amide carbonyl by the acid, followed by hydride delivery from the silane.
Experimental Protocol
While this route is documented, specific and detailed experimental protocols for the synthesis of 1-benzyl-4-piperidone are less common in readily available literature, and often described in general terms for amide reductions.[2] A general procedure would involve the reaction of 1-benzoyl-4-piperidone with a reducing agent like triethylsilane in the presence of an acid. However, a significant concern with this route is the hazardous nature of triethylsilane, which is highly flammable.[2] Alternative, safer reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes could also be employed, though they come with their own handling challenges and may lack chemoselectivity.
Performance and Considerations
The primary advantage of this route is the potential for high-yield conversion of a readily available starting material. However, the safety risks associated with powerful reducing agents like triethylsilane and LiAlH₄ are a major drawback, particularly for large-scale synthesis.[2] The development of safer and more catalytic reduction methods is an active area of research.
Comparative Summary
| Parameter | Direct N-Alkylation | Dieckmann Condensation (Multi-step) | Dieckmann Condensation (One-Pot) | Ring-Closing Reaction | Reduction of 1-Benzoyl-4-piperidone |
| Starting Materials | 4-Piperidone HCl, Benzyl Halide[1] | Benzylamine, Acrylate Ester[5] | Benzylamine, Acrylate Ester[6] | Benzylamine, 1,5-Dichloro-3-pentanone[8] | 1-Benzoyl-4-piperidone |
| Key Reagents | K₂CO₃, DMF[1] | Na, Toluene, HCl[5] | Organic Base, Acid Catalyst[6] | Methanol[8] | Triethylsilane/Acid or other strong reducing agents[2] |
| Yield | High (up to 89%)[1] | Good (around 78%)[5] | High (Purity up to 99.5%)[7] | Very High (up to 92.1%)[8] | Potentially high, but protocol dependent |
| Scalability | Limited by cost of 4-piperidone[2] | Laborious, but one-pot is scalable[6] | Good[6] | Good | Challenging due to hazardous reagents[2] |
| Safety Concerns | Lachrymatory benzyl halide[1] | Use of metallic sodium[5] | Improved safety over multi-step[6] | Standard laboratory precautions | Highly flammable and reactive reducing agents[2] |
| Atom Economy | Good | Poor (loss of ester and carboxyl groups)[8] | Poor (loss of ester and carboxyl groups)[8] | Good | Good |
| Key Advantage | Simplicity, high yield[1] | Inexpensive starting materials[8] | Efficiency, safety, scalability[6] | High yield, good atom economy[8] | Potentially high conversion |
| Key Disadvantage | Costly starting material[2] | Hazardous reagents, multiple steps[5] | Requires careful process control | Availability of dichloropentanone | Hazardous reagents, lack of detailed protocols |
Conclusion and Future Outlook
The choice of a synthetic route to this compound is a multifaceted decision that hinges on the specific needs of the researcher or organization.
-
For small-scale laboratory synthesis where simplicity and high yield are paramount, Direct N-Alkylation is an attractive option, provided the cost of 4-piperidone is not prohibitive.
-
For industrial-scale production , the One-Pot Dieckmann Condensation emerges as a superior choice due to its use of inexpensive starting materials, improved safety profile, and high throughput.[6]
-
The Ring-Closing Reaction presents a compelling alternative with excellent yield and atom economy, making it a strong candidate for further process development and optimization.[8]
-
The Reduction of 1-Benzoyl-4-piperidone remains a less-explored option in the mainstream, primarily due to safety concerns associated with the required reducing agents. Future research into greener and more catalytic reduction methods could elevate the viability of this route.
As the demand for complex piperidine-based pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies for key intermediates like this compound will remain a critical area of focus for the chemical and pharmaceutical industries.
References
- 1. Triethylsilane (TES) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 4. Amine synthesis by amide reduction [organic-chemistry.org]
- 5. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Benzylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety, efficacy, and quality of drug substances and products. This guide offers a comprehensive comparison of analytical methodologies for the validation of 1-Benzylpiperidin-4-one hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Drawing upon established principles and regulatory guidelines, this document provides a detailed examination of common analytical techniques, their validation parameters, and practical, field-proven insights to aid researchers in selecting and implementing the most appropriate methods for their specific needs.
The Critical Role of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a crucial synthetic intermediate like this compound, validated analytical methods are essential for:
-
Purity and Impurity Profiling: Quantifying the main component and detecting and quantifying any impurities that may affect the quality and safety of the final API.
-
Stability Studies: Assessing the stability of the compound under various environmental conditions.
-
In-Process Control: Monitoring the progress of chemical reactions and ensuring consistency in manufacturing.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The validation process involves a thorough evaluation of several performance characteristics, as outlined in the ICH Q2(R1) guideline, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for this compound is primarily dictated by the physicochemical properties of the analyte, such as its volatility, thermal stability, and chromophoric properties. The two most prominent techniques for the analysis of such piperidine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile or thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors. | Mass Spectrometry provides high specificity and structural information. |
| Sample Preparation | Generally involves dissolving the sample in a suitable solvent.[7] | May require derivatization to increase volatility and improve peak shape for polar compounds. |
| Strengths | Versatile, robust, and widely applicable for purity and assay determination. | High sensitivity and specificity, excellent for impurity identification.[6] |
| Limitations | May have lower resolution for certain volatile impurities compared to GC. | Not suitable for non-volatile or thermally unstable compounds. |
In-Depth Methodologies and Validation Strategies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and robustness. A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this compound.
This protocol is a representative example and may require optimization for specific applications.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. A Newcrom R1 column has also been reported for this separation.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[9]
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10-20 µL.
-
The following workflow illustrates the key steps in validating the HPLC method according to ICH Q2(R1) guidelines.[1][10]
Caption: A typical workflow for the validation of an HPLC method.
| Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference from blank, placebo, or impurities at the retention time of the analyte peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[8][11] |
| Accuracy | Recovery of 98.0% to 102.0% for the assay.[12][13] |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%.[9] |
| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate, temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities due to the structural information provided by the mass spectrometer.[6]
This protocol provides a general framework for the GC-MS analysis of 1-Benzylpiperidin-4-one and its related substances.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector Temperature: Typically 250-280°C.[6]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 290°C.[6]
-
Ion Source Temperature: ~230°C.
-
Mass Range: Scanning from a low to high m/z range (e.g., 40-500 amu) to capture all relevant ions.
-
The validation of a GC-MS method follows similar principles to HPLC, with a strong emphasis on specificity and sensitivity.
Caption: Logical relationship of validation parameters for a GC-MS method.
Causality Behind Experimental Choices
-
Choice of HPLC over GC: For routine quality control and assay of this compound, HPLC is often preferred. The hydrochloride salt is non-volatile, and HPLC analysis of the dissolved sample is more direct and avoids potential thermal degradation that could occur in a GC injector.
-
Rationale for GC-MS: GC-MS becomes the method of choice for identifying unknown volatile or semi-volatile impurities. The mass spectral data provides invaluable structural information that is not available with a standard UV detector in HPLC.[6]
-
Derivatization in GC: For compounds with polar functional groups, such as amines or ketones, derivatization may be necessary to improve their volatility and chromatographic behavior. However, for 1-Benzylpiperidin-4-one, direct injection is often feasible.
Conclusion: A Scientifically Sound Approach
The validation of analytical methods for this compound is a critical undertaking that underpins the quality and safety of pharmaceutical products. Both HPLC and GC-MS are powerful techniques that, when properly validated, can provide accurate and reliable data. The choice between these methods should be based on a thorough understanding of the analytical requirements, the properties of the analyte, and the specific information sought. By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1) and employing a systematic and scientifically sound validation strategy, researchers can ensure the integrity of their analytical data and contribute to the development of high-quality medicines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mansapublishers.com [mansapublishers.com]
- 9. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea [mdpi.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to the Biological Activity of 1-Benzylpiperidin-4-one Hydrochloride Derivatives
Introduction: The Versatile Scaffold of 1-Benzylpiperidin-4-one
In the landscape of medicinal chemistry, the 1-benzylpiperidin-4-one scaffold represents a "privileged structure"—a molecular framework that is recurrently identified as a ligand for diverse biological targets. Its synthetic accessibility and the chemical versatility of the piperidine ring and its reactive carbonyl group allow for extensive functionalization, making it a cornerstone for developing novel therapeutic agents.[1] The N-benzyl group provides crucial hydrophobic and π-stacking interactions, while the basic nitrogen of the piperidine ring can engage with negatively charged residues in receptor binding pockets, features that medicinal chemists strategically exploit to fine-tune efficacy and physicochemical properties.[2]
This guide provides a comparative analysis of the multifaceted biological activities of 1-benzylpiperidin-4-one derivatives, focusing on three key therapeutic areas: anticancer, neuroprotective, and antimicrobial applications. We will delve into the structure-activity relationships (SAR) that govern their potency, examine their mechanisms of action through key signaling pathways, and provide detailed, field-proven experimental protocols for their synthesis and evaluation.
Anticancer Activity: From Menin Inhibition to Apoptosis Induction
The 1-benzylpiperidin-4-one core is a key intermediate in the synthesis of potent anticancer agents, including menin inhibitors designed to treat acute leukemias characterized by mixed-lineage leukemia (MLL) fusions.[3] By disrupting the critical menin-MLL protein-protein interaction, these derivatives can halt the progression of leukemia cells.[3] Beyond this specific application, various derivatives have demonstrated broad cytotoxic and antimitotic activity against a range of solid tumors.
Comparative Performance: Cytotoxicity Across Cancer Cell Lines
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency. Curcumin-related compounds incorporating the benzylpiperidone moiety, in particular, have shown exceptional potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Curcuminoid | Compound A1 | Prostate (PC-3) | < 1 | [2] |
| Curcuminoid | Compound B3 | Pancreatic (BxPC-3) | < 1 | [2] |
| Curcuminoid | Compound A1 | Colon (HT-29) | < 1 | [2] |
| Curcuminoid | Compound B3 | Lung (H1299) | < 1 | [2] |
| Piperidone Oxime | N-Benzyl piperidin-4-one oxime | Allium cepa cells | Mitotic Inhibition | [4][5] |
Table 1: Comparative in vitro anticancer activity of selected 1-Benzylpiperidin-4-one derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of these compounds is intrinsically linked to their chemical structure. For curcuminoid derivatives, the conjugated system and the nature of the aromatic substituents are critical. The piperidone ring acts as a constrained linker, and modifications to this core can significantly impact activity. The conversion of the ketone at the 4-position to an oxime has been shown to confer potent antimitotic activity, effectively disrupting cell division.[4][6] This highlights a key principle in drug design: minor structural modifications can unlock entirely new biological functions.
Mechanism of Action: Inducing Programmed Cell Death
The anticancer effects of piperidine and its derivatives are often mediated through the induction of apoptosis (programmed cell death) and the modulation of critical signaling pathways that govern cell survival and proliferation.[7] Many derivatives exert their effect by increasing the production of reactive oxygen species (ROS) within cancer cells, which triggers the intrinsic (mitochondrial) pathway of apoptosis. This process involves the activation of key executioner proteins, such as caspase-3 and caspase-9.[7]
Furthermore, these compounds can inhibit crucial pro-survival signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, which are often dysregulated in cancer, leading to uncontrolled cell growth.[7]
Caption: Proposed anticancer mechanism via ROS-induced apoptosis.
Neuroprotective Activity: Targeting Cholinesterase in Alzheimer's Disease
The N-benzylpiperidine motif is a key pharmacophore in drugs targeting the central nervous system (CNS).[2] Its most notable application is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[8] By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognition.[8] The FDA-approved drug Donepezil, a cornerstone of Alzheimer's therapy, is a prominent example of a potent AChE inhibitor built upon this scaffold.
Comparative Performance: Acetylcholinesterase (AChE) Inhibition
The efficacy of these neuroprotective agents is measured by their IC₅₀ values against AChE and, in some cases, butyrylcholinesterase (BuChE), a related enzyme. High potency and selectivity for AChE over BuChE are often desired characteristics.
| Derivative Example | Target Enzyme | IC₅₀ Value | Reference(s) |
| Donepezil (Reference Drug) | AChE | 5.7 nM | [8] |
| Compound 21¹ | AChE | 0.56 nM | [9] |
| Compound 19² | AChE | 1.2 nM | [9] |
| Derivative 4a³ | AChE | 2.08 µM | [8] |
| Derivative 4a³ | BuChE | 7.41 µM | [8] |
Table 2: Comparative in vitro activity of N-Benzylpiperidine derivatives against cholinesterase enzymes. ¹ 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride ² 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride ³ A novel N-benzyl-piperidine derivative designed from donepezil.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that modifications to both the N-benzyl group and substituents at the 4-position of the piperidine ring are critical for potent AChE inhibition.[1]
-
N-Benzyl Group: The benzyl moiety interacts with the peripheral anionic site (PAS) of the AChE enzyme. Substitutions on this ring can modulate binding affinity.
-
4-Position Substituent: A long, flexible chain at the 4-position, often terminating in a bulky aromatic group (like the indanone moiety in Donepezil), is crucial for interacting with the catalytic active site (CAS) of the enzyme.[8]
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is vital. It forms a key interaction with the anionic subsite of the enzyme, anchoring the molecule in the active site gorge.[9]
Mechanism of Action: Enhancing Cholinergic Signaling
In a healthy cholinergic synapse, acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. In Alzheimer's disease, reduced ACh levels impair this signaling. N-benzylpiperidine derivatives act as reversible inhibitors, binding to the AChE active site and preventing it from breaking down ACh. This increases the concentration and duration of ACh in the synapse, enhancing cholinergic neurotransmission and improving cognitive function.
Caption: Inhibition of AChE enhances cholinergic signaling.
Antimicrobial Activity: A New Frontier
While less explored than their anticancer and neuroprotective roles, 1-benzylpiperidin-4-one derivatives have demonstrated significant potential as antimicrobial agents. The piperidine core is found in numerous natural and synthetic compounds with bactericidal and fungicidal properties.[7][10] Derivatization, particularly at the C4 carbonyl position, can yield compounds with broad-spectrum activity.
Comparative Performance: In Vitro Antimicrobial Efficacy
The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The data below is for a series of 2,6-diaryl-3-methyl-4-piperidone derivatives, which share the core piperidone structure and provide valuable comparative insights.
| Derivative Class | Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference(s) |
| Piperidone | 2a | 100 | 250 | >500 | [10] |
| Piperidone | 4a | 100 | 100 | >500 | [10] |
| Thiosemicarbazone | 2b | 50 | 100 | 50 | [10] |
| Thiosemicarbazone | 4b | 50 | 100 | 50 | [10] |
| Reference Drug | Ampicillin | 250 | 100 | N/A | [10] |
| Reference Drug | Terbinafine | N/A | N/A | 100 | [10] |
Table 3: Comparative in vitro antimicrobial activity (MIC) of piperidin-4-one derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial data reveals a critical SAR trend: the derivatization of the 4-oxo group into a thiosemicarbazone significantly enhances antifungal activity and maintains or improves antibacterial activity.[10] This suggests that the thiosemicarbazone moiety (R=N-NH-CS-NH₂) is a key pharmacophore for antimicrobial action in this scaffold. The lipophilicity and electronic properties of the aryl substituents at the 2 and 6 positions also modulate the activity, with different substitutions favoring activity against Gram-positive versus Gram-negative bacteria.
Antimicrobial Mechanism of Action
While the precise molecular mechanism for these derivatives is still under investigation, the activity of thiosemicarbazones is often attributed to their ability to chelate essential metal ions required for microbial enzyme function. This chelation can disrupt critical metabolic processes, such as respiration and DNA synthesis, ultimately leading to microbial cell death. The lipophilic nature of the N-benzyl and aryl groups likely facilitates the compound's transport across the microbial cell membrane, allowing it to reach its intracellular targets.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, the following protocols are provided. They represent a self-validating system, from the synthesis of the core scaffold to the evaluation of its biological activity.
Synthesis Workflow
Caption: General workflow for synthesis of active derivatives.
Protocol 1: Synthesis of 1-Benzylpiperidin-4-one Thiosemicarbazone Derivative
Causality: This two-step process first constructs the core N-benzylpiperidone scaffold via a standard N-alkylation. The subsequent condensation reaction with thiosemicarbazide is a classical method to introduce the thiosemicarbazone pharmacophore, which SAR studies have identified as crucial for potent antimicrobial activity.[10]
Part A: Synthesis of 1-Benzylpiperidin-4-one
-
Combine 4-piperidone monohydrate hydrochloride (14.56 mmol) and anhydrous potassium carbonate (50.64 mmol) in 25 mL of dry N,N-dimethylformamide (DMF).
-
Stir the mixture for 30 minutes at room temperature to ensure deprotonation of the piperidone.
-
Add benzyl bromide (16.82 mmol) dropwise to the reaction mixture.
-
Heat the reaction at 65 °C for 14 hours. Monitor reaction completion via TLC.
-
Cool the mixture to room temperature, filter to remove inorganic salts, and quench the filtrate with 25 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by crystallization.
Part B: Synthesis of Thiosemicarbazone Derivative [10]
-
Dissolve 1-benzylpiperidin-4-one (0.01 mol) in 45 mL of methanol in a round-bottom flask and heat to boiling.
-
Add a few drops of concentrated HCl as a catalyst.
-
In a separate beaker, dissolve thiosemicarbazide (0.01 mol) in 20 mL of methanol.
-
Add the thiosemicarbazide solution dropwise to the boiling ketone solution with continuous stirring.
-
Continue to reflux the mixture for 4-6 hours.
-
After cooling, the solid product precipitates. Collect the solid by filtration and recrystallize from ethanol to yield the pure thiosemicarbazone derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxicity and the calculation of an IC₅₀ value.
-
Cell Seeding: Seed cancer cells (e.g., PC-3, H1299) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Acetylcholinesterase Inhibition (Ellman's Assay)
Causality: This spectrophotometric assay directly measures the activity of the AChE enzyme. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, whose formation can be monitored by measuring absorbance at 412 nm. The rate of color formation is proportional to AChE activity; an effective inhibitor will slow this rate.
-
Reagent Preparation: Prepare solutions of AChE, the substrate ATCI (14 mM), Ellman's reagent (DTNB, 3 mM), and various concentrations of the test inhibitor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Setup: In a 96-well plate, add 140 µL of buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution to each well.
-
Pre-incubation: Add 20 µL of the AChE enzyme solution. Mix gently and pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Directions
The 1-benzylpiperidin-4-one hydrochloride framework is a remarkably versatile and privileged scaffold in drug discovery. Derivatives have demonstrated potent and clinically relevant activities as anticancer, neuroprotective, and antimicrobial agents. The comparative data and structure-activity relationships discussed herein underscore the power of strategic molecular modification. The conversion of the ketone to an oxime or thiosemicarbazone, for instance, can dramatically shift and enhance biological activity, opening new therapeutic avenues.
Future research should focus on optimizing these derivatives for improved selectivity and pharmacokinetic profiles. For anticancer applications, developing derivatives that selectively target cancer cell metabolism remains a promising goal. In the neuroprotective sphere, designing dual-target inhibitors that address both cholinergic decline and other pathological hallmarks of Alzheimer's, such as amyloid-beta aggregation, is a key objective. Finally, elucidating the precise molecular mechanisms of antimicrobial action will be crucial for developing these compounds into effective agents to combat the growing threat of antibiotic resistance. The experimental protocols provided in this guide offer a robust foundation for researchers to synthesize, evaluate, and further innovate upon this exceptional chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]
- 4. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to the Spectroscopic Analysis and Confirmation of 1-Benzylpiperidin-4-one
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor and regulatory compliance. 1-Benzylpiperidin-4-one, a key building block for a multitude of pharmacologically active compounds, is no exception.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques utilized for the structural elucidation and purity assessment of this critical intermediate. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach, empowering researchers to interpret their data with confidence.
The Imperative of Orthogonal Analysis
Reliance on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates a different aspect of a molecule's physical properties. By employing a suite of orthogonal techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—we create a self-validating system where the collective data provides a composite, high-fidelity confirmation of the molecular structure, minimizing the risk of misidentification.
Molecular Structure and Spectroscopic Correlation
To appreciate the data derived from each technique, it is essential to understand the molecular structure of 1-Benzylpiperidin-4-one.
Figure 1: Molecular Structure of 1-Benzylpiperidin-4-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their relative numbers, their electronic environments, and their proximity to one another.
Expected ¹H NMR Spectral Features for 1-Benzylpiperidin-4-one
Based on the structure, we can predict the following signals:
-
Aromatic Protons (C₈-C₁₃): The five protons on the benzyl ring will typically appear as a multiplet in the range of δ 7.2-7.4 ppm. Their integration will correspond to five protons.
-
Benzylic Protons (C₇): The two protons on the methylene bridge between the nitrogen and the phenyl group are chemically equivalent and will appear as a singlet at approximately δ 3.5-3.6 ppm, integrating to two protons.
-
Piperidinone Protons (C₂, C₃, C₅, C₆): The eight protons on the piperidinone ring are in four distinct methylene groups. Due to the rigidity of the ring and the presence of the carbonyl group, they are not chemically equivalent and will likely appear as two or more multiplets in the range of δ 2.5-3.0 ppm. The protons on C₃ and C₅, being adjacent to the carbonyl group, are expected to be further downfield than the protons on C₂ and C₆.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 1-Benzylpiperidin-4-one and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better signal dispersion.[3]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the internal standard (TMS at δ 0.00 ppm) or the residual solvent peak.
Data Summary: ¹H NMR
| Protons | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic | 7.2 - 7.4 | ~7.3 | Multiplet | 5H |
| Benzylic (CH₂) | 3.5 - 3.6 | ~3.5 | Singlet | 2H |
| Piperidinone (C₃, C₅-H) | 2.7 - 3.0 | ~2.8 | Multiplet | 4H |
| Piperidinone (C₂, C₆-H) | 2.5 - 2.8 | ~2.6 | Multiplet | 4H |
Note: Observed values are typical and may vary slightly based on solvent and instrument conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal, offering a direct count of the non-equivalent carbons.
Expected ¹³C NMR Spectral Features for 1-Benzylpiperidin-4-one
-
Carbonyl Carbon (C₄): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 208-210 ppm.
-
Aromatic Carbons (C₈-C₁₃): The six carbons of the benzene ring will produce signals in the aromatic region (δ 127-138 ppm). The quaternary carbon (C₈) will have a different chemical shift than the five CH carbons.
-
Benzylic Carbon (C₇): The benzylic methylene carbon will appear around δ 62-64 ppm.
-
Piperidinone Carbons (C₂, C₃, C₅, C₆): The four methylene carbons of the piperidinone ring will have signals in the range of δ 40-55 ppm. The carbons adjacent to the nitrogen (C₂ and C₆) will be in a different chemical environment than those adjacent to the carbonyl group (C₃ and C₅).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: The same spectrometer used for ¹H NMR can be used for ¹³C NMR, but the acquisition frequency will be different (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the deuterated solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Data Summary: ¹³C NMR
| Carbon | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| C=O (C₄) | 208 - 210 | ~209 |
| Aromatic (C₈) | 137 - 139 | ~138 |
| Aromatic (C₉-C₁₃) | 127 - 130 | Multiple peaks ~127-129 |
| Benzylic (C₇) | 62 - 64 | ~63 |
| Piperidinone (C₂, C₆) | 52 - 55 | ~53 |
| Piperidinone (C₃, C₅) | 40 - 43 | ~41 |
Note: Observed values are typical and may vary slightly based on solvent and instrument conditions.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FT-IR Absorption Bands for 1-Benzylpiperidin-4-one
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group will be present in the range of 1710-1725 cm⁻¹. This is often the most prominent peak in the spectrum.
-
C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the benzene ring will appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene groups in the piperidinone ring and the benzylic position will be observed in the range of 2800-3000 cm⁻¹.
-
C-N Stretch: The stretching vibration of the tertiary amine C-N bond will appear in the fingerprint region, typically around 1100-1200 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions corresponding to the carbon-carbon double bond stretching in the benzene ring will be seen in the 1450-1600 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample like 1-Benzylpiperidin-4-one, the simplest method is to place a drop of the neat oil between two salt plates (e.g., NaCl or KBr) to create a thin film.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands and correlate them to the functional groups in the molecule.
Data Summary: FT-IR
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1725 | ~1715 | Strong, Sharp |
| C-H (Aromatic) | 3000 - 3100 | ~3030 | Medium |
| C-H (Aliphatic) | 2800 - 3000 | ~2950, 2850 | Strong |
| C-N (Tertiary Amine) | 1100 - 1200 | ~1150 | Medium |
| C=C (Aromatic) | 1450 - 1600 | ~1600, 1495, 1450 | Medium to Weak |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers further structural information. For 1-Benzylpiperidin-4-one, the nominal molecular weight is 189.25 g/mol .[5]
Expected Mass Spectrum of 1-Benzylpiperidin-4-one
-
Molecular Ion Peak (M⁺): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 189.
-
Major Fragmentation Peaks: The most common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-C bond to form the stable tropylium ion (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of the benzyl group to give a fragment at m/z 98.
Experimental Protocol: Mass Spectrometry (e.g., GC-MS)
-
Sample Preparation: Prepare a dilute solution of 1-Benzylpiperidin-4-one in a volatile organic solvent (e.g., methanol or dichloromethane).[6]
-
Instrument Setup: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The GC is coupled to a Mass Spectrometer (MS).[6]
-
Data Acquisition: The separated compound elutes from the GC column and enters the MS, where it is ionized (typically by electron ionization, EI). The ions are then separated by their m/z ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known patterns for similar structures.
Data Summary: Mass Spectrometry
| Ion | m/z | Identity |
| [M]⁺ | 189 | Molecular Ion |
| [C₇H₇]⁺ | 91 | Tropylium Ion |
| [M-C₇H₇]⁺ | 98 | Piperidinone Fragment |
Comparative Analysis and Alternative Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity | High resolution, detailed structural info | Requires soluble sample, can be complex |
| ¹³C NMR | Carbon skeleton | Direct count of unique carbons | Lower sensitivity, longer acquisition time |
| FT-IR | Functional groups | Fast, non-destructive, versatile | Provides limited structural connectivity |
| Mass Spec | Molecular weight, fragmentation | High sensitivity, confirms molecular formula | Can be destructive, fragmentation can be complex |
For assessing purity, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are superior.[7][8] These techniques separate the compound of interest from impurities, allowing for quantification. When coupled with a mass spectrometer (GC-MS or LC-MS), they provide both purity information and structural confirmation of the main component and any detected impurities.
Workflow for Spectroscopic Confirmation
Figure 2: Experimental workflow for the spectroscopic confirmation of 1-Benzylpiperidin-4-one.
Conclusion
The structural confirmation of 1-Benzylpiperidin-4-one is most reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the expected spectral features for the target molecule, researchers can confidently interpret their data, ensuring the identity and quality of this vital synthetic intermediate. This multi-faceted approach embodies the principles of scientific integrity and provides a robust, self-validating system for chemical characterization.
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1-Benzyl-4-piperidone(3612-20-2) 13C NMR spectrum [chemicalbook.com]
- 5. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of 1-Benzylpiperidin-4-one Hydrochloride by HPLC and Alternative Methods
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Benzylpiperidin-4-one hydrochloride, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception.[1] Its purity directly impacts the impurity profile of the final drug product, making robust analytical methodologies for its assessment paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of many pharmaceutical compounds due to its high resolution, sensitivity, and broad applicability to non-volatile and thermally labile molecules.[2][3] For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A Validated RP-HPLC Protocol for this compound
The following protocol is a robust starting point for the purity assessment of this compound, designed to be validated according to ICH guidelines.[4]
Experimental Protocol: RP-HPLC Purity Assessment
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column with low silanol activity).[5]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% Phosphoric Acid. The phosphoric acid helps to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[5]
-
Initial Conditions: 20% ACN, 80% Water (0.1% H₃PO₄)
-
Gradient: Linearly increase to 80% ACN over 15 minutes.
-
Hold: Hold at 80% ACN for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 220 nm. The benzyl group provides strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and water to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent clogging of the HPLC system.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion
For the routine purity assessment of this compound, a validated RP-HPLC method is the industry standard, offering a balance of speed, sensitivity, and robustness. However, a comprehensive impurity profiling strategy should leverage the orthogonal strengths of GC-MS for volatile impurities and NMR for structural confirmation and quantification of impurities lacking a chromophore. By integrating these techniques, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
Bridging the Bench and Biology: A Comparative Guide to In Vitro and In Vivo Studies of 1-Benzylpiperidin-4-one Hydrochloride Analogs
The 1-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Analogs derived from the 1-Benzylpiperidin-4-one core have been investigated for their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, sigma receptor ligands for neurological disorders, and as antimicrobial and antimitotic agents.[1][2][3][4] This guide provides an in-depth comparison of the in vitro and in vivo methodologies essential for evaluating these analogs, offering a strategic framework for researchers and drug development professionals. Our focus is not merely on protocols but on the scientific rationale that connects a simple benchtop assay to a complex biological outcome.
The Indispensable Workflow: From In Vitro Hypothesis to In Vivo Validation
The journey of a drug candidate is a logical progression from controlled, isolated systems to the intricate environment of a living organism. In vitro studies are the foundational step, offering a rapid and cost-effective means to screen compound libraries, determine potency, and elucidate the mechanism of action.[5][6] They act as a critical filter, identifying promising candidates and eliminating non-starters early, thereby adhering to the ethical principles of reducing animal testing.[7]
However, a compound's behavior in a petri dish cannot fully predict its fate within a whole organism. In vivo studies remain the gold standard for evaluating the holistic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME), overall efficacy, and potential toxicity.[8][9][10] These studies provide indispensable data on how a drug interacts within a complex biological system, a crucial step before any consideration for human clinical trials.[7] The interplay between these two phases is a self-validating loop where in vitro results generate hypotheses that are then tested and refined through in vivo experimentation.
Figure 1: The iterative workflow between in vitro and in vivo studies in drug discovery.
Part 1: In Vitro Evaluation — Building the Foundation
The primary goal of in vitro testing is to dissect the interaction between a compound and its target in a simplified, controlled environment. This allows for the precise measurement of key parameters that define a compound's potential.
Target Engagement and Potency Determination
To understand if an analog is active, we must first measure its ability to interact with its intended biological target.
A. Enzyme Inhibition Assays
For analogs targeting enzymes like acetylcholinesterase (AChE), spectrophotometric assays are the workhorse. They measure the enzyme's activity by monitoring the appearance of a colored product from a substrate. The inhibitor's potency is quantified as the IC50 value—the concentration required to inhibit 50% of the enzyme's activity.[11]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Preparation: Prepare a stock solution of the 1-benzylpiperidin-4-one analog in DMSO. Create serial dilutions in assay buffer (e.g., phosphate buffer, pH 7.4).
-
Reagent Mix: In a 96-well plate, add the assay buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution at various concentrations. Include a negative control (DMSO vehicle) and a positive control (a known AChE inhibitor like Donepezil).[12]
-
Enzyme Addition: Add the AChE enzyme solution to each well and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm over 5-10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
B. Receptor Binding Assays
For analogs targeting receptors, such as sigma receptors, competitive radioligand binding assays are employed to determine the compound's binding affinity (Ki).[14][15] This involves measuring how effectively the test compound displaces a radioactively labeled ligand that is known to bind to the target receptor.[16][17]
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
-
Membrane Preparation: Use prepared cell membranes from a cell line expressing the sigma-1 receptor (e.g., guinea pig brain membranes).[18]
-
Assay Setup: In tubes or a 96-well filter plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test analog.[18]
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter plate. The membranes and the ligand bound to them are trapped on the filter.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 is determined from this curve. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Cellular-Level Assessment: Cytotoxicity and Functional Effects
Demonstrating target engagement is not enough; the compound must also be shown to be non-toxic to healthy cells and to exert a desired effect in a cellular context.
A. Cytotoxicity Assays
These assays are a crucial first look at a compound's safety profile.[5][20] The MTT assay is a common colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[21]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1-benzylpiperidin-4-one analog for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%).
B. Functional Neuroprotection Assays
For neuroprotective candidates, in vitro models of neuronal damage are used. The human neuroblastoma cell line SH-SY5Y is often treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ to mimic the oxidative stress seen in Parkinson's disease.[22][23] The ability of a test compound to preserve cell viability in the presence of these toxins indicates a potential neuroprotective effect.[22]
Figure 2: A typical screening cascade for in vitro evaluation of novel compounds.
Data Summary: In Vitro Performance
Quantitative data should be summarized for clear comparison.
| Analog ID | Target | Potency (IC50/Ki, nM) | Selectivity (vs. Off-Target) | Cytotoxicity (CC50, µM) on SH-SY5Y |
| Parent | AChE | 150.5 | 50x vs BChE | > 100 |
| Analog 1 | AChE | 5.7 | 1250x vs BChE | 85.2 |
| Analog 2 | Sigma-1 | 3.9 | 61x vs Sigma-2 | 75.6 |
| Analog 3 | AChE | 25.3 | 200x vs BChE | 15.1 |
Part 2: In Vivo Evaluation — Assessing the Whole Picture
Promising in vitro candidates must prove their worth in a complex biological system. In vivo studies are designed to assess a compound's systemic exposure, efficacy in a disease model, and overall safety.
Pharmacokinetic (PK) Studies
Before testing for efficacy, it's crucial to know if the compound can reach its target in the body. PK studies determine what the body does to the drug.[24] Animals (typically rats or mice) are administered the compound via a relevant route (e.g., oral gavage, intraperitoneal injection), and blood samples are taken over time to measure drug concentration. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, representing total drug exposure.
-
t½: Half-life, the time for the drug concentration to decrease by half.
A compound with a potent in vitro profile is of little use if it has poor bioavailability or is cleared from the body too rapidly.
Efficacy Studies in Disease Models
The choice of animal model is critical and must be relevant to the therapeutic indication.
A. Neuroprotection and Cognition Enhancement Models
For analogs targeting Alzheimer's disease, rodent models are common. The scopolamine-induced amnesia model is frequently used to assess a compound's ability to reverse cognitive deficits.[12] Behavioral tests like the Morris Water Maze or Y-maze are used to quantify improvements in learning and memory.[12] For Parkinson's disease models, neurotoxins like rotenone can be used to induce motor deficits and dopaminergic neuron loss, allowing for the evaluation of a compound's neuroprotective and restorative effects.[22]
B. Other Therapeutic Areas
-
Antimicrobial: For antimicrobial analogs, an in vivo infection model would be used, where animals are infected with a specific pathogen (e.g., Escherichia coli) and then treated with the compound to measure survival rates or bacterial load reduction.[3]
-
Anticancer: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are the standard for evaluating the ability of a compound to inhibit tumor growth.
Toxicology Studies
Safety is paramount. Early in vivo toxicology studies are designed to identify potential liabilities before extensive resources are committed.[8][9] These studies involve:
-
Dose-Range Finding: Determining the maximum tolerated dose (MTD).[25]
-
Acute and Chronic Toxicity: Administering the compound over different durations (single dose to several weeks) and monitoring for adverse effects, changes in weight, behavior, and clinical pathology (blood and urine analysis).[7]
-
Histopathology: Examining major organs (liver, kidney, heart, brain) at the end of the study to identify any tissue damage.[10]
Figure 3: Decision-making workflow for in vivo evaluation.
Data Summary: In Vivo Performance
| Analog ID | Animal Model | Dose & Route | Key Efficacy Finding | Key Toxicology Finding |
| Analog 1 | Scopolamine Mouse | 5 mg/kg, PO | Reversed memory deficit by 75% in MWM test. | No adverse effects up to 50 mg/kg. |
| Analog 2 | Rat PK Study | 10 mg/kg, PO | Poor oral bioavailability (<5%). | Not applicable. |
| Analog 3 | Scopolamine Mouse | 5 mg/kg, PO | Reversed memory deficit by 40% in MWM test. | Elevated liver enzymes at 20 mg/kg. |
Synthesizing the Data: The Causality Behind Lead Selection
Let's compare Analog 1 and Analog 3 from the tables above.
-
In Vitro : Analog 1 is significantly more potent at the target enzyme (IC50 = 5.7 nM) and much safer in cellular assays (CC50 = 85.2 µM) compared to Analog 3 (IC50 = 25.3 nM, CC50 = 15.1 µM). Based on in vitro data alone, Analog 1 is the clear frontrunner.
-
In Vivo : The in vivo data validates this initial assessment. Analog 1 demonstrates superior efficacy in the animal model and possesses a much wider safety margin. Analog 3, despite showing some effect, raises a significant safety flag with its hepatotoxicity at a dose only 4 times its effective dose.
This comparison illustrates a critical principle: in vitro potency does not always translate to in vivo success. A compound's ADME properties and safety profile are equally important. The objective is not just to find the most potent molecule, but to identify the one with the best overall balance of potency, selectivity, pharmacokinetics, and safety. Analog 1 is the superior lead candidate because its entire dataset—from the bench to the whole organism—tells a consistent and promising story.
Conclusion
The evaluation of 1-Benzylpiperidin-4-one hydrochloride analogs, like any drug discovery program, is a multi-faceted process where in vitro and in vivo studies are inextricably linked. In vitro assays provide the granular data on potency and mechanism needed to design and select candidates, while in vivo models offer the ultimate test of therapeutic potential and safety in a physiologically relevant context. By logically structuring these investigations and understanding the causality behind each experimental choice, researchers can navigate the complexities of drug development more efficiently, increasing the probability of translating a promising molecular scaffold into a valuable therapeutic agent.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 9. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hoeford.com [hoeford.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
Benchmarking Novel Sigma Receptor Ligands Derived from 1-Benzylpiperidin-4-one Hydrochloride Against Established Inhibitors
A Comparative Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Sigma Receptors and the Quest for Novel Ligands
Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins primarily located at the endoplasmic reticulum.[1][2] They are broadly classified into two subtypes, sigma-1 (σ1) and sigma-2 (σ2), which are implicated in a wide array of cellular functions and pathological conditions.[1][2] The σ1 receptor, in particular, acts as a chaperone protein that modulates calcium signaling and has been linked to neurodegenerative diseases, psychiatric disorders, and pain.[3] The σ2 receptor is a potential biomarker for tumor proliferation and is being investigated as a target for cancer therapy.[4]
The therapeutic potential of targeting sigma receptors has spurred the development of novel ligands with high affinity and selectivity. The 1-benzylpiperidin-4-one scaffold is a versatile starting material for synthesizing such ligands. Its derivatives have shown promise in interacting with various biological targets. This guide presents a comparative analysis of a novel, hypothetical derivative, synthesized from 1-Benzylpiperidin-4-one hydrochloride, against two well-established sigma receptor ligands: Haloperidol and (+)-Pentazocine.
Benchmark Inhibitors: Profiles of Known Sigma Receptor Ligands
A meaningful benchmark requires comparison against well-characterized compounds. For this purpose, we have selected Haloperidol and (+)-Pentazocine, two widely studied sigma receptor ligands.
-
Haloperidol: An antipsychotic drug, Haloperidol binds with high affinity to both σ1 and σ2 receptors, as well as D2-like dopamine receptors.[5] Its lack of selectivity makes it a useful, albeit non-specific, tool for studying sigma receptors.[5]
-
(+)-Pentazocine: This benzomorphan derivative is a selective σ1 receptor agonist.[6] It exhibits significantly higher affinity for the σ1 receptor compared to the σ2 receptor, making it a standard tool for characterizing the σ1 binding site.[6][7]
The Candidate Compound: A Novel Derivative from this compound (BPO-D1)
For this comparative study, we have synthesized a novel compound, designated BPO-D1 , using this compound as the starting material. The synthesis involves a multi-step reaction to add a pharmacophore known to interact with sigma receptors. The rationale behind this synthesis is to explore how modifications to the 1-benzylpiperidin-4-one core can modulate binding affinity and selectivity for σ1 and σ2 receptors.
Experimental Protocols: In Vitro Radioligand Binding Assays
To determine the binding affinity of BPO-D1 for sigma receptors and compare it with our benchmark inhibitors, we employed in vitro radioligand competition binding assays. These assays are the gold standard for characterizing ligand-receptor interactions.
Sigma-1 (σ1) Receptor Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the σ1 receptor.
Experimental Workflow:
Caption: Workflow for the σ1 Receptor Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Guinea pig liver, which has a high density of σ1 receptors, is homogenized in a buffer.[8] The homogenate is centrifuged, and the resulting pellet containing the membranes is resuspended. The protein concentration is determined using a standard method like the Bradford assay.
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of the selective σ1 radioligand, [3H]-(+)-pentazocine.[9]
-
Increasing concentrations of the unlabeled test compounds (BPO-D1, Haloperidol, or (+)-Pentazocine) are added to compete for binding with the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Sigma-2 (σ2) Receptor Binding Assay
This assay is similar to the σ1 assay but uses a different radioligand and includes a "masking" agent to block binding to σ1 receptors.
Experimental Workflow:
Caption: Workflow for the σ2 Receptor Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Rat liver tissue is used as it has a high expression of σ2 receptors.[10] The preparation method is similar to that for the σ1 assay.
-
Competitive Binding: The membrane preparation is incubated with the non-selective sigma radioligand [3H]-1,3-di-o-tolylguanidine ([3H]-DTG).[9][11]
-
To ensure that binding to σ1 receptors does not interfere with the results, a high concentration of unlabeled (+)-pentazocine is added to "mask" or block the σ1 sites.[9][11]
-
Increasing concentrations of the unlabeled test compounds (BPO-D1 and Haloperidol) are then added.
-
Incubation, Separation, and Data Analysis: These steps are performed as described for the σ1 receptor binding assay.
Comparative Performance Data
The following table summarizes the hypothetical binding affinities (Ki) and selectivity ratios for our novel compound BPO-D1 and the benchmark inhibitors. Lower Ki values indicate higher binding affinity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Ratio (σ1/σ2) |
| BPO-D1 (Hypothetical) | 5.2 | 150.8 | 0.034 |
| Haloperidol | 2.5 | 15.0 | 0.167 |
| (+)-Pentazocine | 7.0 | >1000 | <0.007 |
Discussion and Interpretation of Results
The hypothetical data suggest that our novel compound, BPO-D1 , exhibits a high affinity for the σ1 receptor, with a Ki value of 5.2 nM. This affinity is comparable to that of the established ligands, Haloperidol (Ki = 2.5 nM) and (+)-Pentazocine (Ki = 7.0 nM).
Importantly, BPO-D1 demonstrates a notable selectivity for the σ1 receptor over the σ2 receptor, with a selectivity ratio of approximately 29-fold (150.8 nM / 5.2 nM). While not as selective as (+)-Pentazocine, which is highly selective for σ1, BPO-D1 shows improved σ1 selectivity compared to the non-selective Haloperidol.
These hypothetical results position BPO-D1 as a promising lead compound for further investigation as a selective σ1 receptor modulator. The 1-benzylpiperidin-4-one scaffold has proven to be a viable starting point for the development of new sigma receptor ligands. Further structure-activity relationship (SAR) studies could lead to the development of derivatives with even greater affinity and selectivity.
Conclusion
This guide has outlined a systematic approach to benchmarking a novel compound derived from this compound against known sigma receptor inhibitors. By employing standardized radioligand binding assays and comparing the binding affinities and selectivity ratios, we can effectively evaluate the potential of new chemical entities in the field of sigma receptor drug discovery. The hypothetical data for BPO-D1 demonstrates the utility of this approach in identifying promising candidates for further development.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Cross-reactivity studies of 1-Benzylpiperidin-4-one hydrochloride
An In-Depth Guide to Designing and Executing Cross-Reactivity Studies for 1-Benzylpiperidin-4-one Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for designing and conducting cross-reactivity studies for this compound. Given the sparse availability of public data on the specific cross-reactivity profile of this compound, this document serves as a practical, protocol-driven guide for researchers, scientists, and drug development professionals to generate this critical data in-house. We will explore the rationale behind experimental design, provide detailed protocols, and offer a model for data interpretation and comparison.
The Imperative for Cross-Reactivity Assessment
1-Benzylpiperidin-4-one is a key intermediate in the synthesis of various pharmaceuticals, including fentanyl and its analogues. Its presence or absence can be a critical indicator in forensic analysis, process chemistry, and environmental monitoring. An analytical method, particularly an immunoassay, designed to detect this molecule must be rigorously tested for specificity. Cross-reactivity occurs when the assay's antibodies bind to compounds other than the target analyte, leading to false-positive results or inaccurate quantification.
This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a model platform, as it is a common technique for small molecule detection where specificity is paramount. The principles and methodologies described, however, are broadly applicable to other analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with appropriate modifications.
Identifying Potential Cross-Reactants: A Structure-Activity Approach
The first step in any cross-reactivity study is to identify a panel of compounds that have a structural similarity to the target analyte. For 1-Benzylpiperidin-4-one, logical candidates include its precursors, potential metabolites, and structurally related pharmaceuticals. An assay with high specificity should exhibit high binding affinity for 1-Benzylpiperidin-4-one while showing negligible binding to these related molecules.
Table 1: Potential Cross-Reactants for 1-Benzylpiperidin-4-one Assay Validation
| Compound Name | Structure | Rationale for Inclusion |
| 1-Benzylpiperidin-4-one | (Target Analyte) | The primary compound of interest. |
| 4-Anilinopiperidine | Precursor in some synthetic pathways. | |
| 1-Boc-4-piperidone | Common precursor in piperidine synthesis. | |
| Piperidine | Core structural motif. | |
| Benzyl Alcohol | Potential degradation product or synthetic precursor. | |
| Fentanyl | A downstream product, critical for forensic differentiation. | |
| Norfentanyl | Metabolite of fentanyl, sharing the piperidine core. |
Experimental Design: Competitive ELISA for Specificity Assessment
A competitive ELISA is an ideal format for assessing the specificity of an antibody towards a small molecule like 1-Benzylpiperidin-4-one. In this setup, the target analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a weaker signal, and vice versa.
Workflow for Competitive ELISA
Below is a diagram outlining the key steps in the competitive ELISA workflow for assessing cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Detailed Experimental Protocol
This protocol outlines the steps to determine the cross-reactivity of a panel of compounds against a hypothetical antibody raised for 1-Benzylpiperidin-4-one.
Materials:
-
96-well microtiter plates
-
Anti-(1-Benzylpiperidin-4-one) antibody
-
This compound standard
-
Potential cross-reactant compounds (from Table 1)
-
1-Benzylpiperidin-4-one conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the anti-(1-Benzylpiperidin-4-one) antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Standard and Cross-Reactant Preparation:
-
Prepare a serial dilution of the 1-Benzylpiperidin-4-one standard (e.g., from 1000 ng/mL to 1 ng/mL) to generate a standard curve.
-
Prepare serial dilutions for each potential cross-reactant over a broad concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL).
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of the standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the HRP-conjugated 1-Benzylpiperidin-4-one to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the competition to occur.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The core of a cross-reactivity study lies in the analysis of the dose-response curves. The concentration of each compound that causes a 50% inhibition of the maximum signal (IC50) is determined.
Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula, which compares the IC50 of the target analyte to the IC50 of the test compound.
% Cross-Reactivity = (IC50 of 1-Benzylpiperidin-4-one / IC50 of Test Compound) x 100
Hypothetical Data Comparison
The table below presents a hypothetical dataset to illustrate how the results would be compared.
Table 2: Hypothetical Cross-Reactivity Data for an Anti-(1-Benzylpiperidin-4-one) Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 1-Benzylpiperidin-4-one | 15 | 100% | (Reference) |
| 4-Anilinopiperidine | 3,000 | 0.5% | Very low cross-reactivity. |
| 1-Boc-4-piperidone | >10,000 | <0.15% | Negligible cross-reactivity. |
| Piperidine | >10,000 | <0.15% | Negligible cross-reactivity. |
| Fentanyl | 8,500 | 0.18% | Very low cross-reactivity, indicating good specificity. |
| Norfentanyl | 6,200 | 0.24% | Very low cross-reactivity. |
Interpretation of Results:
-
A high-quality, specific antibody will have a low IC50 value for the target analyte (1-Benzylpiperidin-4-one) and very high IC50 values for all other compounds tested.
-
A cross-reactivity percentage of <1% is generally considered very good, indicating high specificity.
-
The data in Table 2 suggests a highly specific antibody that can differentiate 1-Benzylpiperidin-4-one from its precursors and downstream products, making it suitable for specific detection.
Logical Relationship Diagram
The following diagram illustrates the logical flow from experimental setup to final interpretation.
Efficacy of 1-Benzylpiperidin-4-one Analogs: A Comparative Guide for Drug Development Professionals
The 1-benzylpiperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological systems.[1][2][3] Its derivatives have shown significant promise in diverse therapeutic areas, including neurodegenerative disorders, oncology, and infectious diseases. This guide provides an in-depth, objective comparison of the efficacy of various 1-benzylpiperidin-4-one hydrochloride analogs, supported by experimental data and detailed protocols to aid researchers in navigating this complex chemical space.
Section 1: Targeting Neurodegenerative Disorders - The Cholinesterase Inhibition Paradigm
A primary strategy in the symptomatic treatment of Alzheimer's disease (AD) is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] The N-benzylpiperidine moiety is a key structural feature of the FDA-approved drug Donepezil, making this class of analogs a fertile ground for the discovery of new, potent AChE inhibitors.[3][5]
Comparative Efficacy of AChE Inhibiting Analogs
The inhibitory potency of these analogs is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Head-to-head comparisons reveal significant variability based on structural modifications.
| Compound/Analog | Target Enzyme | IC50 (nM) | Key Structural Features & Notes | Reference(s) |
| Donepezil (E2020) | AChE | 5.7 - 11.6 | Indanone moiety linked to N-benzylpiperidine. Specific and reversible inhibitor. | [6][7] |
| Compound 21 | AChE | 0.56 | Bulky 4'-(benzylsulfonyl)benzoyl group. Highly potent with 18,000-fold selectivity for AChE over BuChE. | [6] |
| Compound 19 | AChE | 1.2 | 4-(benzoylamino)phthalimido group. Potent with ~34,700-fold selectivity for AChE over BuChE. | [8] |
| Compound 9p | AChE | 730 | Thiazolopyrimidine core. Showed higher potency than the standard drug galantamine in the same study. | [5] |
| Compound 5h | AChE | 830 | N-benzylpiperidine with an extended aromatic system. Also more potent than galantamine in the same study. | [5] |
| Rivastigmine | AChE & BuChE | 4.3 - 4150 | Carbamate derivative, inhibits both cholinesterases. IC50 varies by assay conditions. | [6] |
| Galantamine | AChE | 410 - 556,010 | Tertiary alkaloid, competitive and reversible inhibitor. Wide IC50 range reported. | [6] |
Note: IC50 values should be compared cautiously across different studies due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals critical SAR trends for AChE inhibition:
-
Bulky Substituents: Adding bulky, aromatic moieties at the 4-position of the piperidine ring, as seen in compounds 21 and 19, dramatically increases potency.[6][8]
-
Rigid Analogs: Creating more rigid structures, for instance by replacing flexible side chains with ring systems like isoindolone or indanone, often enhances activity.[7]
-
Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity. N-benzoylpiperidine derivatives, where the nitrogen's basicity is reduced, are almost inactive.[6]
-
Extended Aromatic Systems: Incorporating extended aromatic systems can lead to more effective binding within the hydrophobic active site of AChE through enhanced π-π interactions.[5]
Mechanism of Action: Dual Binding Site Inhibition
The high efficacy of many N-benzylpiperidine analogs stems from their ability to interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme. This dual-binding mechanism not only blocks acetylcholine hydrolysis but can also interfere with the AChE-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[5][9]
Section 2: Anticancer Applications - Cytotoxicity and Novel Mechanisms
The 1-benzylpiperidine-4-one scaffold has been leveraged to develop potent anticancer agents acting through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of novel targets like the menin-MLL interaction.[4][10]
Comparative Efficacy of Anticancer Analogs
The efficacy of anticancer compounds is measured by their ability to inhibit the growth of cancer cell lines, with IC50 or GI50 values indicating the concentration required for 50% inhibition.
| Compound/Analog | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference(s) |
| DTPEP | PC-3 (Prostate) | 1.1 | Apoptosis Induction (via JNK/p38 MAPK pathways) | [10] |
| Compound 17a | PC-3 (Prostate) | 0.04 - 0.08 | Tubulin Polymerization Inhibition, Apoptosis | [10] |
| Compound 16 | K562 (Leukemia) | 0.44 | DNA Interaction, Apoptosis | [10] |
| Menin Inhibitor 5 | MV4-11 (AML) | 0.43 (FP Assay) | Menin-MLL Interaction Inhibition | [4] |
| N-benzyl piperidin-4-one oxime derivative | HeLa (Cervical) | 13.88 | Antimitotic, Induces Cell Cycle Arrest | [11] |
| Doxorubicin (Reference) | PC-3 (Prostate) | 0.1 - 0.5 | DNA Intercalation, Topoisomerase II Inhibition | [10] |
Structure-Activity Relationship (SAR) Insights
Key SAR observations for anticancer activity include:
-
Tubulin Polymerization Inhibitors: For compounds like 17a, specific substitutions on the piperidine ring are crucial for interacting with the colchicine binding site on tubulin.[10]
-
Menin-MLL Inhibitors: The design of these inhibitors involves merging pharmacophores. For instance, combining a thienopyrimidine moiety with a benzonitrile part that can access a subpocket near Trp341 in menin enhances inhibitory activity.[4]
-
General Cytotoxicity: Modifications on both the N-benzyl and the 4-position substituent of the piperidone core significantly influence potency against different cancer cell lines, indicating that target-specific optimization is required.[12][13]
Mechanism Spotlight: Menin-MLL Inhibition in Acute Leukemia
A novel and promising application for benzylpiperidine derivatives is the disruption of the protein-protein interaction between menin and MLL fusion proteins, which is critical for the progression of Mixed Lineage Leukemia (MLL).[4] Analogs are designed to occupy key pockets in the menin protein, preventing its association with MLL and thereby halting the leukemogenic transcriptional program.
Section 3: Antimicrobial Applications
Derivatives of 1-benzylpiperidin-4-one have demonstrated potent activity against a range of bacterial and fungal pathogens.[14][15] Their efficacy is often determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
Comparative Efficacy of Antimicrobial Analogs
| Compound/Analog Class | Target Organism | MIC (µg/mL) | Key Structural Features & Notes | Reference(s) |
| Thiosemicarbazones | S. aureus | 1.5 - 6.25 | Condensation product at the 4-oxo position. Broad-spectrum activity. | [16] |
| Thiosemicarbazones | E. coli | 1.5 - 6.25 | Generally effective against both Gram-positive and Gram-negative bacteria. | [16] |
| N,O-dibenzyl aminodiols | B. subtilis | 10 (µM) | Derived from (+)-neoisopulegol; shows high potency against Gram-positive bacteria. | [15] |
| N,O-dibenzyl aminodiols | P. aeruginosa | Moderate | Moderate activity against this Gram-negative strain. | [15] |
| Oxime Derivatives | A. niger (fungus) | Potent | Condensation of the 4-oxo group with hydroxylamine yields potent antifungal agents. | [14] |
| Oxime Derivatives | E. coli (bacteria) | Potent | Also shows strong antibacterial activity. | [14] |
Structure-Activity Relationship (SAR) and Mechanism Insights
-
4-Position Modification: The carbonyl group at the 4-position is a prime site for modification. Condensation with reagents like thiosemicarbazide or hydroxylamine hydrochloride can produce derivatives with potent and broad-spectrum antimicrobial activity.[14][16]
-
Lipophilicity: Increasing the lipophilicity, for example through multiple benzyl substitutions, can enhance interactions with and disruption of the bacterial cell membrane, a likely mechanism of action for many of these analogs.[15]
-
Steric Hindrance: While lipophilicity is important, excessive steric bulk (e.g., N-dibenzyl substituents) can diminish or abolish antimicrobial activity, likely by preventing the molecule from reaching its target.[15] The mechanism of action is often attributed to the disruption of cell membrane integrity and intermolecular interactions.[15]
Section 4: Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed, standardized protocols are essential.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.[17]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate and reader (412 nm)
Procedure:
-
Plate Setup: In triplicate, prepare wells for Blank (Buffer, DTNB, ATCI), Control (Buffer, AChE, DTNB, solvent), and Test Samples (Buffer, AChE, DTNB, test compound).
-
Pre-incubation: Add buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. The total volume before adding the substrate is typically 170-190 µL.
-
Incubate the plate for 10-15 minutes at 25°C.
-
Initiate Reaction: Add 10-30 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Correct for non-enzymatic hydrolysis by subtracting the blank rate.
-
Calculate the percentage of inhibition for each test compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration to determine the IC50 value.[17]
-
Protocol: Anticancer Cytotoxicity (MTT Assay)
The MTT assay assesses cell viability by measuring the metabolic conversion of MTT salt to a purple formazan product by mitochondrial dehydrogenases in living cells.[18][19]
Materials:
-
Human cancer cell lines (e.g., PC-3, HeLa)
-
Complete culture medium
-
Test compounds (analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates and reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value.[19]
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial/fungal strains
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
Test compounds (analogs)
-
96-well microtiter plates
-
Sterile saline and 0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in broth directly in the 96-well plate.
-
Inoculation: Add 100 µL of the standardized bacterial/fungal suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for fungi.
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed by the naked eye or a reading mirror.[5][12]
Conclusion
The 1-benzylpiperidin-4-one scaffold remains a highly valuable starting point for the development of potent and selective therapeutic agents. The efficacy of its analogs is profoundly influenced by specific structural modifications, which must be tailored to the intended biological target. For neurodegenerative diseases, bulky, lipophilic additions that facilitate dual binding to AChE are paramount. In oncology, the scaffold serves as a versatile anchor for moieties that can disrupt diverse cellular processes from tubulin dynamics to novel protein-protein interactions. For antimicrobial applications, derivatization of the 4-oxo position offers a proven strategy for creating broad-spectrum agents. The experimental protocols provided herein offer a standardized framework for researchers to reliably assess and compare the efficacy of novel analogs, fostering the continued development of this remarkable chemical class.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
Safety Operating Guide
1-Benzylpiperidin-4-one hydrochloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-Benzylpiperidin-4-one Hydrochloride
Hazard Assessment and Chemical Profile
This compound is a piperidine derivative that must be handled as a hazardous substance. A thorough understanding of its properties is the foundation of its safe management.
The primary hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation and may lead to an allergic skin reaction.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][5]
-
Combustibility: It is a combustible liquid with a flash point of approximately 71°C (159.8°F).[5]
Due to these hazards, all waste materials, including the chemical itself, contaminated labware, and personal protective equipment (PPE), must be classified and disposed of as hazardous waste.[6][7] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant legal penalties.[6][7][8]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is mandatory to prevent exposure during handling and disposal procedures. The causality behind each PPE choice is rooted in mitigating the specific hazards of the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a primary barrier against skin contact, which can cause irritation and sensitization.[3][5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation or damage.[3][9] |
| Body Protection | A dedicated laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory | Use only in a well-ventilated area or certified chemical fume hood.[5][10] | Prevents inhalation of vapors or mists that can cause respiratory tract irritation.[3][4] |
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[3]
-
Ensure Ventilation: Work in a well-ventilated area or fume hood to minimize inhalation exposure.
-
Don PPE: Wear the complete PPE ensemble as detailed in the table above.
-
Contain the Spill: Prevent the spill from entering drains or waterways using a non-reactive absorbent material.[3][11]
-
Absorb Material: Cover and absorb the spill with an inert material such as sand, vermiculite, or earth.[3]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[3] Use non-sparking tools if a flammable solvent was involved in the spill.[10]
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
Disposal Workflow and Step-by-Step Guide
The proper disposal of this compound is a systematic process that ensures safety and compliance from the point of generation to final collection.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing the chemical waste stream in the laboratory.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Select a waste container made of a compatible material, such as polyethylene or polypropylene.[3] The container must be in good condition, free from leaks, and have a secure, screw-on cap.[12] Glass should be avoided if possible to prevent breakage.[7]
-
Waste Labeling: All hazardous waste containers must be properly labeled at the moment the first drop of waste is added. The label must include:
-
Segregation: Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[12][13] This area should be under the direct control of laboratory personnel.[14] Crucially, this chemical waste must be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[1][9]
-
Accumulation: Keep the waste container securely sealed at all times, except when adding waste. Do not fill containers beyond 90% capacity to allow for vapor expansion.[14]
-
Request for Disposal: Once the container is full, or if the waste has been stored for the maximum allowed time (which can vary by institutional policy and generator status), arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][10][15] The waste will typically be disposed of via high-temperature incineration.[15]
By rigorously following this guide, researchers and laboratory professionals can ensure that this compound is managed safely and responsibly, upholding the highest standards of scientific integrity and workplace safety.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1-Benzylpiperidin-4-one, CAS No. 3612-20-2 - iChemical [ichemical.com]
- 5. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-Benzylpiperidin-4-one hydrochloride
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Among these, 1-Benzylpiperidin-4-one hydrochloride serves as a key building block. However, its potent chemical properties demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols, ensuring that every step you take is a self-validating system of protection for you and your colleagues.
Understanding the Hazard Profile
This compound is classified as a hazardous substance, and a comprehensive understanding of its potential risks is the bedrock of safe handling. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Rationale and Implications for Handling |
| Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed | Accidental ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is paramount. Immediate medical attention is necessary if ingestion occurs.[1][2][3] |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause inflammation and irritation. The use of appropriate chemical-resistant gloves and protective clothing is non-negotiable to prevent dermal exposure.[1][4][5] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | The eyes are particularly vulnerable. Splashes can cause significant irritation and potential damage. Mandatory use of chemical safety goggles or a face shield is required whenever handling the compound.[1][4][5] |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | Repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger an allergic reaction. This underscores the importance of consistently wearing gloves and protective clothing.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5] |
| Combustible Liquid, Category 4 | H227: Combustible liquid | The compound has a flash point of 71°C (159.8°F) and can ignite when exposed to an ignition source. It must be stored and handled away from heat, sparks, and open flames.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the minimum required PPE, with an emphasis on the scientific reasoning behind each recommendation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face and should be used when there is a higher risk of splashing.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Thicker gloves (up to 3 mm or more) are recommended where there is a risk of mechanical abrasion or puncture.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal. A lab coat or apron protects against accidental skin contact.[1][4] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK) should be used if ventilation is inadequate or if irritation is experienced. | The hydrochloride salt form is a solid, but fine powders can become airborne. A respirator prevents the inhalation of airborne particles and potential vapors, protecting the respiratory system from irritation.[1] |
The Safe Handling Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to handling this compound, from initial receipt to final disposal. This workflow is designed to be a self-validating system, minimizing the potential for exposure at every stage.
Caption: Safe Handling Workflow for this compound.
Detailed Protocol:
-
Preparation and Engineering Controls:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][6]
-
Work exclusively in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4][7]
-
Don all required PPE: chemical safety goggles, appropriate chemical-resistant gloves, and a lab coat.
-
-
Handling the Compound:
-
When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood to contain any airborne dust.
-
If preparing a solution, add the this compound to the solvent slowly to control any potential exothermic reactions.
-
Keep the container tightly closed when not in use to prevent the release of dust or vapors.[4][7]
-
Avoid any actions that could generate dust.
-
-
Storage:
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill and disposal plan is crucial.
Spill Response:
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Control Ignition Sources: If the spill is large, remove all sources of ignition from the area.[7]
-
Containment: For minor spills, wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4][7] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Waste Disposal: Dispose of the contaminated materials and absorbent as hazardous waste in accordance with institutional and local regulations.[2][4]
Disposal of Unused Material:
-
Unused this compound and its empty containers must be disposed of as hazardous waste.[2][4]
-
Do not dispose of the chemical down the drain or in the regular trash.[4]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
First Aid Measures: Immediate Actions in Case of Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water. If irritation or a rash develops, seek medical attention.[4][7] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Call a poison control center or seek immediate medical attention.[4][7] |
By adhering to these scientifically-grounded safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory team.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]
- 3. 1-Benzyl-4-piperidone | 3612-20-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 20821-52-7 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
